Lidocaine sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
Numéro CAS |
24847-67-4 |
|---|---|
Formule moléculaire |
C14H24N2O5S |
Poids moléculaire |
332.42 g/mol |
Nom IUPAC |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;sulfuric acid |
InChI |
InChI=1S/C14H22N2O.H2O4S/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-5(2,3)4/h7-9H,5-6,10H2,1-4H3,(H,15,17);(H2,1,2,3,4) |
Clé InChI |
WKECJNYGULLKBJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.OS(=O)(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Lidocaine Sulfate on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidocaine (B1675312), a widely used local anesthetic and Class Ib antiarrhythmic agent, exerts its therapeutic effects primarily through the blockade of voltage-gated sodium channels (NaV).[1][2] These channels are critical for the initiation and propagation of action potentials in excitable tissues such as neurons and cardiomyocytes.[1] Lidocaine's interaction with NaV channels is complex and state-dependent, a feature that is fundamental to its clinical efficacy and tissue specificity.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying lidocaine's action on voltage-gated sodium channels, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Mechanism of Action: State-Dependent Blockade
The cornerstone of lidocaine's mechanism is its preferential binding to the open and inactivated states of the sodium channel over the resting state.[4][5][6] This "modulated receptor hypothesis" posits that the affinity of the channel's binding site for lidocaine changes with its conformational state, which is in turn governed by the membrane potential.[1][4][7]
Lidocaine, being a weak base with a pKa of approximately 7.6-7.9, exists in both a charged (protonated) and neutral form at physiological pH.[8] The neutral form is lipid-soluble and can readily cross the cell membrane to access the intracellular binding site.[9] Once inside the cell, the equilibrium shifts, and the charged form of lidocaine is thought to be the primary species that interacts with the channel from the intracellular side.[4][9]
The binding site for lidocaine is located within the inner pore of the sodium channel, involving amino acid residues in the S6 transmembrane segments of domains I, III, and IV.[10][11][12] Specifically, a phenylalanine residue in domain IV, S6 (DIVS6) is a critical determinant of use-dependent block.[10]
The consequences of lidocaine binding are twofold:
-
Direct Pore Block: Lidocaine physically occludes the pore, preventing the influx of sodium ions necessary for depolarization.[1][11]
-
Stabilization of the Inactivated State: Lidocaine binding stabilizes the channel in an inactivated conformation, making it unavailable to open in response to a subsequent stimulus.[2][6] This leads to a prolonged refractory period and a reduction in the firing rate of neurons and cardiomyocytes.
This state-dependent binding explains the use-dependent and voltage-dependent nature of lidocaine's block. Tissues that are frequently depolarizing (i.e., have a higher firing rate) will have more channels in the open and inactivated states, making them more susceptible to blockade by lidocaine.[13][14] Similarly, depolarized tissues, such as ischemic myocardium, will have a greater proportion of inactivated channels, leading to enhanced lidocaine efficacy in these pathological conditions.[2][15]
Quantitative Analysis of Lidocaine's Effects
The interaction of lidocaine with various NaV channel isoforms has been quantified through numerous electrophysiological studies. The following tables summarize key quantitative data, including half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd), which are crucial for understanding the potency and selectivity of lidocaine.
| Parameter | NaV Isoform | Cell Type | Experimental Condition | Value | Reference |
| IC50 (Tonic Block) | TTX-resistant (TTXr) | DRG Neurons | Resting State | 210 µM | [16] |
| TTX-sensitive (TTXs) | DRG Neurons | Resting State | 42 µM | [16] | |
| IC50 (Inactivated State) | TTX-resistant (TTXr) | DRG Neurons | Inactivated State | 60 µM | [16] |
| EC50 | NaV1.7 | Xenopus Oocytes | - | 450 µM | [17][18] |
| NaV1.8 | Xenopus Oocytes | - | 104 µM | [17][18] | |
| Kd (Inactivated State) | Cardiac | Rabbit Purkinje Fibers | Depolarized Holding Potential | ~10 µM | [14] |
| Cardiac | Rabbit Purkinje Fibers | Hyperpolarized Holding Potential | >300 µM | [14] | |
| Skeletal Muscle (slow-inactivated) | Xenopus Oocytes | - | 15-25 µM | [15] | |
| Skeletal Muscle (fast-inactivated) | Xenopus Oocytes | - | 24 µM | [15] |
| Parameter | NaV Isoform | Preparation | Lidocaine Concentration | Effect | Reference |
| Peak INa Inhibition | Wild-Type + Kir cells | HEK293 cells | 1 mM | 96 ± 1% | [19] |
| Peak INa Inhibition | IFM/Q3 + Kir cells | HEK293 cells | 1 mM | 37 ± 8% | [19] |
| Current Reduction | Ventricular Myocytes | Ischemic Zone | 20 µM | Significantly greater than normal zone | [19] |
| Mean Open Time | Cardiac | Rabbit Ventricular Myocytes | 80 µM | No significant change (Control: 1.4 ± 0.6 msec; Lidocaine: 1.2 ± 0.3 msec) | [13] |
| Gating Charge (Qmax) Reduction | hH1a | Fused tsA201 cells | - | 38% | [12] |
| Recovery from Inactivation (τ) | Cardiac | Rabbit Purkinje Fibers | - | Slow component induced (τ ≈ 1-2 s) | [14] |
| Recovery from Inactivation (τ1) | TTXr | DRG Neurons | 10 µM Bupivacaine (B1668057) (similar local anesthetic) | Slowed from 2 to 5 ms | [16] |
| Use-Dependent Block (% at 20 Hz) | TTXr | DRG Neurons | 100 µM | 81% | [16] |
Experimental Protocols
The quantitative data presented above are primarily derived from patch-clamp electrophysiology experiments. Below is a detailed methodology for a typical whole-cell voltage-clamp experiment to assess the effect of lidocaine on voltage-gated sodium channels.
Whole-Cell Voltage-Clamp Protocol for Assessing Lidocaine Effects
1. Cell Preparation:
- Culture cells expressing the voltage-gated sodium channel of interest (e.g., HEK293 cells stably transfected with a specific NaV isoform, or primary neurons/cardiomyocytes) on glass coverslips.
- Allow cells to adhere and grow to an appropriate confluency for patch-clamping.
2. Solution Preparation:
- External (Bath) Solution: Prepare a physiological saline solution (e.g., Tyrode's solution) containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. Adjust pH to 7.4 with NaOH.[19] The osmolarity should be approximately 290-310 mOsm.[20]
- Internal (Pipette) Solution: Prepare a solution that mimics the intracellular environment, for example (in mM): 120 K-gluconate, 20 KCl, 5 MgCl2, 5 EGTA, 10 HEPES, and 4 ATP-Mg. Adjust pH to 7.2 with KOH.[19] The osmolarity should be slightly lower than the external solution (e.g., 270-290 mOsm).[20]
- Lidocaine Stock Solution: Prepare a concentrated stock solution of lidocaine hydrochloride (e.g., 10-100 mM) in deionized water. This stock can be stored at 4°C for short-term use or at -20°C for long-term storage.[19][20] Prepare fresh dilutions in the external solution on the day of the experiment.
3. Pipette Fabrication:
- Pull borosilicate glass capillaries using a micropipette puller to create patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.[19]
4. Establishing Whole-Cell Configuration:
- Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
- Using a micromanipulator, approach a target cell with the patch pipette while applying slight positive pressure to keep the tip clean.[20]
- Once the pipette touches the cell membrane, release the positive pressure to allow for the formation of a high-resistance seal (a "giga-seal," >1 GΩ) between the pipette tip and the cell membrane.[20]
- Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration, which allows for electrical access to the entire cell.[20]
5. Voltage-Clamp Recording:
- Switch the amplifier to voltage-clamp mode.[21]
- Hold the cell at a holding potential where most sodium channels are in the resting state (e.g., -80 mV to -120 mV).
- Apply a series of voltage steps (e.g., from the holding potential to various depolarized potentials, such as -60 mV to +40 mV) to elicit sodium currents.[19]
- Record the baseline sodium currents for several minutes to ensure stability.
6. Lidocaine Application:
- Switch the perfusion system to the external solution containing the desired concentration of lidocaine.
- Allow sufficient time for the drug to equilibrate and exert its effect.
- Record sodium currents in the presence of lidocaine using the same voltage protocols as in the baseline recording.
7. Data Analysis:
- Measure the peak amplitude of the sodium current before and after lidocaine application to determine the degree of tonic block.
- To assess use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 5-20 Hz) and measure the progressive reduction in current amplitude.[16]
- To study the effect on channel kinetics, analyze the time course of current activation and inactivation.
- Construct dose-response curves by applying a range of lidocaine concentrations and fitting the data to the Hill equation to determine the IC50 value.[17]
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts of lidocaine's mechanism of action and the experimental workflow.
Conclusion
Lidocaine sulfate's mechanism of action on voltage-gated sodium channels is a well-studied example of state-dependent drug-receptor interaction. Its preferential binding to the open and inactivated states of the channel leads to a use- and voltage-dependent blockade that is crucial for its clinical applications in local anesthesia and the treatment of cardiac arrhythmias. The quantitative data derived from electrophysiological experiments provide a detailed understanding of its potency and isoform selectivity. The methodologies outlined in this guide serve as a foundation for further research into the structure-function relationships of sodium channels and the development of novel channel-modulating therapeutics. The continued investigation into the nuanced interactions between drugs like lidocaine and their target ion channels will undoubtedly pave the way for more effective and safer medications.
References
- 1. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. State-dependent block underlies the tissue specificity of lidocaine action on batrachotoxin-activated cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic effects of quaternary lidocaine block of cardiac sodium channels: a gating current study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rate-dependent effects of lidocaine on cardiac dynamics: Development and analysis of a low-dimensional drug-channel interaction model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blockade of cardiac sodium channels by lidocaine. Single-channel analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lidocaine block of cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional consequences of lidocaine binding to slow-inactivated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. docs.axolbio.com [docs.axolbio.com]
Physicochemical properties of lidocaine sulfate for in vitro studies
An In-Depth Technical Guide to the Physicochemical Properties of Lidocaine (B1675312) Sulfate (B86663) for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of lidocaine sulfate, offering essential data and methodologies crucial for designing and executing robust in vitro studies. Understanding these fundamental characteristics is paramount for ensuring experimental accuracy, reproducibility, and the correct interpretation of results.
Core Physicochemical Properties
This compound is the salt form of the widely used local anesthetic, lidocaine. Its properties, particularly solubility and stability, are critical considerations for preparing stock solutions and experimental media for in vitro assays.
Quantitative Data Summary
The key physicochemical parameters for lidocaine and its sulfate salt are summarized below. It is important to distinguish between lidocaine base and its salt forms, as their properties can differ significantly.
| Property | Lidocaine Base | This compound | Data Source(s) |
| Molecular Formula | C₁₄H₂₂N₂O | C₁₄H₂₄N₂O₅S | [1][2] |
| Molecular Weight | 234.34 g/mol | 332.42 g/mol | [1][2][3][4] |
| Melting Point | 66 - 69 °C | Not well-characterized in literature | [4][5][6] |
| pKa (of tertiary amine) | 7.7 - 7.8 | 7.7 - 7.8 | [4][7][8] |
| Aqueous Solubility | Insoluble | Moderate | [1][9] |
| Property | Lidocaine Hydrochloride | Data Source(s) |
| Molecular Weight | 270.80 g/mol | [10] |
| Aqueous Solubility | High / Easily Soluble | [1][7] |
Note: Lidocaine hydrochloride is more commonly used due to its higher aqueous solubility compared to the sulfate salt.[1] Researchers should carefully consider the implications of the counter-ion on solution pH and experimental design.
Stability Profile
-
pH Stability: The maximum stability for lidocaine in aqueous solutions is within a pH range of approximately 3 to 6.[11]
-
Degradation: Lidocaine is a very stable molecule.[12] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) have shown that significant degradation products are not observed under typical experimental timeframes.[12] However, prolonged exposure to harsh conditions, such as strong oxidizing agents (e.g., H₂O₂) or certain metal ions (Fe²⁺, Cu²⁺), can induce degradation.[11][13]
-
Storage: Commercially prepared solutions of lidocaine salts are generally stable for at least 18 months under recommended storage conditions.[4] For in vitro studies, it is advisable to prepare fresh stock solutions and store them appropriately (e.g., refrigerated or frozen in aliquots) to minimize the potential for degradation.
Experimental Protocols for Property Determination
The following sections detail standard methodologies for determining the key physicochemical properties of a substance like this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent (e.g., water, phosphate-buffered saline, cell culture medium) at a constant temperature.
Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed, screw-cap vial or flask. The excess solid should be clearly visible.
-
Equilibration: Place the sealed container in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C for biological studies) for a sufficient period to reach equilibrium (typically 24-72 hours).[14][15]
-
Phase Separation: After equilibration, allow the suspension to settle. Remove an aliquot of the supernatant without disturbing the undissolved solid. Further clarify the supernatant by centrifugation (e.g., at 5000 rpm for 10 minutes) and/or filtration through a low-binding membrane filter (e.g., 0.22 µm).[14]
-
Quantification: Accurately dilute the clarified supernatant with a suitable solvent. Determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]
-
Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.[15]
Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the dissociation constant (pKa) of ionizable compounds.
Objective: To determine the pH at which 50% of the this compound molecules are in their ionized form and 50% are in their non-ionized (free base) form.
Methodology:
-
Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a defined volume of purified water or a solution of constant ionic strength (e.g., 0.15 M KCl) to create a sample solution of known concentration (e.g., 1 mM).[16][17]
-
Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[16] Place the sample solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.[16]
-
Titration: If the compound is a weak base like lidocaine, first acidify the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure all molecules are fully protonated.
-
Slowly titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each addition, allowing the reading to stabilize.[16][17]
-
Data Analysis: Plot the measured pH values against the volume of titrant added. The resulting titration curve will be sigmoidal. The pKa is the pH value at the half-equivalence point, which corresponds to the inflection point of the curve.[18][19]
Protocol for Melting Point Determination (Capillary Method)
This is the most common pharmacopeial method for determining the melting range of a crystalline solid.
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.
Methodology:
-
Sample Preparation: Ensure the this compound sample is finely powdered and thoroughly dry.[20] Load a small amount of the powder into a thin-walled capillary tube, packing it to a height of 2-4 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[21]
-
Initial Determination (Optional): Perform a rapid heating run (e.g., 10-20°C/min) to find an approximate melting temperature.[22]
-
Accurate Determination: For a new, properly prepared sample, heat the apparatus rapidly to a temperature about 10°C below the approximate melting point.
-
Then, decrease the heating rate to 1-2°C per minute.[21][23]
-
Observation and Recording: Record two temperatures:
-
The melting range is reported as T1 – T2. A narrow range (e.g., 0.5-1.0°C) is indicative of a pure substance.[22]
In Vitro Experimental Considerations and Workflows
Signaling Pathway: Inhibition of NF-κB
In vitro studies have demonstrated that lidocaine can exert anti-inflammatory effects independent of its sodium channel-blocking activity. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[24][25] This inhibition occurs in a dose-dependent manner and leads to the downstream reduction of pro-inflammatory cytokine production, such as Interleukin-2 (IL-2), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ).[24][25]
General Workflow for In Vitro Studies
A logical workflow is essential for studying the effects of this compound on cellular models. This includes careful solution preparation, cell treatment, and endpoint analysis.
Solution Preparation Logic
Preparing a stable, soluble, and pH-appropriate solution is the critical first step for any in vitro experiment. Given that lidocaine is a weak base, dissolving its salt form in a neutral physiological buffer can sometimes lead to precipitation of the less soluble free base.
References
- 1. This compound (24847-67-4) for sale [vulcanchem.com]
- 2. This compound | C14H24N2O5S | CID 46912271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. U.S. Pharmacopeia Lidocaine, 137-58-6, MFCD00026733, 250mg, Quantity: Each | Fisher Scientific [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Lidocaine | 137-58-6 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. THE PCCA BLOG | Lidocaine vs. Lidocaine HCl [pccarx.com]
- 10. This compound (1:1) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis | Semantic Scholar [semanticscholar.org]
- 12. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 14. Preparation and Characterization of Lidocaine-Loaded, Microemulsion-Based Topical Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 19. pKa and log p determination | PPTX [slideshare.net]
- 20. thinksrs.com [thinksrs.com]
- 21. westlab.com [westlab.com]
- 22. chem.ucalgary.ca [chem.ucalgary.ca]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Metabolism of Lidocaine Sulfate in Animal Models: An In-depth Technical Guide
Introduction
Lidocaine (B1675312), an aminoethylamide, is a widely utilized local anesthetic and a class 1b antiarrhythmic agent in both human and veterinary medicine.[1][2] Its therapeutic efficacy is dictated by its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—which can vary significantly across different animal species. Understanding these inter-species differences is critical for drug development professionals, researchers, and scientists in preclinical studies and for establishing safe and effective dosing regimens in veterinary practice. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of lidocaine in various animal models, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic and experimental pathways.
Metabolism of Lidocaine
Lidocaine is extensively metabolized, primarily in the liver, with approximately 80% of a dose being excreted as metabolites.[2] The metabolic fate of lidocaine involves several key biochemical reactions.
The primary metabolic pathway is sequential N-deethylation, which is catalyzed mainly by cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4.[2] This process first converts lidocaine into monoethylglycinexylidide (B1676722) (MEGX), a metabolite that retains significant pharmacological activity, possessing about 80-90% of the antiarrhythmic and anticonvulsant potency of the parent drug.[1][2][3] MEGX is further deethylated to form the inactive metabolite, glycinexylidide (B194664) (GX).[2][4]
Other significant metabolic routes include hydroxylation of the aromatic ring to produce 3-hydroxylidocaine (B23898) and 4-hydroxylidocaine (B44769), and hydrolysis of the amide bond to yield 2,6-xylidine, which is also known as 2,6-dimethylaniline (B139824) (DMA) in some species like cattle.[2][5][6] This 2,6-xylidine metabolite can be further metabolized to 4-hydroxyxylidine by CYP2E1.[2] Most of these phase I metabolites subsequently undergo phase II conjugation reactions before being excreted in the urine.[1]
Species-dependent variations in these pathways are notable. For instance, 2,6-xylidine (DMA) has been identified as a particularly important metabolite in cows.[6][7]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ClinPGx [clinpgx.org]
- 3. Pharmacokinetics of lidocaine and its active metabolites in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of intravenous, subcutaneous, and topical administration of lidocaine hydrochloride and metabolites 3-hydroxylidocaine, monoethylglycinexylidide, and 4-hydroxylidocaine in horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro metabolism of lidocaine in subcellular post-mitochondrial fractions and precision cut slices from cattle liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Core Science of Lidocaine's Impact on Neuronal Excitability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lidocaine (B1675312), a widely utilized local anesthetic and Class Ib antiarrhythmic agent, primarily exerts its physiological effects by modulating neuronal excitability. The cornerstone of its mechanism lies in the blockade of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons.[1][2][3] This interaction is not static; lidocaine exhibits a state-dependent affinity, preferentially binding to the open and inactivated states of the VGSC over the resting state.[1][2][4] This characteristic leads to a use-dependent or frequency-dependent block, where the inhibitory effect is more pronounced in rapidly firing neurons.[3][5] The macroscopic consequences of this molecular interaction include an increased threshold for action potential generation, slowed nerve impulse conduction, and a dose-dependent suppression of neuronal firing frequency.[2][6][7] This technical guide provides a comprehensive examination of the biophysical and pharmacological effects of lidocaine sulfate (B86663) on neuronal excitability, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Data Presentation
The following tables summarize the quantitative effects of lidocaine on various neuronal parameters, compiled from multiple electrophysiological studies.
Table 1: Inhibitory Concentrations (IC50) of Lidocaine in Different Neuronal Models
| Neuronal Model | Channel/Current Type | IC50 Value | Reference |
| Rat Dorsal Root Ganglion Neurons | Tetrodotoxin-resistant (TTXr) Na+ currents (tonic block) | 210 µM | [5] |
| Rat Dorsal Root Ganglion Neurons | Tetrodotoxin-sensitive (TTXs) Na+ currents (tonic block) | 42 µM | [5] |
| Rat Dorsal Root Ganglion Neurons | TTXr Na+ currents (inactivated state) | 60 µM | [5] |
| Xenopus Oocytes expressing Nav1.7 | Sodium Current | 450 µM | [8] |
| Xenopus Oocytes expressing Nav1.8 | Sodium Current | 104 µM | [8] |
| Rat Spinal Substantia Gelatinosa Neurons | Hyperpolarization-activated cyclic nucleotide-gated (HCN) channel current (Ih) | 80 µM | [9][10] |
| Mouse Cortical Neurons | Acid-sensing ion channel (ASIC) currents | 11.79 ± 1.74 mM | [9] |
Table 2: Effects of Lidocaine on Action Potential and Neuronal Firing Parameters
| Neuronal Preparation | Lidocaine Concentration | Effect on Action Potential/Firing | Quantitative Change | Reference |
| Rat Superior Cervical Ganglion | 400 nmol | Increased firing threshold | Significant (p < 0.01) | [7] |
| Rat Superior Cervical Ganglion | 400 nmol | Increased action potential duration | Significant (p < 0.01) | [7] |
| Rat Superior Cervical Ganglion | 400 nmol | Decreased action potential amplitude | Significant (p < 0.01) | [7] |
| Rat Dorsal Root Ganglion Neurons | 30 µM | Reduced firing frequency | Clear reduction | [5] |
| Rat Substantia Gelatinosa Neurons | 100, 600, 1000 µM | Decreased action potential firing frequency | Dose-dependent decrease | [10][11] |
| Rat Spinal Dorsal Horn Neurons (Tonic Firing) | 100 µM | Reduced repetitive firing | Significant (P = 0.0016) | [12] |
| Rat Spinal Dorsal Horn Neurons (Adapting Firing) | 100 µM | Decreased peak AP amplitude | Significant (P = 0.013) | [12] |
| Rat Spinal Dorsal Horn Neurons (Single Spike) | 100 µM | Decreased peak AP amplitude | Significant (P = 0.031) | [12] |
| CA3 Pyramidal Neurons | 100 µM | Suppression of spiking | Noted suppression | [13] |
Signaling Pathways and Molecular Mechanisms
The primary mechanism of lidocaine's action is the blockade of voltage-gated sodium channels.[6] Lidocaine, in its charged form, is thought to access its binding site from the intracellular side of the neuronal membrane.[4][14] The affinity of lidocaine for its binding site is dependent on the conformational state of the channel.[1][15]
Experimental Protocols
A fundamental technique to investigate the effects of lidocaine on neuronal excitability is the whole-cell patch-clamp electrophysiology.
Protocol: Whole-Cell Patch-Clamp Recording of Lidocaine's Effect on Action Potential Firing
-
Neuronal Preparation:
-
Isolate dorsal root ganglion (DRG) neurons from rats or mice, or use cultured neuronal cell lines (e.g., SH-SY5Y).[12][16]
-
For DRG neurons, enzymatic dissociation (e.g., with collagenase and dispase) followed by mechanical trituration is typically employed.
-
Plate the dissociated neurons on poly-L-lysine coated coverslips and culture in appropriate media (e.g., DMEM/F12 supplemented with serum and growth factors).
-
-
Electrophysiological Recording Setup:
-
Use a patch-clamp amplifier, a data acquisition system, and a microscope with manipulators.
-
Prepare borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Intracellular Solution (example): (in mM) 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP, 0.5 Na-GTP, adjusted to pH 7.3 with KOH.
-
Extracellular Solution (example): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH. Tetrodotoxin (TTX) may be included to isolate specific sodium channel subtypes.[17]
-
-
Recording Procedure:
-
Transfer a coverslip with adherent neurons to the recording chamber and perfuse with extracellular solution.
-
Under visual guidance, approach a neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch to current-clamp mode to record membrane potential and action potentials.
-
-
Lidocaine Application and Data Acquisition:
-
Establish a stable baseline recording of spontaneous or evoked action potentials. Action potentials can be evoked by injecting depolarizing current steps.
-
Prepare stock solutions of lidocaine sulfate and dilute to the desired final concentrations in the extracellular solution.
-
Apply lidocaine to the neuron via the perfusion system.
-
Record changes in action potential firing frequency, amplitude, duration, and threshold in response to different concentrations of lidocaine.[10][12]
-
-
Data Analysis:
-
Analyze the recorded traces using appropriate software (e.g., pCLAMP, AxoGraph).
-
Quantify the changes in action potential parameters before and after lidocaine application.
-
Generate dose-response curves to determine the IC50 of lidocaine for inhibiting neuronal firing.
-
Logical Relationships of Lidocaine's Effects
The molecular action of lidocaine on VGSCs initiates a cascade of events that culminates in the suppression of neuronal excitability and the physiological effect of local anesthesia.
Conclusion
The therapeutic efficacy of lidocaine in modulating neuronal excitability is firmly rooted in its well-characterized, state- and use-dependent interaction with voltage-gated sodium channels.[1][3][4] This in-depth technical guide has provided a quantitative and methodological overview of these effects, intended to serve as a foundational resource for researchers and professionals in the fields of neuroscience and drug development. A thorough understanding of the molecular and cellular actions of lidocaine is paramount for its safe and effective clinical application and for the development of novel therapeutics targeting neuronal excitability.
References
- 1. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]
- 3. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of lidocaine on the excitability and membrane properties of the nerve cell soma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. benchchem.com [benchchem.com]
- 10. Lidocaine Inhibits HCN Currents in Rat Spinal Substantia Gelatinosa Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of lidocaine's action on subtypes of spinal dorsal horn neurons subject to the diverse roles of Na(+) and K(+) channels in action potential generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antagonism of Lidocaine Inhibition by Open-Channel Blockers That Generate Resurgent Na Current | Journal of Neuroscience [jneurosci.org]
- 14. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. State-dependent block underlies the tissue specificity of lidocaine action on batrachotoxin-activated cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Lidocaine and Articaine on Neuronal Survival and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Acid Sensing Ion Channel Currents by Lidocaine in Cultured Mouse Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Lidocaine Sulfate in Neuropathic Pain Models: A Technical Guide
This technical guide provides an in-depth overview of the preliminary research on lidocaine (B1675312) sulfate (B86663) for the management of neuropathic pain. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of mechanisms of action, experimental protocols, and key quantitative findings from preclinical studies.
Introduction to Neuropathic Pain and Lidocaine
Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. Its prevalence is estimated to be between 7% and 10% of the general population.[1][2] The underlying mechanisms are complex, often involving peripheral and central sensitization, which leads to symptoms like allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain response).
Lidocaine, a widely used local anesthetic, has been investigated for its potential to alleviate neuropathic pain when administered systemically.[3][4] As the only local anesthetic approved for intravenous use, it has shown promise in treating various neuropathic pain conditions, including diabetic neuropathy, post-herpetic neuralgia, and complex regional pain syndrome.[3][4] This document synthesizes the foundational preclinical evidence that underpins its clinical application.
Mechanism of Action
The primary analgesic mechanism of lidocaine in neuropathic pain is the blockade of voltage-gated sodium channels (NaV).[3][4] Nerve injury leads to an abnormal accumulation and activation of these channels at the site of injury and in the dorsal root ganglion (DRG).[4] This results in spontaneous, ectopic discharges that drive neuropathic pain.[4] Lidocaine suppresses this aberrant firing at concentrations that do not significantly affect normal nerve conduction.[4]
Beyond sodium channel blockade, the effects of lidocaine are multifaceted:
-
Anti-inflammatory Properties: Lidocaine can reduce the circulation of inflammatory cytokines, which are key mediators of secondary hyperalgesia and central sensitization.[1] It has been shown to regulate the polarization of microglia, the primary immune cells of the central nervous system, from a pro-inflammatory (M1) to an anti-inflammatory (M2) state.[5]
-
Modulation of Other Ion Channels: Lidocaine can inhibit hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which contribute to neuronal hyperexcitability.[3] It also interacts with potassium and calcium channels.[3][6]
-
Central Effects: Systemic lidocaine acts on the central nervous system, including the spinal dorsal horn, to suppress polysynaptic reflexes and modulate excitatory and inhibitory neurotransmission.[1][3][6]
Experimental Protocols in Neuropathic Pain Models
Preclinical investigations predominantly rely on rodent models that mimic the symptoms of human neuropathic pain.
A widely used model is the Chronic Constriction Injury (CCI) of the sciatic nerve.[5][7][8][9]
-
Objective: To create a reproducible peripheral nerve injury that results in chronic neuropathic pain behaviors.
-
Procedure:
-
Anesthesia: Wistar rats are anesthetized (e.g., with ketamine and xylazine).
-
Surgical Exposure: The common sciatic nerve is exposed at the mid-thigh level through blunt dissection of the biceps femoris muscle.
-
Ligation: Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve with chromic gut or silk sutures, spaced approximately 1 mm apart.
-
Closure: The muscle and skin layers are closed with sutures.
-
-
Outcome: This procedure induces mechanical allodynia and thermal hyperalgesia in the ipsilateral paw, typically developing within a few days and lasting for several weeks.
-
Systemic Administration: For studying central effects, lidocaine is often delivered via continuous infusion using subcutaneously implanted osmotic minipumps.[8] Doses in rat models typically range from 0.15 to 1.3 mg/kg/h.[8] Intravenous (IV) bolus doses are also used, ranging from 1-5 mg/kg.[4]
-
Local Administration: To investigate peripheral effects, lidocaine (e.g., 2% solution) is applied via local infiltration around the nerve prior to injury (preemptive analgesia).[7][9]
-
Mechanical Allodynia (von Frey Test):
-
Rats are placed on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The threshold is determined as the filament force that elicits a paw withdrawal response. A lower threshold indicates increased mechanical sensitivity.
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Rats are placed in a plexiglass chamber on a glass floor.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The time taken for the rat to withdraw its paw (thermal withdrawal latency) is recorded. A shorter latency indicates thermal hyperalgesia.
-
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from representative studies on lidocaine in neuropathic pain models.
Table 1: Effect of Continuous Systemic Lidocaine Infusion on Thermal Hyperalgesia in CCI Rats Source: Adapted from Sotgiu et al., Pain, 2002.[8]
| Treatment Group (n=6 per group) | Infusion Rate (mg/kg/h) | Mean Plasma Conc. (µg/mL) | Thermal Withdrawal Latency (Day 3, seconds) | Outcome vs. Saline Control |
| CCI + Saline | N/A | N/A | ~7.5 | Hyperalgesia Developed |
| CCI + Lidocaine | 0.15 | Not Reported | ~8.0 | No significant effect |
| CCI + Lidocaine | 0.33 | 0.11 | ~8.5 | No significant effect |
| CCI + Lidocaine | 0.67 | 0.36 | ~12.0 | Prevented Hyperalgesia |
| CCI + Lidocaine | 1.3 | 0.45 | ~12.5 | Prevented Hyperalgesia |
| Sham + Saline | N/A | N/A | ~12.0 | No Hyperalgesia |
Table 2: Effect of Preemptive Local Lidocaine on Pain Behaviors in CCI Rats Source: Adapted from Batista et al., Arq Neuropsiquiatr, 2009.[7][9]
| Treatment Group | Measurement | Day 7 Post-Op | Day 14 Post-Op | Day 21 Post-Op |
| Group 2 (CCI only) | Scratching Time (sec) | ~10 | ~15 | ~12 |
| Thermal Latency (sec) | ~6 | ~5 | ~6 | |
| Group 3 (CCI + Preemptive Lidocaine 2%) | Scratching Time (sec) | ~5 | ~6 | ~5 |
| Thermal Latency (sec) | ~10 | ~11 | ~10 | |
| P-value (Group 2 vs. 3) | Scratching Time | p < 0.05 | p=0.0005 | p < 0.05 |
| Thermal Latency | p < 0.05 | p=0.003 | p < 0.05 |
Table 3: Effect of Lidocaine Pre-treatment on Nerve Discharge and Cellular Markers Source: Adapted from Lin et al., Int J Mol Sci, 2013.[10]
| Treatment Group | Mechanical Threshold (g) | Ectopic Discharges (spikes/sec) | c-Fos Positive Cells (count) |
| CCI + Saline | ~4.5 | ~15 | ~120 |
| CCI + Lidocaine (Low Dose) | ~7.0 | ~10 | ~80 |
| CCI + Lidocaine (High Dose) | ~11.0 | ~5 | ~40 |
Overall Experimental Workflow
The logical flow of a typical preclinical study investigating lidocaine for neuropathic pain involves several key stages, from model induction to final data analysis.
Conclusion
Preliminary investigations in animal models provide compelling evidence for the efficacy of this compound in mitigating neuropathic pain. The data consistently demonstrates that lidocaine, administered either systemically or locally, can prevent the development of and reverse established thermal hyperalgesia and mechanical allodynia.[7][8][9] Its mechanism is primarily attributed to the blockade of aberrant voltage-gated sodium channel activity in injured neurons, supplemented by significant anti-inflammatory actions.[1][4][5] The quantitative findings from these preclinical models have established effective dose ranges and have elucidated the key cellular and signaling pathways involved, providing a strong rationale for the clinical trials that have subsequently confirmed its utility in human patients with neuropathic pain.[1][2] Further research is warranted to optimize dosing strategies and explore its long-term effects and potential for combination therapies.
References
- 1. Intra-Venous Lidocaine to Relieve Neuropathic Pain: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Intra-Venous Lidocaine to Relieve Neuropathic Pain: A Systematic Review and Meta-Analysis [frontiersin.org]
- 3. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mypcnow.org [mypcnow.org]
- 5. Lidocaine ameliorates chronic constriction injury-induced neuropathic pain through regulating M1/M2 microglia polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Continual systemic infusion of lidocaine provides analgesia in an animal model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preemptive analgesic effect of lidocaine in a chronic neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre-Emptive Treatment of Lidocaine Attenuates Neuropathic Pain and Reduces Pain-Related Biochemical Markers in the Rat Cuneate Nucleus in Median Nerve Chronic Constriction Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Lidocaine's Anti-Inflammatory Properties: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lidocaine (B1675312), a widely utilized local anesthetic, exhibits significant anti-inflammatory properties that extend beyond its primary function of neuronal blockade. This document provides a comprehensive in vitro characterization of these properties, summarizing key findings on its mechanisms of action, its effects on various immune cells, and the modulation of inflammatory signaling pathways. Quantitative data from multiple studies are presented in structured tables for comparative analysis. Detailed experimental protocols for core assays and visual representations of key signaling pathways are included to facilitate the replication and further exploration of these findings in a research and development setting.
Mechanisms of Action
Lidocaine's anti-inflammatory effects are multifaceted, primarily revolving around the modulation of immune cell function and the suppression of pro-inflammatory signaling cascades.[1][2][3] The principal mechanisms identified through in vitro studies include:
-
Inhibition of Pro-inflammatory Cytokine and Chemokine Production: Lidocaine has been demonstrated to reduce the secretion of key inflammatory mediators such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) from various cell types.[1][4]
-
Modulation of Immune Cell Activity: It directly impacts the function of inflammatory cells, including neutrophils and macrophages, by inhibiting processes like migration, phagocytosis, and the oxidative burst.[1][5]
-
Suppression of Key Signaling Pathways: A critical mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1] Lidocaine can also modulate Toll-like receptor (TLR) signaling, particularly TLR4.[1]
-
Ion Channel Blockade: While its anesthetic effect is due to the blockade of voltage-gated sodium channels in neurons, this action on ion channels in immune cells may also contribute to its anti-inflammatory properties by altering intracellular ion concentrations and downstream signaling.[2][6]
Data Summary: Quantitative Effects of Lidocaine In Vitro
The following tables summarize the quantitative data from various in vitro studies on the anti-inflammatory effects of lidocaine.
Table 1: Effect of Lidocaine on Cytokine Production
| Cell Type | Stimulant | Lidocaine Concentration | Cytokine | Percent Inhibition | Reference |
| HT-29 and Caco-2 (Intestinal Epithelial Cells) | TNF-α (200 ng/mL) | 50 µM | IL-1β | Significant (P < 0.03) | [4] |
| HT-29 and Caco-2 (Intestinal Epithelial Cells) | TNF-α (200 ng/mL) | 100 µM | IL-8 | Significant (P < 0.002) | [4] |
| RAW264.7 (Murine Macrophages) | LPS (100 ng/mL) | 20 µg/mL | IL-1β | Significant (P < 0.05) | |
| Jurkat T cells | Anti-CD3 | 100 µg/mL | TNF-α mRNA | ~50% | [7] |
| Jurkat T cells | Anti-CD3 | 100 µg/mL | IL-2 mRNA | ~60% | [7] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | N/A | 0.25-1.5 mM | IFN-γ (CD8+ cells) | Dose-dependent decrease | [8][9] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | N/A | 0.25-1.5 mM | IL-12 (CD14+ cells) | Dose-dependent decrease | [8][9] |
Table 2: Effect of Lidocaine on Neutrophil Function
| Neutrophil Source | Lidocaine Concentration | Measured Function | Observation | Reference |
| Human | 400 µM | Oxidative Burst | ~20% reduction | [5] |
| Human | 400 µM | Phagocytosis | ~20% reduction | [5] |
| Human | 400 µM | ATP Concentration | Significant decrease | [5] |
| Human | 400 µM | Apoptosis | Induced | [5] |
| Human | 4 mmol/L | NETosis (PMA-stimulated) | Decreased | [10] |
Key Signaling Pathways Modulated by Lidocaine
Inhibition of the NF-κB Pathway
Lidocaine has been shown to inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory genes.[1] This inhibition prevents the transcription of various cytokines and chemokines, representing a central mechanism of its anti-inflammatory action.
Experimental Workflow for In Vitro Anti-Inflammatory Assessment
The following diagram illustrates a general workflow for assessing the anti-inflammatory properties of a compound like lidocaine in vitro.
Detailed Experimental Protocols
Quantification of Cytokine Production by ELISA
This protocol is adapted from studies measuring cytokine release from cultured cells.[4]
-
Cell Seeding and Culture: Seed cells (e.g., RAW264.7 macrophages or HT-29 epithelial cells) in 24-well plates at a density of 1 x 10^5 cells/well and culture overnight in appropriate media.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of lidocaine sulfate (B86663) (e.g., 10 µM, 50 µM, 100 µM) or a vehicle control. Incubate for 2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., 100 ng/mL Lipopolysaccharide (LPS)) to the wells, except for the negative control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant and store it at -80°C until analysis.
-
ELISA: Quantify the concentration of the target cytokine (e.g., IL-1β, TNF-α) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by lidocaine compared to the stimulated control.
Assessment of Neutrophil Oxidative Burst by Flow Cytometry
This protocol is based on methodologies used to assess neutrophil function.[5]
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Lidocaine Treatment: Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS) and incubate with or without lidocaine (e.g., 400 µM) for 30 minutes at 37°C.
-
Staining: Add a fluorescent probe sensitive to reactive oxygen species (ROS), such as Dihydrorhodamine 123 (DHR 123), to the cell suspension.
-
Stimulation: Stimulate the neutrophils with an activating agent like Phorbol 12-myristate 13-acetate (PMA).
-
Flow Cytometry Analysis: After a short incubation period (15-30 minutes), acquire the samples on a flow cytometer. The oxidation of DHR 123 to the fluorescent Rhodamine 123 is measured in the appropriate channel (e.g., FITC).
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of lidocaine-treated samples to the control samples to determine the effect on the oxidative burst.
Measurement of NF-κB Activation by Western Blot
This protocol outlines the steps to assess the phosphorylation of NF-κB pathway components.[1]
-
Cell Culture and Treatment: Culture cells (e.g., murine macrophages) to 80% confluency. Pre-treat with lidocaine for 2 hours before stimulating with LPS for a short period (e.g., 30-60 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. A decrease in the ratio of p-IκBα to total IκBα in lidocaine-treated cells indicates inhibition of NF-κB activation.
Conclusion
The in vitro evidence strongly supports the anti-inflammatory properties of lidocaine. Its ability to suppress the production of pro-inflammatory cytokines, modulate the activity of key immune cells like neutrophils and macrophages, and inhibit central signaling pathways such as NF-κB, underscores its potential as a therapeutic agent beyond its anesthetic applications. The data and protocols presented in this guide provide a solid foundation for further research into the specific molecular targets of lidocaine and for the development of novel anti-inflammatory therapies.
References
- 1. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory aspects of Lidocaine: a neglected therapeutic stance for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lidocaine inhibits secretion of IL-8 and IL-1β and stimulates secretion of IL-1 receptor antagonist by epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lidocaine enhances apoptosis and suppresses mitochondrial functions of human neutrophil in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Chemical Synthesis and Purity of Lidocaine Sulfate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the chemical synthesis of lidocaine (B1675312) and its subsequent conversion to lidocaine sulfate (B86663). It details the prevalent synthetic methodologies, common impurities, and analytical techniques for purity assessment, tailored for professionals in research and drug development.
Chemical Synthesis of Lidocaine
The most common and industrially significant route for the synthesis of lidocaine begins with the starting material 2,6-dimethylaniline (B139824). The synthesis is typically a two-step process involving an acylation reaction followed by a nucleophilic substitution.
Step 1: Synthesis of α-Chloro-2,6-dimethylacetanilide
The first step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride. This reaction is typically carried out in a suitable organic solvent, such as glacial acetic acid or toluene (B28343).[1] The use of a weak base, like sodium acetate (B1210297), is often employed to neutralize the hydrochloric acid byproduct, which can otherwise protonate the starting aniline (B41778) and hinder the reaction.
Step 2: Synthesis of Lidocaine (Free Base)
The intermediate, α-chloro-2,6-dimethylacetanilide, is then reacted with diethylamine (B46881) to form the lidocaine free base. This is a nucleophilic substitution reaction where the diethylamine displaces the chloride ion.[1] The reaction is typically performed in a non-polar solvent like toluene and may require heating to proceed at a reasonable rate.
Conversion to Lidocaine Sulfate
For many pharmaceutical and research applications, the basic lidocaine is converted to a more water-soluble salt form, such as this compound. This is achieved by reacting the lidocaine free base with sulfuric acid in a suitable solvent, such as ethanol (B145695) or ether.[1] The resulting this compound salt precipitates out of the solution and can be collected by filtration.
Synthesis and Purification Workflow
Caption: Chemical synthesis pathway of lidocaine and its conversion to this compound.
Purity of this compound
The purity of this compound is critical for its use in research and pharmaceutical applications. Impurities can arise from the starting materials, intermediates, byproducts of the synthesis, or degradation of the final product.
Common Impurities
The most common process-related impurities in lidocaine synthesis include:
-
2,6-Dimethylaniline: The starting material for the synthesis. Its presence indicates an incomplete reaction or inadequate purification.[2][3]
-
α-Chloro-2,6-dimethylacetanilide (Impurity H): The intermediate in the synthesis. Its presence suggests an incomplete reaction in the second step.[3]
-
Degradation Products: Lidocaine can degrade under certain conditions, such as in the presence of strong acids, bases, or oxidizing agents, to form various degradation products.
Quantitative Data on Yield and Purity
The yield and purity of lidocaine can vary depending on the specific synthetic protocol and purification methods employed. The following table summarizes reported yields and purities from various sources.
| Synthetic Method | Reported Yield | Reported Purity (HPLC) | Reference |
| Reaction of 2,6-dimethylaniline and 2-(diethylamino)-N,N-dialkyl acetamide | 95.4% | 99.931% | [4] |
| Reaction of 2,6-dimethylaniline and 2-(diethylamino)-N,N-dialkyl acetamide | 96.6% | 99.939% | [4] |
| Reaction of 2,6-dimethylaniline and 2-(diethylamino)-N,N-dialkyl acetamide | 98.7% | 99.993% | [4] |
| Reaction with nickel trifluoromethanesulfonate (B1224126) and Hβ molecular sieve | 97.5% | 99.82% | [5] |
| Two-step synthesis from 2,6-dimethylaniline (student lab) | 40% | Not specified | [6] |
| Synthesis using various solvents (THF) | 76-90% | Not specified | [7] |
| Synthesis using various solvents (Ethyl Acetate) | 58-74% | Not specified | [7] |
Pharmacopeial Standards
Pharmacopeias such as the United States Pharmacopeia (USP) set limits for impurities in pharmaceutical-grade lidocaine and its salts. These standards provide a benchmark for the quality and purity required for clinical use.
| Impurity | USP Limit |
| Total Impurities | ≤0.5% |
| Any individual impurity | ≤0.1% |
| Lidocaine Related Compound H | ≤0.1% |
| Ropivacaine Related Compound A | ≤0.01% |
| Residue on Ignition | ≤0.1% |
| Sulfate | ≤0.1% |
Data from a technical data sheet for Lidocaine Hydrochloride, USP Grade.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducing synthetic and analytical procedures. The following sections provide protocols for the synthesis of lidocaine and its analysis.
Synthesis of Lidocaine
This protocol is a common laboratory-scale synthesis of lidocaine.
Materials:
-
2,6-Dimethylaniline
-
Glacial Acetic Acid
-
Chloroacetyl Chloride
-
Sodium Acetate
-
Toluene
-
Diethylamine
-
Hydrochloric Acid (3M)
-
Sodium Hydroxide (30%)
-
Anhydrous Sodium Carbonate
Procedure:
-
Synthesis of α-Chloro-2,6-dimethylacetanilide:
-
Dissolve 2,6-dimethylaniline in glacial acetic acid.
-
Slowly add chloroacetyl chloride to the solution while stirring.
-
Warm the solution gently (e.g., on a steam bath to 40-50°C).
-
Add a solution of sodium acetate in water to precipitate the product.
-
Cool the mixture and collect the solid product by vacuum filtration.
-
Wash the solid with water and air dry.
-
-
Synthesis of Lidocaine (Free Base):
-
In a round-bottom flask, combine the α-chloro-2,6-dimethylacetanilide from the previous step with toluene.
-
Add an excess of diethylamine (typically 3 moles per mole of the chloro-intermediate).
-
Reflux the mixture for a sufficient time (e.g., 90 minutes) to complete the reaction.
-
After cooling, filter the mixture to remove the diethylamine hydrochloride salt.
-
Transfer the filtrate to a separatory funnel and wash with water.
-
Extract the organic layer with 3M HCl.
-
Cool the acidic aqueous layer and make it strongly basic with 30% NaOH.
-
Extract the liberated lidocaine free base with pentane.
-
Wash the pentane layer with water, dry over anhydrous sodium carbonate, and evaporate the solvent to obtain the lidocaine free base as an oil or solid.
-
Conversion to this compound
Materials:
-
Lidocaine (Free Base)
-
Ether (or other suitable solvent)
-
Sulfuric Acid in Ethanol (e.g., 2.2 M)
Procedure:
-
Dissolve the lidocaine free base in ether (e.g., 10 mL per gram of lidocaine).
-
Slowly add a stoichiometric amount of a solution of sulfuric acid in ethanol while stirring.
-
The this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold ether or acetone (B3395972) and air dry.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of lidocaine and its common impurities.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 0.05 M disodium (B8443419) hydrogen phosphate, pH adjusted to 6.0) and acetonitrile (B52724) (e.g., 55:45 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.[2]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Sample Preparation:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a solution of the synthesized this compound sample in the mobile phase.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the standard solution to determine the retention time and response factor for lidocaine.
-
Inject the sample solution.
-
Identify the lidocaine peak based on its retention time.
-
Identify and quantify any impurity peaks by comparing their retention times to known impurity standards or by using relative response factors.
-
Calculate the purity of the sample by determining the area percentage of the lidocaine peak relative to the total area of all peaks.
Purity Analysis Workflow
Caption: A typical workflow for the purity analysis of this compound by HPLC.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. halocolumns.com [halocolumns.com]
- 4. CN112521298A - Synthesis method of lidocaine - Google Patents [patents.google.com]
- 5. Lidocaine synthesis - chemicalbook [chemicalbook.com]
- 6. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. media.laballey.com [media.laballey.com]
Exploratory Studies on Lidocaine Sulfate in Primary Cell Cultures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidocaine (B1675312), a widely used local anesthetic, exerts its primary effect by blocking voltage-gated sodium channels, thereby inhibiting nerve impulse transmission. Beyond its well-established anesthetic properties, emerging research in primary cell cultures has unveiled a spectrum of cellular effects, including modulation of inflammatory pathways, cytotoxicity, and influences on cell proliferation and differentiation. These findings have significant implications for its clinical applications, particularly in contexts such as postoperative analgesia, anti-inflammatory therapies, and regenerative medicine. This technical guide provides a comprehensive overview of exploratory studies on lidocaine sulfate (B86663) in various primary cell cultures, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.
Data Presentation: Quantitative Effects of Lidocaine on Primary Cell Cultures
The following tables summarize the dose- and time-dependent effects of lidocaine on the viability, proliferation, and cytotoxicity of various primary cell cultures as reported in the scientific literature.
Table 1: Effects of Lidocaine on Primary Human Mesenchymal Stem Cell (MSC) Viability
| Lidocaine Concentration | Exposure Time | Viability Assay | Observed Effect | Citation(s) |
| 1 mg/mL | 1-4 hours | Trypan Blue | No significant difference in viability compared to control. | |
| 2 mg/mL | 1, 2, or 4 hours | Trypan Blue | Significant decline in the number of viable cells. | |
| 4 mg/mL | 1 or 2 hours | Trypan Blue | Significant decline in viable cells, but cells recovered after 24-48 hours. | |
| 4 mg/mL | 4 hours | Trypan Blue | Viable cells were barely detected; cells did not recover. | |
| 8 mg/mL | 1 or 2 hours | Trypan Blue | Significant decline in viable cells, but cells recovered after 24-48 hours. | |
| 8 mg/mL | 4 hours | Trypan Blue | Viable cells were barely detected; cells did not recover. |
Table 2: Effects of Lidocaine on Primary Human Fibroblast Proliferation and Viability
| Lidocaine Concentration | Exposure Time | Cell Type | Assay | Observed Effect | Citation(s) |
| 0.5% | Not Specified | Human Tenon's Fibroblasts | MTT | 62.67% viability. | |
| 1.0% | Not Specified | Human Tenon's Fibroblasts | MTT | 18.31% viability. | |
| 1.5% | Not Specified | Human Tenon's Fibroblasts | MTT | 16.71% viability. | |
| 2.0% | Not Specified | Human Tenon's Fibroblasts | MTT | 16.71% viability. | |
| Clinically Relevant Conc. | Not Specified | Aged Human Dermal Fibroblasts | Proliferation Assay | Inhibition of proliferation to 88% of control. | |
| 1 x 10⁻⁸ M | Not Specified | Human Gingival Fibroblasts | DNA Synthesis Assay | Maximal increase in DNA synthesis. |
Table 3: Effects of Lidocaine on Primary Chondrocyte Viability
| Lidocaine Concentration | Exposure Time | Cell Type | Viability Assay | Observed Effect | Citation(s) |
| 0.125% - 1.0% | 24 hours | Bovine Articular Chondrocytes | Fluorescent Probes | Time- and dose-dependent decrease in cell viability. | |
| 0.5% | 1 hour | Primary Human Chondrocytes | Flow Cytometry | No significant effect on viability after 24 hours. | |
| 1% | 1 hour | Primary Human Chondrocytes | Flow Cytometry | Detectable, but not significant, decrease in viability after 24 hours. | |
| 2% | 1 hour | Primary Human Chondrocytes | Flow Cytometry | Massive necrosis of chondrocytes after 24 hours. | |
| 0.5% and 1% | 1, 7 days | Canine Articular Chondrocytes | Live-Dead Assay | Complete loss of chondrocyte viability. |
Table 4: Effects of Lidocaine on Primary Neuron Viability
| Lidocaine Concentration | Exposure Time | Cell Type | Viability Assay | Observed Effect | Citation(s) |
| 3 mM | Not Specified | Retinoic acid-differentiated human neuroblastoma SH-SY5Y cells | Trypan Blue, LDH Release, Flow Cytometry | Induction of apoptosis. | |
| 10 mM | Not Specified | Retinoic acid-differentiated human neuroblastoma SH-SY5Y cells | Trypan Blue, LDH Release, Flow Cytometry | 47% of the cell population was necrotic. | |
| 30 mM | 4 minutes | Rat Dorsal Root Ganglion (DRG) Neurons | Histological Analysis | Neuronal death observed. | |
| <10 mM | 10 minutes | Human SH-SY5Y Neuroblastoma Cells | Caspase-3/-7 Activation | Did not cause significant caspase activation. |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of lidocaine's effects on primary cell cultures.
Primary Cell Culture and Lidocaine Treatment
Objective: To establish and maintain primary cell cultures and expose them to various concentrations of lidocaine sulfate.
Materials:
-
Primary tissue source (e.g., human adipose tissue, articular cartilage, dorsal root ganglia)
-
Digestion enzymes (e.g., collagenase, trypsin)
-
Complete culture medium (specific to cell type, e.g., DMEM, EMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound solution (sterile, stock solution of known concentration)
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Isolation: Isolate primary cells from the tissue source using established enzymatic digestion protocols. For example, mince tissue and incubate with a digestion enzyme solution (e.g., collagenase) to release the cells.
-
Cell Seeding: Centrifuge the cell suspension, resuspend the pellet in complete culture medium, and count the viable cells using a hemocytometer and Trypan Blue staining. Seed the cells into culture plates at a predetermined density (e.g., 1 x 10⁵ cells/well for a 6-well plate).
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach the desired confluency (typically 70-80%).
-
Lidocaine Treatment: Prepare a series of lidocaine dilutions in culture medium from the stock solution to achieve the desired final concentrations (e.g., 1, 2, 4, 8 mg/mL).
-
Remove the existing culture medium from the cells and replace it with the lidocaine-containing medium.
-
Incubate the cells for the specified exposure times (e.g., 30 minutes, 1 hour, 4 hours, 24 hours).
Cell Viability and Cytotoxicity Assays
Objective: To quantify the effect of lidocaine on cell viability and cytotoxicity.
A. Trypan Blue Exclusion Assay
Principle: Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
Procedure:
-
Following lidocaine treatment, detach the cells from the culture plate using a gentle cell scraper or trypsin.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
B. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
After lidocaine exposure in a 96-well plate, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Express the results as a percentage of the absorbance of untreated control cells.
Cell Proliferation Assay (BrdU Incorporation)
Objective: To measure the rate of DNA synthesis as an indicator of cell proliferation.
Procedure:
-
During the final hours of lidocaine treatment, add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the culture medium.
-
Incubate for a defined period to allow BrdU to be incorporated into the DNA of proliferating cells.
-
Fix the cells and permeabilize the cell membranes.
-
Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Add the enzyme substrate and measure the resulting colorimetric or fluorescent signal, which is proportional to the amount of BrdU incorporated.
Signaling Pathways and Visualizations
Lidocaine has been shown to modulate several key intracellular signaling pathways, influencing cellular processes beyond its primary anesthetic function.
NF-κB Signaling Pathway
Lidocaine has been demonstrated to inhibit the NF-κB signaling pathway in a dose-dependent manner. This inhibition leads to a reduction in the expression of pro-inflammatory mediators.
Caption: Lidocaine's inhibition of the NF-κB signaling pathway.
PI3K/AKT/mTOR Signaling Pathway
Studies have shown that lidocaine can inhibit the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is crucial for cell growth, proliferation, and survival.
Caption: Lidocaine's inhibitory effects on the PI3K/AKT/mTOR pathway.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound on primary cell cultures.
Caption: General workflow for studying lidocaine in primary cells.
Conclusion
The exploratory studies summarized in this guide highlight the complex and multifaceted interactions of this compound with primary cells. The dose- and time-dependent effects on cell viability and proliferation, coupled with the modulation of key signaling pathways like NF-κB and PI3K/AKT/mTOR, underscore the importance of careful consideration of lidocaine's cellular impacts in various clinical and research settings. The provided data tables, detailed experimental protocols, and pathway visualizations serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the mechanisms of action of lidocaine and explore its potential therapeutic applications beyond local anesthesia. Further in-depth studies are warranted to translate these in vitro findings into clinically relevant outcomes.
References
Methodological & Application
Application Notes and Protocols for Patch-Clamp Electrophysiology Studies of Lidocaine Sulfate in Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lidocaine (B1675312), a widely used local anesthetic and Class Ib antiarrhythmic drug, exerts its primary effects by blocking voltage-gated sodium channels (Nav).[1][2] This action inhibits the initiation and propagation of action potentials in excitable cells, such as neurons.[3] The patch-clamp technique is an essential tool for investigating the detailed mechanisms of lidocaine's interaction with neuronal ion channels.[4] These application notes provide a comprehensive guide to studying the effects of lidocaine sulfate (B86663) on neurons using whole-cell patch-clamp electrophysiology.
Mechanism of Action
Lidocaine exhibits a state-dependent blockade of voltage-gated sodium channels, showing a higher affinity for the open and inactivated states of the channel compared to the resting state.[1][5] This property leads to a use-dependent or frequency-dependent block, where the inhibitory effect is more pronounced in rapidly firing neurons.[6][7] Lidocaine binds to a receptor site within the pore of the sodium channel, physically occluding the passage of sodium ions.[2][8] While its primary target is Nav channels, lidocaine can also affect other ion channels at higher concentrations, including voltage-gated potassium and calcium channels, as well as hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[3][9][10]
Quantitative Data Summary
The inhibitory effects of lidocaine on voltage-gated sodium channels can be quantified by various parameters, most notably the half-maximal inhibitory concentration (IC50). The IC50 value is dependent on the subtype of the sodium channel, the holding potential, and the firing frequency.
| Parameter | Nav Subtype | Cell Type | Lidocaine Concentration | Effect | Reference |
| Tonic Block IC50 | TTX-resistant (TTX-r) | DRG Neurons | 210 µM | Inhibition of INa | [8] |
| Tonic Block IC50 | TTX-sensitive (TTX-s) | DRG Neurons | 42 µM | Inhibition of INa | [8] |
| Inactivated State Block IC50 | TTX-resistant (TTX-r) | DRG Neurons | 60 µM | Inhibition of INa | [8] |
| Ih Inhibition IC50 | HCN Channels | Spinal Substantia Gelatinosa Neurons | 80 µM | Inhibition of Ih | [9] |
| Tonic Block (Vhold = -90 mV) | hH1 (cardiac) | Xenopus Oocytes | ~10 µM | Half-blocking concentration | [11] |
| Tonic Block (Vhold = -140 mV) | hH1 (cardiac) | Xenopus Oocytes | >300 µM | Half-blocking concentration | [11] |
| Peak INa Inhibition | WT+Kir cells | HEK293 cells | 1 mM | 96 ± 1% inhibition | [1] |
Experimental Protocols
Solutions and Reagents
Lidocaine Sulfate Stock Solution:
-
Prepare a 10 mM stock solution of lidocaine hydrochloride in deionized water.[1]
-
Store the stock solution at 4°C.[1]
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution.
Extracellular (Bath) Solution:
| Component | Concentration (mM) |
| NaCl | 140 |
| KCl | 5.4 |
| CaCl2 | 1.8 |
| MgCl2 | 1 |
| HEPES | 10 |
| Glucose | 10 |
| Adjust pH to 7.4 with NaOH.[1] |
Intracellular (Pipette) Solution:
| Component | Concentration (mM) |
| K-gluconate | 120 |
| KCl | 20 |
| MgCl2 | 5 |
| EGTA | 5 |
| HEPES | 10 |
| Mg-ATP | 4 |
| Adjust pH to 7.2 with KOH.[1] |
Whole-Cell Patch-Clamp Procedure
-
Cell Preparation: Plate neurons on glass coverslips suitable for microscopy and allow them to adhere.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.[1]
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with the extracellular solution.
-
Approach a neuron with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.[4]
-
-
Baseline Recording:
-
Voltage-Clamp: Hold the neuron at a potential of -80 mV. Apply voltage steps to elicit sodium currents (e.g., a depolarizing step to -10 mV). Record stable baseline currents for several minutes.[1]
-
Current-Clamp: Inject current to elicit action potentials. Record stable baseline firing for several minutes.[1]
-
-
Lidocaine Application: Switch the perfusion system to the extracellular solution containing the desired concentration of lidocaine. Allow 2-5 minutes for the drug to equilibrate.[1]
-
Recording Lidocaine Effects: Repeat the voltage-clamp or current-clamp protocols to record the effects of lidocaine.
-
Washout: Perfuse the chamber with the control extracellular solution to observe the reversibility of the drug's effects.[1]
Voltage-Clamp Protocols for Studying State-Dependent Block
Tonic (Resting State) Block:
-
Hold the neuron at a hyperpolarized potential (e.g., -100 mV to -120 mV) to ensure most sodium channels are in the resting state.
-
Apply a brief depolarizing test pulse (e.g., to -10 mV) to elicit a peak sodium current.
-
Apply lidocaine and repeat the test pulse from the same holding potential. The reduction in peak current amplitude represents the tonic block.
Use-Dependent (Open/Inactivated State) Block:
-
Hold the neuron at a hyperpolarized potential (e.g., -100 mV).
-
Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms (B15284909) at a frequency of 5-20 Hz).[8]
-
Record the peak sodium current for each pulse in the train.
-
Apply lidocaine and repeat the pulse train protocol. The progressive decrease in current amplitude during the train demonstrates use-dependent block.[1]
Steady-State Inactivation:
-
Hold the neuron at various conditioning pre-pulse potentials (e.g., from -120 mV to -40 mV in 10 mV increments) for a sufficient duration (e.g., 500 ms) to allow channels to reach a steady-state of inactivation.[12]
-
Follow each pre-pulse with a test pulse to a constant potential (e.g., -10 mV) to measure the fraction of available (non-inactivated) channels.
-
Apply lidocaine and repeat the protocol. A hyperpolarizing shift in the steady-state inactivation curve indicates that lidocaine preferentially binds to and stabilizes the inactivated state of the channel.[13]
Visualizations
Signaling Pathway of Lidocaine Action
References
- 1. benchchem.com [benchchem.com]
- 2. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axolbio.com [axolbio.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Evidence for two components of sodium channel block by lidocaine in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Lidocaine Inhibits HCN Currents in Rat Spinal Substantia Gelatinosa Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Central Nervous System-Toxic Lidocaine Concentrations Unmask L-Type Ca²⁺ Current-Mediated Action Potentials in Rat Thalamocortical Neurons: An In Vitro Mechanism of Action Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lidocaine block of cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. ahajournals.org [ahajournals.org]
Application Notes and Protocols for In Vivo Administration of Lidocaine Sulfate in Rodent Models of Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lidocaine (B1675312), a widely used local anesthetic, also demonstrates systemic analgesic properties, making it a significant area of research in pain management.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), which inhibits the propagation of action potentials in neurons.[1] However, its analgesic effects are also linked to interactions with other targets, including potassium and calcium channels, NMDA receptors, and G-protein-coupled receptors, as well as its anti-inflammatory properties.[1][2] To assess the analgesic efficacy of lidocaine, various well-established in vivo rodent models are utilized. These models are essential for preclinical screening and mechanistic studies.[1] This document provides detailed protocols for key behavioral assays in rodents used to evaluate the analgesic effects of lidocaine, a summary of quantitative data from relevant studies, and visualizations of experimental workflows and associated signaling pathways.
Data Presentation: Quantitative Summary of Lidocaine Administration in Rodent Pain Models
The following tables summarize quantitative data from studies evaluating the analgesic effects of lidocaine in various rodent models of pain.
Table 1: Lidocaine in Neuropathic Pain Models
| Rodent Model | Lidocaine Sulfate Dose/Concentration | Administration Route | Key Findings | Study Reference |
| Chronic Constriction Injury (CCI) | 1.0% | Topical | Increased Mechanical Withdrawal Threshold (MWT) to ~10g (vs. ~3g in saline group); Increased Thermal Withdrawal Latency (TWL) to ~9s (vs. ~5s in saline group). | [3] |
| Spinal Nerve Ligation (SNL) | 2 mg/kg/h | Continuous Intravenous Infusion | Increased MWT; Reduced ERK 1/2 and CREB proteins in spinal tissues to 39% and 48% respectively, compared to the saline group; a significant reduction in mRNA amounts of pro-inflammatory cytokines. | [4] |
| Spinal Nerve Ligation (SNL) | 2% (20 mg/mL) | Continuous Epidural Infusion (2 mL/7 days) | Attenuated mechanical allodynia. | [5] |
| Median Nerve CCI | Pre-emptive treatment | Local | Dose-dependently delayed and attenuated the development of mechanical allodynia. | [6] |
| Diabetic Neuropathy | 0.9% | Sciatic Nerve Block | Minimum local anesthetic dose for motor block was significantly lower compared to control rats (1.4%). | [7] |
Table 2: Lidocaine in Inflammatory Pain Models
| Rodent Model | This compound Dose/Concentration | Administration Route | Key Findings | Study Reference |
| Complete Freund's Adjuvant (CFA) | 1, 3, and 5 mg/kg | Intraperitoneal Injection | Significantly reversed CFA-induced reductions in TWL and MWT. | [8] |
| Formalin-induced Pain | 2% (0.1 mL) | Intradermal (hind paw) | Antagonized licking behavior in the first phase of the formalin test. | [9] |
| Formalin-induced Orofacial Pain | Not specified | Intradermal (cheek) | Lidocaine at body temperature (37°C) was more effective in reducing pain behaviors than at room temperature. | [10] |
Table 3: Lidocaine Administration via Central Routes
| Rodent Model | This compound Dose | Administration Route | Key Findings | Study Reference |
| Noxious Thermal Stimuli | 0.065-1.3 µmol (17.5-351 µg) | Intracerebroventricular (icv) | Produced a significant and long-lasting antinociceptive effect. | [11] |
| CFA-induced Pain | 0.04% in 5 µL saline | Intrathecal (i.t.) | Transiently blocked mechanical and thermal hypersensitivity. | [12] |
Experimental Protocols
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
Objective: To create a reproducible model of peripheral neuropathic pain characterized by thermal hyperalgesia and mechanical allodynia.[3]
Materials:
-
Wistar rats
-
Anesthetic (e.g., pentobarbital)
-
Surgical instruments
-
4-0 chromic gut or silk ligatures
-
Sterilizing solution
Procedure:
-
Anesthetize the animal.
-
Place the animal in a prone position and sterilize the surgical area over the mid-thigh.[3]
-
Make a small skin incision on the lateral surface of the mid-thigh.[3]
-
Gently dissect the biceps femoris muscle to expose the sciatic nerve.[3]
-
Carefully free the nerve from the surrounding connective tissue.[3]
-
Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing between each.[3]
-
Tighten the ligatures until they just elicit a brief twitch in the corresponding hind limb.[3]
-
Suture the muscle layer and close the skin incision.[3]
-
Allow the animals to recover from anesthesia.[3]
Behavioral Assay: Von Frey Test for Mechanical Allodynia
Objective: To assess mechanical allodynia, a painful response to a normally non-painful stimulus.[1] This test is considered the gold standard for this type of pain assessment.[1]
Materials:
-
Von Frey filaments (a set of calibrated monofilaments)
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and chambers for at least 30-60 minutes before testing.[1]
-
Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw.
-
Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.
-
Drug Administration: Administer lidocaine or the control substance via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous).[1]
-
Post-treatment Measurements: At predetermined time points after drug administration, repeat the paw withdrawal threshold measurement.
Behavioral Assay: Hot Plate Test for Thermal Nociception
Objective: To measure the reaction time of an animal to a thermal stimulus, which is sensitive to centrally acting analgesics.[1]
Materials:
-
Hot plate apparatus
-
Timer
Procedure:
-
Acclimation: Acclimate the animals to the testing environment for a minimum of 30-60 minutes.[1]
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).[1]
-
Baseline Measurement: Place the animal on the hot plate and start the timer. Record the latency to the first sign of nociception (e.g., paw licking, shaking, or jumping).[1] A cut-off time is established to prevent tissue damage.
-
Drug Administration: Administer lidocaine or the control substance.[1]
-
Post-treatment Measurements: At specified intervals following administration, place the animal back on the hot plate and measure the latency to respond.[1]
-
Data Analysis: The data is often presented as the mean latency time at each time point or as the percentage of Maximum Possible Effect (%MPE).[1]
Behavioral Assay: Tail-Flick Test for Spinal Nociceptive Reflexes
Objective: To assess spinal nociceptive reflexes, primarily for centrally acting analgesics, by measuring the latency to withdraw the tail from a thermal stimulus.[1]
Materials:
-
Tail-flick apparatus (with a radiant heat source)
-
Animal restrainer
Procedure:
-
Acclimation: Acclimate the animals to the restrainer and testing environment.
-
Baseline Measurement: Place the animal in the restrainer and position its tail over the heat source. The apparatus will automatically detect the tail flick and record the latency. A cut-off time is used to prevent injury.
-
Drug Administration: Administer lidocaine or the control substance via the desired route.[1]
-
Post-treatment Measurements: At predetermined time points after drug administration, repeat the tail-flick latency measurement.[1]
-
Data Analysis: The analgesic effect is typically expressed as the percentage of Maximum Possible Effect (%MPE).[1]
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by lidocaine to produce analgesic and anti-inflammatory effects.
Experimental Workflow
Caption: A generalized workflow for in vivo studies of lidocaine in rodent pain models.
Logical Relationship
Caption: The logical flow of how lidocaine administration interrupts pain signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Lidocaine suppresses the increased extracellular signal-regulated kinase/cyclic AMP response element-binding protein pathway and pro-inflammatory cytokines in a neuropathic pain model of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of two-week continuous epidural administration of 2% lidocaine on mechanical allodynia induced by spinal nerve ligation in rats [anesth-pain-med.org]
- 6. Pre-Emptive Treatment of Lidocaine Attenuates Neuropathic Pain and Reduces Pain-Related Biochemical Markers in the Rat Cuneate Nucleus in Median Nerve Chronic Constriction Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics and Pharmacokinetics of Lidocaine in a Rodent Model of Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lidocaine attenuates CFA-induced inflammatory pain in rats by regulating the MAPK/ERK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of lidocaine on pain and itch using formalin-induced nociception and 5′-guanidinonaltrindole-induced scratching models in mice: behavioral and neuroanatomical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antinociceptive effect of lidocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Negative reinforcement reveals non-evoked ongoing pain in mice with tissue or nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of Lidocaine Sulfate for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lidocaine (B1675312) sulfate (B86663) in cell culture experiments, with a focus on determining its optimal concentration. The provided protocols and data are intended to guide researchers in designing and executing experiments to investigate the effects of lidocaine on various cell types.
Introduction
Lidocaine, a widely used local anesthetic, has garnered increasing attention for its potential anticancer properties.[1][2] In vitro studies have demonstrated its ability to inhibit proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines.[3][4] The effects of lidocaine are dose- and time-dependent, making the determination of the optimal concentration a critical first step in any cell culture experiment.[5] These notes provide a summary of effective concentrations from the literature and detailed protocols to help researchers determine the optimal concentration for their specific cell line and experimental goals.
Data Presentation: Effective Concentrations of Lidocaine
The following tables summarize the effective concentrations of lidocaine observed in various cancer cell lines. It is important to note that the optimal concentration can vary significantly depending on the cell type, exposure time, and the specific biological endpoint being measured.
Table 1: Lidocaine Concentrations for Inhibition of Cell Viability and Proliferation
| Cell Line | Cancer Type | Lidocaine Concentration | Exposure Time | Observed Effect |
| HeLa | Cervical Cancer | 500 µM, 1000 µM | 12, 24, 48 h | Significant decrease in cell proliferation.[3] |
| SW480 | Primary Colon Cancer | 1000 µM | Not Specified | Significant reduction in cell proliferation.[2] |
| MKN45 | Gastric Cancer | 1 mM, 5 mM, 10 mM | Not Specified | Suppression of viability, migration, and invasion.[4] |
| A549/DDP | Cisplatin-resistant Lung Cancer | 10 µM | Not Specified | Inhibition of cell viability, migration, and invasion.[4] |
| B16 | Melanoma | 50-200 µM | Not Specified | Inhibition of cancer cell growth by inducing apoptosis.[4] |
| RL95-2 | Endometrial Cancer | 5 mM, 10 mM, 15 mM | Not Specified | Inhibition of viability, proliferation, and colony formation in a dose-dependent manner.[6] |
| A375 & Hs294T | Melanoma | 0.75% and higher | 24, 72 h | Reduction in vital cells.[5] |
Table 2: Lidocaine Concentrations for Induction of Apoptosis and Cell Cycle Arrest
| Cell Line | Cancer Type | Lidocaine Concentration | Exposure Time | Observed Effect |
| HeLa | Cervical Cancer | 500 µM, 1000 µM | 24 h | Increased apoptotic rate.[3] |
| HT-29 & SW480 | Colon Carcinoma | 1000 µM | Not Specified | Induction of cell-cycle arrest.[7] |
| HepG2 | Human Hepatocarcinoma | Not Specified | Not Specified | Increased Bax protein, activated caspase-3, and decreased Bcl-2 protein.[1] |
| MCF-7 | Breast Cancer | 0.1 mM (with 0.2 µM cisplatin) | 72 h | Sensitized the cytotoxicity of cisplatin.[8] |
Experimental Protocols
Protocol 1: Preparation of Lidocaine Stock Solution
This protocol describes the preparation of a sterile lidocaine stock solution for use in cell culture experiments.
Materials:
-
Lidocaine hydrochloride powder
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
Calculate the required amount of lidocaine hydrochloride to prepare a stock solution of a desired concentration (e.g., 100 mM).
-
In a sterile environment (e.g., a biological safety cabinet), dissolve the lidocaine hydrochloride powder in sterile PBS or serum-free cell culture medium.
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Determination of Optimal Lidocaine Concentration using a Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of lidocaine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Lidocaine stock solution (prepared as in Protocol 1)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Lidocaine Treatment:
-
Prepare serial dilutions of the lidocaine stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1 µM to 10 mM).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve lidocaine, if any) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of lidocaine.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[13]
-
Carefully remove the medium from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[8]
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[8][13]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the lidocaine concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of lidocaine that causes 50% inhibition of cell viability.[14]
-
Signaling Pathways and Visualizations
Lidocaine has been shown to affect several key signaling pathways involved in cancer cell proliferation, survival, and migration. The following diagrams illustrate the putative mechanisms of action.
PI3K/Akt Signaling Pathway
Lidocaine has been reported to inhibit the PI3K/Akt signaling pathway, which plays a crucial role in cell growth, proliferation, and survival.[1][15] Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.[2]
Caption: Lidocaine's inhibitory effect on the PI3K/Akt pathway.
ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation and differentiation. Studies have shown that lidocaine can inhibit the phosphorylation of ERK, leading to cell cycle arrest and reduced proliferation in cancer cells.[3][16]
Caption: Lidocaine's inhibitory effect on the ERK signaling pathway.
Experimental Workflow for Determining Optimal Concentration
The following diagram outlines the general workflow for determining the optimal concentration of lidocaine for a given cell culture experiment.
Caption: Workflow for determining the optimal lidocaine concentration.
Conclusion
The determination of the optimal concentration of lidocaine sulfate is a crucial prerequisite for obtaining reliable and reproducible results in cell culture experiments. The provided data and protocols offer a starting point for researchers to investigate the effects of lidocaine on their specific cell lines of interest. By systematically evaluating a range of concentrations and utilizing appropriate cell viability assays, researchers can confidently identify the most effective concentration for their experimental needs.
References
- 1. The Role of Lidocaine in Cancer Progression and Patient Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Local Anesthetic Lidocaine and Cancer: Insight Into Tumor Progression and Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lidocaine inhibits melanoma cell proliferation by regulating ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Lidocaine and Ropivacaine on Gastric Cancer Cells Through Down-regulation of ERK1/2 Phosphorylation In Vitro | Anticancer Research [ar.iiarjournals.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. clyte.tech [clyte.tech]
- 15. Lidocaine inhibits the proliferation and invasion of hepatocellular carcinoma by downregulating USP14 induced PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lidocaine inhibits growth, migration and invasion of gastric carcinoma cells by up-regulation of miR-145 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Stable Lidocaine Sulfate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidocaine (B1675312) is a widely used local anesthetic and class-Ib antiarrhythmic drug. In research settings, the preparation of stable, well-characterized lidocaine solutions is critical for obtaining reproducible and reliable experimental results. Lidocaine can exist as a free base or as various salt forms, most commonly hydrochloride (HCl) and less commonly, sulfate (B86663). The salt forms exhibit significantly higher aqueous solubility compared to the free base.[1]
This document provides a detailed protocol for the preparation and stability testing of lidocaine solutions. Due to the limited availability of specific quantitative data for lidocaine sulfate in scientific literature, this guide presents stability data primarily from studies on the more common lidocaine hydrochloride salt. The degradation pathways are largely governed by the active lidocaine molecule, making this data a valuable reference. However, it is imperative for researchers to perform stability studies on their specific formulations, as excipients and the counter-ion (sulfate) may influence the final stability profile.
The primary mechanism of action for lidocaine involves the blockade of voltage-gated sodium channels in neuronal cell membranes, which prevents the propagation of action potentials and nociceptive signals.[2][3]
Physicochemical Properties and Stability Profile
The stability of lidocaine in aqueous solutions is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Lidocaine's pKa is approximately 7.8; as the pH of a solution approaches this value, the more water-soluble ionized form converts to the poorly soluble free base, which can lead to precipitation.[1] Therefore, for aqueous solutions, a pH range of 3 to 6 generally ensures maximum stability.[4]
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance under stress conditions. The data below, summarized from studies on lidocaine HCl, highlights its degradation profile.
Table 1: Summary of Lidocaine Stability under Forced Degradation Conditions
| Stress Condition | Temperature | Duration | Percent Lidocaine Remaining | Reference(s) |
|---|---|---|---|---|
| Alkaline Hydrolysis | ||||
| 0.1 M NaOH | 60°C | 10 days | 85.0 ± 3.0% | [5] |
| Acid Hydrolysis | ||||
| 0.1 M HCl | 60°C | 10 days | 99.0 - 101% | [5] |
| Oxidation | ||||
| 0.02% H₂O₂ | 25°C | 10 days | 84.8 ± 2.2% | [5] |
| 0.02% H₂O₂ | 60°C | 3 days | 13.9 ± 0.0% | [5] |
| 3% H₂O₂ | Room Temp | 24 hours | 92.75% | [3] |
| Photodegradation | ||||
| UV Light (Aqueous Sol.) | 25°C | 10 days | 99.0 - 101% | [5] |
| Thermal Degradation | ||||
| Dry Heat (Solid) | 60°C | Not specified | No degradation | [5] |
| Dry Heat (Solid) | 50°C | 7 days | No significant degradation |[3] |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution (10 mg/mL)
This protocol describes the preparation of a 10 mg/mL aqueous stock solution. Adjustments can be made based on the desired final concentration.
Materials:
-
This compound powder (ensure Certificate of Analysis is available)
-
Sterile, deionized water or Water for Injection (WFI)
-
0.22 µm sterile syringe filter
-
Sterile volumetric flasks and glassware
-
Calibrated analytical balance
-
pH meter and calibration standards
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions (e.g., 0.1 M) for pH adjustment
-
Sterile, amber glass storage vials
Procedure:
-
Calculate Required Mass: Determine the mass of this compound powder needed. Note: this compound can exist in different hydrated forms; use the molecular weight specific to your source material for accurate calculations.
-
Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile volumetric flask. Add approximately 80% of the final volume of sterile water. Mix gently by swirling until the powder is completely dissolved.
-
pH Measurement and Adjustment: Measure the pH of the solution. If necessary, adjust the pH to be within the optimal stability range of 4.0 - 5.5 using dilute HCl or NaOH.[1] Add the acid or base dropwise while continuously monitoring the pH.
-
Final Volume Adjustment: Once the desired pH is achieved, add sterile water to bring the solution to the final volume mark on the volumetric flask. Mix thoroughly to ensure homogeneity.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile container.
-
Storage: Aliquot the sterile-filtered solution into sterile, amber glass vials. Seal the vials and store them protected from light at a controlled room temperature (20-25°C) or under refrigeration (2-8°C), depending on long-term stability requirements.[6][7]
Protocol for Stability Assessment via Forced Degradation
This protocol outlines a basic forced degradation study to assess the stability of the prepared solution, based on ICH guidelines.[8]
Materials:
-
Prepared this compound stock solution
-
1 M HCl (for acid hydrolysis)
-
1 M NaOH (for base hydrolysis)
-
30% Hydrogen Peroxide (H₂O₂) (for oxidation)
-
Heating block or calibrated oven
-
Photostability chamber or UV light source
-
HPLC system for analysis
Procedure:
-
Sample Preparation: For each condition, mix the lidocaine stock solution with the stress agent in a suitable vial. A typical ratio is 1:1 (v/v). Prepare a control sample diluted with water.
-
Acid Hydrolysis: Mix with 1 M HCl.
-
Base Hydrolysis: Mix with 1 M NaOH.
-
Oxidation: Mix with a suitable concentration of H₂O₂ (e.g., 3%).
-
Thermal Stress: Place a vial of the stock solution in an oven set to a high temperature (e.g., 60°C).
-
Photostability: Place a vial of the stock solution in a photostability chamber.
-
-
Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours).[8] Samples may need to be neutralized before analysis.
-
Analysis: At each time point, withdraw an aliquot from each sample, dilute appropriately, and analyze using a stability-indicating HPLC method (see Protocol 3.3).
-
Data Evaluation: Compare the peak area of the intact lidocaine in the stressed samples to the control sample to calculate the percentage of degradation.
Protocol for a Stability-Indicating RP-HPLC Method
This method can be used to quantify lidocaine in the presence of its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector, pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer. A common mobile phase is Acetonitrile:Potassium Dihydrogen Phosphate buffer (0.02 M, pH 5.5) in a 26:74 ratio.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase, ranging from a low to high concentration (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dilute the samples from the stability study (Protocol 3.2) with the mobile phase to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of lidocaine in the analyzed samples.
Visualizations
Mechanism of Action and Experimental Workflow
Caption: Primary mechanism of action of lidocaine.
Caption: Workflow for solution preparation and testing.
Troubleshooting Guide
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Preparation of Magnesium Sulphate and Lidocaine and Set Up [bio-protocol.org]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrrjournal.com [ijrrjournal.com]
Application Notes and Protocols: Lidocaine Sulfate in In Vitro Nerve Block Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lidocaine (B1675312), an amide-class local anesthetic, is a widely used compound in clinical practice and a crucial tool in in-vitro electrophysiological research for studying nerve blockade.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), which are essential for the initiation and propagation of action potentials in neurons.[2][3] By reversibly binding to these channels, lidocaine effectively inhibits nerve impulse conduction, leading to a temporary loss of sensation.[3] These application notes provide a comprehensive guide to the use of lidocaine sulfate (B86663) in in-vitro nerve block models, including its mechanism of action, detailed experimental protocols, and quantitative data on its effects.
Mechanism of Action
Lidocaine's anesthetic effect is primarily achieved through its interaction with the α-subunit of voltage-gated sodium channels.[1] The "modulated receptor hypothesis" explains that lidocaine has a higher affinity for the open and inactivated states of these channels compared to the resting state.[1] This state-dependent binding results in a "use-dependent" or "phasic" block, where the inhibitory effect of lidocaine is more pronounced in rapidly firing neurons.[1] The unionized form of lidocaine crosses the neuronal membrane and, once in the axoplasm, becomes ionized to bind to its receptor site within the pore of the sodium channel.[3]
Beyond its primary action on sodium channels, lidocaine has been shown to affect other ion channels and cellular processes at different concentrations. These include the inhibition of potassium and calcium channels, as well as interactions with G-protein-coupled receptors and various signaling pathways, which can contribute to its analgesic and anti-inflammatory properties.[2][4]
Data Presentation
The following tables summarize the quantitative effects of lidocaine in various in-vitro models.
Table 1: Dose-Dependent Effects of Lidocaine on Neuronal Cell Viability
| Concentration | Exposure Time | Cell Type | Effect | Reference |
| 10 mM | 24 hours | Rat Trigeminal Ganglion (TG) Neurons | 39.83% cell death | [5][6] |
| 20 mM | 24 hours | Rat Trigeminal Ganglion (TG) Neurons | 75.20% cell death | [5][6] |
| 50 mM | 24 hours | Rat Trigeminal Ganglion (TG) Neurons | 89.90% cell death | [5][6] |
| 0.006 mM | 2-42 hours | Mouse Dorsal Root Ganglion (DRG) Cells | Reduced number of cells with neurites | [7] |
| 0.6 mM | 2-42 hours | Mouse Dorsal Root Ganglion (DRG) Cells | Reduced number of cells with neurites (dose-dependent) | [7] |
| 30 mM | 2-42 hours | Mouse Dorsal Root Ganglion (DRG) Cells | Reduced number of cells with neurites (dose-dependent) | [7] |
| 1% and 0.5% | 24 hours | Canine Chondrocytes and Synoviocytes | Complete loss of cell viability | [8] |
Table 2: Electrophysiological Effects of Lidocaine on Nerve Preparations
| Concentration | Preparation | Parameter | Effect | Reference |
| 1 x 10⁻⁶ and 1 x 10⁻⁵ M | Dog Purkinje Fibers | Phase 4 Depolarization | Attenuated or abolished | [9] |
| 1 x 10⁻⁵ M | Dog Purkinje Fibers & Ventricular Muscle | Action Potential Duration (APD) & Effective Refractory Period (ERP) | Maximal shortening | [9] |
| ≤ 1 x 10⁻⁵ M | Dog Purkinje Fibers & Ventricular Muscle | Maximum rate of phase 0 depolarization (Vmax) | Slight increase or no change | [9] |
| ≥ 1 x 10⁻⁴ M | Dog Purkinje Fibers & Ventricular Muscle | Vmax, Resting Potential, Action Potential Amplitude | Decrease | [9] |
| 1 to 1000 µg/mL | Rat Sural or Gastrocnemius-Soleus Nerve | Ectopic activity in A- and C-fibers | Dose-dependent depression | [10] |
Experimental Protocols
Protocol 1: In Vitro Nerve Block Assessment using an Isolated Nerve Preparation
This protocol describes a method for assessing the nerve blocking properties of lidocaine sulfate on an isolated peripheral nerve, such as a rat sciatic nerve.
Materials:
-
Isolated rat sciatic nerve
-
Recording chamber with stimulating and recording electrodes
-
Krebs solution or similar physiological saline
-
This compound stock solution
-
Data acquisition system
-
Amplifier and digitizer
Procedure:
-
Nerve Preparation:
-
Euthanize a rat according to approved animal welfare protocols.
-
Carefully dissect the sciatic nerve and place it in chilled Krebs solution.
-
Remove the epineurium and perineurium (desheathing) under a dissecting microscope to facilitate drug penetration.
-
-
Experimental Setup:
-
Mount the desheathed nerve in the recording chamber, ensuring the stimulating electrodes are at one end and the recording electrodes are at the other.
-
Perfuse the chamber with oxygenated Krebs solution at a constant temperature (e.g., 37°C).
-
-
Baseline Recording:
-
Apply single supramaximal electrical stimuli (e.g., 0.5 ms (B15284909) duration at 2 Hz) to the stimulating end of the nerve.[11]
-
Record the compound action potentials (CAPs) from the recording electrodes.
-
Establish a stable baseline recording for at least 15-20 minutes.
-
-
Lidocaine Application:
-
Prepare a series of this compound solutions of varying concentrations in Krebs solution.
-
Switch the perfusion to the lidocaine-containing solution.
-
Continuously record the CAPs to observe the onset and degree of nerve block.
-
-
Data Analysis:
-
Measure the amplitude of the CAPs over time.
-
Calculate the percentage of block for each lidocaine concentration relative to the baseline.
-
Determine the IC50 (concentration required to inhibit 50% of the CAP amplitude).
-
-
Washout:
-
Switch the perfusion back to the control Krebs solution to observe the reversal of the nerve block.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology on Isolated Neurons
This protocol details the application of lidocaine to isolated neurons to study its effects on voltage-gated sodium channels using the whole-cell patch-clamp technique.[1]
Materials:
-
Primary cultured neurons (e.g., dorsal root ganglion neurons) or cell lines expressing sodium channels.
-
External solution (e.g., Tyrode's solution: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose; pH 7.4).[1]
-
Internal solution (pipette solution).
-
This compound stock solution.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).
-
Data acquisition and analysis software.
Procedure:
-
Cell Preparation:
-
Plate the isolated neurons or cell lines on glass coverslips suitable for microscopy.
-
Allow the cells to adhere and grow to the desired confluency.
-
-
Patch-Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution.
-
Using a glass micropipette filled with the internal solution, form a high-resistance seal (giga-seal) with the membrane of a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
In voltage-clamp mode, hold the cell at a negative potential (e.g., -80 mV).
-
Apply depolarizing voltage steps to elicit sodium currents.
-
Record stable baseline sodium currents for several minutes.
-
-
Lidocaine Application:
-
Switch the perfusion system to the external solution containing the desired concentration of lidocaine.
-
Continuously record the sodium currents as the drug is applied.
-
To study use-dependency, apply a train of depolarizing pulses and observe the progressive block of the current.[1]
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium currents before and after lidocaine application.
-
Calculate the percentage of current inhibition.
-
Construct a dose-response curve to determine the IC50.
-
-
Washout:
-
Perfuse the chamber with the control external solution to observe the reversal of the channel blockade.
-
Visualizations
Caption: Mechanism of lidocaine action on voltage-gated sodium channels.
Caption: Workflow for in-vitro nerve block assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jpub.org [jpub.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Toxicity of Local Anesthetics and Corticosteroids on Chondrocyte and Synoviocyte Viability and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of local and intravenous lidocaine on ongoing activity in injured afferent nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Lidocaine Sulfate as a Pharmacological Tool in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidocaine (B1675312), an amide local anesthetic, serves as a potent and reversible blocker of neural activity, making it an invaluable tool in neuroscience research. Its principal mechanism of action involves the inhibition of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials.[1][2][3][4] By preventing the influx of sodium ions into neurons, lidocaine effectively silences neural communication in a targeted and temporary manner.[1][2] This property allows researchers to dissect the functional roles of specific brain regions, neural circuits, and cell populations in various physiological and pathological processes.
These application notes provide a comprehensive overview of the use of lidocaine sulfate (B86663) in neuroscience research, including its mechanism of action, common experimental applications, and detailed protocols for its use.
Mechanism of Action
Lidocaine's primary molecular target is the voltage-gated sodium channel (VGSC) in the neuronal cell membrane.[1][2][3] It binds to the intracellular portion of the channel, stabilizing it in an inactivated state.[2] This prevents the channel from returning to its resting state and subsequently opening in response to depolarization, thereby blocking the generation and conduction of action potentials.[1][2] The effectiveness of lidocaine can be "use-dependent," meaning its blocking action is enhanced with more frequent neuronal firing.[1]
While its main effect is on sodium channels, lidocaine can also modulate other ion channels at varying concentrations, including voltage-gated potassium channels and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[5][6] This broader activity should be considered when interpreting experimental results.
Data Presentation: Quantitative Effects of Lidocaine
The following table summarizes the quantitative effects of lidocaine on various neuronal properties as reported in the literature. These values can serve as a starting point for experimental design.
| Parameter | Preparation | Lidocaine Concentration | Effect | Reference |
| IC50 for Tonic Block of Na+ Currents | Rat Dorsal Root Ganglion (DRG) Neurons | 210 µmol/l (TTXr) | Half-maximal inhibitory concentration for tetrodotoxin-resistant sodium currents. | [7] |
| Rat Dorsal Root Ganglion (DRG) Neurons | 42 µmol/l (TTXs) | Half-maximal inhibitory concentration for tetrodotoxin-sensitive sodium currents. | [7] | |
| IC50 for Inactivated State Na+ Channel Block | Rat Dorsal Root Ganglion (DRG) Neurons | 60 µmol/l (TTXr) | Half-maximal inhibitory concentration for inactivated tetrodotoxin-resistant sodium channels. | [7] |
| Action Potential Firing | Rat Dorsal Horn Neurons | 100 µM | Decreased peak amplitude and increased duration of action potentials. | [5][6] |
| Rat Superior Cervical Ganglia | 400 nmol | Increased firing threshold and action potential duration; decreased action potential amplitude. | [8] | |
| Reversible Inactivation (in vivo) | Rat Hippocampus | 10 µg | Impaired short-term retrieval of spatial information. | [9] |
| Rat Central Nucleus of Amygdala | 5 mg/kg (systemic) followed by intra-CeA injection | Impaired acquisition, consolidation, and retrieval of morphine state-dependent learning. | [10] | |
| Neuroprotection | Rat Hippocampal Slices | 10-100 µM | Promoted recovery of evoked population spikes after anoxia. | [11] |
| Cell Viability | Rat Muscle-Derived Cells | ≤ 500 µM (continuous exposure) | No effect on cell viability. | [12] |
| Human Adipose-Derived Mesenchymal Stem Cells | 2-8 mg/mL | Dose- and time-dependent decrease in cell viability. | [13] |
Experimental Protocols
Protocol 1: In Vitro Reversible Inactivation of Neuronal Activity using Patch-Clamp Electrophysiology
This protocol describes the application of lidocaine to cultured neurons or brain slices to study its effect on neuronal excitability using the whole-cell patch-clamp technique.
Materials:
-
Lidocaine sulfate salt
-
Artificial cerebrospinal fluid (aCSF) or appropriate extracellular solution
-
Intracellular solution for patch pipettes
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for pipette pulling
-
Cell culture or brain slice preparation
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in deionized water (e.g., 100 mM). Store at 4°C.
-
On the day of the experiment, dilute the stock solution into the aCSF to the desired final concentrations (e.g., 10 µM, 100 µM, 1 mM).
-
-
Cell/Slice Preparation:
-
Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber of the patch-clamp setup and continuously perfuse with oxygenated aCSF.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes to a resistance of 3-7 MΩ.
-
Fill the pipette with the appropriate intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Record baseline neuronal activity (e.g., resting membrane potential, action potential firing in response to current injections).
-
-
Lidocaine Application:
-
Switch the perfusion from control aCSF to aCSF containing the desired concentration of lidocaine.
-
Allow sufficient time for the drug to equilibrate in the recording chamber (typically a few minutes).
-
-
Data Acquisition:
-
Record the changes in neuronal properties in the presence of lidocaine. This may include changes in resting membrane potential, input resistance, action potential threshold, amplitude, and firing frequency.
-
-
Washout:
-
Switch the perfusion back to the control aCSF to wash out the lidocaine.
-
Record the recovery of neuronal activity to baseline levels to confirm the reversibility of the effect.
-
Protocol 2: In Vivo Reversible Inactivation of a Brain Region by Microinjection
This protocol details the procedure for transiently inactivating a specific brain region in an anesthetized or awake, behaving animal through the microinjection of lidocaine.
Materials:
-
This compound salt (preservative-free)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Stereotaxic apparatus
-
Microinjection pump and syringe
-
Cannula or injection pipette
-
Surgical instruments
-
Anesthesia
Procedure:
-
Lidocaine Solution Preparation:
-
Dissolve this compound in sterile saline or PBS to the desired concentration (e.g., 2-4%). Common doses for reversible inactivation range from 5 to 10 µg.[9]
-
Filter-sterilize the solution.
-
-
Animal Surgery:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Perform a craniotomy over the target brain region.
-
-
Microinjection:
-
Lower the injection cannula or pipette to the predetermined stereotaxic coordinates.
-
Infuse a small volume of the lidocaine solution (e.g., 0.2-1.0 µL) at a slow rate (e.g., 0.1 µL/min) to minimize tissue damage. The spatial extent of the inactivation is dependent on the volume and concentration of the injected solution.[14]
-
-
Post-Injection:
-
Leave the injection cannula in place for a few minutes to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the cannula.
-
-
Behavioral Testing/Recording:
-
For awake, behaving animals, the behavioral task should be initiated shortly after the injection, as the effects of lidocaine are typically rapid in onset and last for 15-60 minutes.[14]
-
For acute electrophysiological recordings, monitor the cessation of neural activity in the targeted region.
-
-
Controls:
-
Inject a vehicle (saline or PBS) in a separate group of animals to control for the effects of the injection procedure itself.
-
Visualizations
Caption: Mechanism of action of lidocaine on voltage-gated sodium channels.
Caption: Workflow for in vivo reversible inactivation using lidocaine microinjection.
References
- 1. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 2. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]
- 3. What is the mechanism of action of lidocaine? — Brain Stuff [brainstuff.org]
- 4. droracle.ai [droracle.ai]
- 5. Mechanisms of lidocaine's action on subtypes of spinal dorsal horn neurons subject to the diverse roles of Na(+) and K(+) channels in action potential generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Effects of lidocaine on the excitability and membrane properties of the nerve cell soma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversible inactivation of the dorsal hippocampus by tetrodotoxin or lidocaine: a comparative study on cerebral functional activity and motor coordination in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lidocaine Reversible Inactivation of the Central Nucleus of Amygdala Impairs Acquisition, Consolidation, and Retrieval of Morphine State-Dependent Learning in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of lidocaine: is there clinical potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Lidocaine on Viability and Gene Expression of Human Adipose-derived Mesenchymal Stem Cells: An in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reversible Inactivation of Brain Circuits in Learning and Memory Research - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Protocol for Assessing Lidocaine Sulfate Efficacy in Behavioral Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lidocaine (B1675312), a widely used local anesthetic, also demonstrates systemic analgesic properties, making it a compound of significant interest in pain management research.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of nerve impulses.[1] By inhibiting these channels, lidocaine effectively dampens the transmission of pain signals. To rigorously evaluate the analgesic efficacy of lidocaine sulfate (B86663) and its formulations, a variety of well-established behavioral assays in rodent models are employed. These assays are crucial for preclinical screening and for elucidating the mechanistic underpinnings of its analgesic effects.
This document provides detailed protocols for three key behavioral assays used to assess the efficacy of lidocaine sulfate: the von Frey test for mechanical allodynia, the Hargreaves test for thermal hyperalgesia, and the formalin test for inflammatory pain.
Key Signaling Pathway: Lidocaine's Mechanism of Action
Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes.[2] This action inhibits the propagation of action potentials, thereby blocking the transmission of pain signals.[2]
Caption: Lidocaine's primary mechanism of action.
Experimental Workflow
The following diagram outlines the general workflow for assessing the efficacy of this compound in the behavioral assays described below.
Caption: General experimental workflow.
Von Frey Test: Assessment of Mechanical Allodynia
The von Frey test is a widely used method to assess mechanical sensitivity and allodynia, which is a painful response to a normally non-painful stimulus.[1]
Experimental Protocol
-
Animal Acclimation: Place rodents in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate for at least 30-60 minutes before testing.[2]
-
Filament Application: Apply calibrated von Frey filaments of varying stiffness to the plantar surface of the hind paw.[3] Begin with a filament of low force and proceed to filaments of increasing force.[1]
-
Response Observation: A positive response is characterized by a sharp withdrawal, flinching, or licking of the paw.[1]
-
Threshold Determination (Up-Down Method):
-
Start with a filament near the expected 50% withdrawal threshold (e.g., 2.0 g).
-
If there is no response, the next filament of increasing force is applied.
-
If there is a response, the next filament of decreasing force is applied.
-
Continue this pattern for a predetermined number of stimuli after the first response.
-
-
Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-treatment Measurements: Repeat the von Frey test at various time points after drug administration (e.g., 15, 30, 60, 120 minutes).[1]
Data Presentation
The 50% paw withdrawal threshold (in grams) is calculated using the up-down method. Data are typically presented as the mean ± SEM.
| Treatment Group | N | Baseline (g) | 30 min (g) | 60 min (g) | 90 min (g) | 120 min (g) |
| Vehicle | 10 | 1.8 ± 0.2 | 2.0 ± 0.3 | 1.9 ± 0.2 | 1.8 ± 0.3 | 1.7 ± 0.2 |
| Lidocaine (10 mg/kg) | 10 | 1.9 ± 0.3 | 8.5 ± 1.1 | 7.2 ± 0.9 | 4.5 ± 0.6 | 2.1 ± 0.4 |
| Lidocaine (30 mg/kg) | 10 | 1.7 ± 0.2 | 12.3 ± 1.5 | 10.8 ± 1.3 | 7.9 ± 1.0* | 3.5 ± 0.5 |
*p < 0.05 compared to vehicle
Hargreaves Test: Assessment of Thermal Hyperalgesia
The Hargreaves test is used to measure the latency of paw withdrawal in response to a thermal stimulus, providing an index of thermal hyperalgesia.[4]
Experimental Protocol
-
Animal Acclimation: Place animals in individual compartments of the Hargreaves apparatus, which has a glass floor, and allow them to acclimate.[5]
-
Stimulus Application: A movable infrared heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.[4][5]
-
Latency Measurement: The time from the activation of the heat source until the animal withdraws its paw is automatically recorded as the paw withdrawal latency (PWL).[5] A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[4]
-
Baseline Measurement: At least three baseline PWL measurements should be taken and averaged.
-
Drug Administration: Administer this compound or a vehicle control.
-
Post-treatment Measurements: Measure the PWL at various time points after drug administration.
Data Presentation
Data are presented as the mean paw withdrawal latency (in seconds) ± SEM. The analgesic effect can also be expressed as the percentage of the Maximum Possible Effect (%MPE).
Paw Withdrawal Latency (s)
| Treatment Group | N | Baseline (s) | 30 min (s) | 60 min (s) | 90 min (s) | 120 min (s) |
| Vehicle | 10 | 8.2 ± 0.5 | 8.5 ± 0.6 | 8.3 ± 0.5 | 8.1 ± 0.4 | 8.0 ± 0.5 |
| Lidocaine (10 mg/kg) | 10 | 8.1 ± 0.4 | 15.6 ± 1.2 | 13.8 ± 1.0 | 10.2 ± 0.8 | 8.4 ± 0.6 |
| Lidocaine (30 mg/kg) | 10 | 8.3 ± 0.6 | 18.9 ± 1.5 | 17.2 ± 1.3 | 13.5 ± 1.1* | 9.1 ± 0.7 |
*p < 0.05 compared to vehicle
% Maximum Possible Effect (%MPE)
%MPE = [ (Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100
| Treatment Group | N | 30 min (%) | 60 min (%) | 90 min (%) | 120 min (%) |
| Vehicle | 10 | 2.5 ± 1.8 | 1.7 ± 1.5 | -0.8 ± 1.3 | -1.7 ± 1.5 |
| Lidocaine (10 mg/kg) | 10 | 63.0 ± 5.1 | 47.9 ± 4.2 | 17.6 ± 3.5 | 2.5 ± 2.1 |
| Lidocaine (30 mg/kg) | 10 | 90.4 ± 6.8 | 76.5 ± 6.1 | 44.1 ± 4.9* | 6.8 ± 2.9 |
*p < 0.05 compared to vehicle
Formalin Test: Assessment of Inflammatory Pain
The formalin test is a model of tonic chemical pain and inflammation. Subcutaneous injection of a dilute formalin solution into the hind paw elicits a biphasic pain response.[6][7] The early phase (Phase 1, 0-5 minutes) is due to direct activation of nociceptors, while the late phase (Phase 2, 15-40 minutes) is associated with inflammatory processes and central sensitization.[6][7]
Experimental Protocol
-
Animal Acclimation: Place animals in an observation chamber for at least 30 minutes to acclimate.
-
Drug Administration: Administer this compound or a vehicle control prior to the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 20-50 µL) of dilute formalin (e.g., 2.5-5%) subcutaneously into the plantar surface of the hind paw.
-
Behavioral Observation: Immediately after injection, observe the animal and record the total time spent licking or flinching the injected paw. Observations are typically divided into 5-minute intervals for up to 60 minutes.
-
Data Analysis: The total time spent in nociceptive behavior is calculated for Phase 1 (e.g., 0-5 or 0-10 minutes) and Phase 2 (e.g., 15-40 or 20-35 minutes).[6]
Data Presentation
Data are presented as the mean total time (in seconds) spent licking/flinching ± SEM for each phase.
| Treatment Group | N | Phase 1 (0-10 min) Licking Time (s) | Phase 2 (20-35 min) Licking Time (s) |
| Vehicle + Saline | 10 | 5.2 ± 1.1 | 4.8 ± 1.0 |
| Vehicle + Formalin | 10 | 85.3 ± 7.2 | 150.6 ± 12.5 |
| Lidocaine (10 mg/kg) + Formalin | 10 | 42.1 ± 5.5 | 75.8 ± 9.3 |
| Lidocaine (30 mg/kg) + Formalin | 10 | 25.6 ± 4.1 | 40.2 ± 6.7 |
*p < 0.05 compared to Vehicle + Formalin
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Formalin-evoked activity in identified primary afferent fibers: systemic lidocaine suppresses phase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
Application Notes and Protocols for Local Administration of Lidocaine Sulfate in Animal Surgery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for local administration of lidocaine (B1675312) sulfate (B86663) in animal surgery. The information is intended to guide researchers in selecting appropriate dosages and methodologies to ensure effective and safe local anesthesia in various animal models.
Quantitative Data Summary
The following tables summarize key quantitative data for lidocaine sulfate administration across different animal species. It is crucial to note that dosages can vary based on the specific procedure, the animal's health status, and the concentration of the lidocaine solution.[1]
Table 1: this compound Dosage and Pharmacokinetics by Species
| Species | Common Clinical Dose (mg/kg) | Maximum Recommended Dose (mg/kg) | Onset Time (minutes) | Duration of Action (hours) |
| Dog | 1.0 - 5.0[2] | 10[1] | 5 - 15[1] | 1 - 2[1][2] |
| Cat | 3.0 - 5.0[3] | 5[1] | 5 - 15[1] | 1 - 2[1] |
| Rabbit | 2 - 4[4] | <4[5] | ~5 | <1[5] |
| Mouse | Up to 7 (diluted to 0.5%) | 7[6][7] | Rapid | <1[6][7] |
| Rat | Up to 7 (diluted to 0.5%) | 7[7] | Rapid | <1[7] |
| Goat (Kids) | N/A | Toxic dose producing convulsions: ~12.42[8] | N/A | N/A |
| Large Animals (general) | 1 - 4[9] | N/A | N/A | N/A |
Note: Cats are more sensitive to the toxic effects of lidocaine than dogs.[1] The maximum dose should be calculated carefully, especially in smaller patients.[1]
Table 2: this compound Toxicity
| Species | Toxic Dose (mg/kg) | Signs of Toxicity |
| Dog | >10[1] | Neurological (sedation, twitching, seizures, coma, respiratory arrest), Cardiovascular (arrhythmias, bradycardia, vasodilation, cardiac arrest)[1] |
| Cat | >5[1] | Neurological (sedation, twitching, seizures, coma, respiratory arrest), Cardiovascular (arrhythmias, bradycardia, vasodilation, cardiac arrest)[1] |
| Goat (Kids) | ~12.42 (convulsions)[8] | Convulsions[8] |
| General | Accidental IV injection or overdose | CNS effects (drowsiness, dizziness, seizures, coma), cardiovascular depression[9] |
Mechanism of Action
Lidocaine is an aminoamide local anesthetic that functions by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[10] This action prevents the large transient increase in sodium permeability that is necessary for the generation and conduction of a nerve impulse.[9] By blocking the propagation of action potentials in sensory nerves, lidocaine produces a reversible loss of sensation in the localized area of administration.[10]
Caption: Mechanism of action of lidocaine as a sodium channel blocker.
Experimental Protocols
The following are general protocols for common local anesthetic techniques. Always aspirate before and intermittently during injection to avoid intravascular administration. [1]
This technique involves injecting the local anesthetic solution directly into the tissues surrounding the surgical site.
-
Objective: To provide analgesia for minor surgical procedures or for the skin and subcutaneous tissues prior to incision.
-
Materials:
-
Sterile this compound solution (commonly 0.5% to 2%)[6]
-
Sterile syringes and needles (25-27 gauge)
-
Aseptic preparation materials (e.g., alcohol swabs)
-
-
Protocol:
-
Aseptically prepare the skin over the injection site.
-
Calculate the appropriate dose of lidocaine for the animal's weight (see Table 1). For larger areas in small patients, lidocaine can be diluted with sterile saline.[1][11]
-
Insert the needle into the subcutaneous tissue or along the intended incision line.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject small amounts of the lidocaine solution as the needle is withdrawn, creating a line or field block.[6]
-
Allow 5-15 minutes for the anesthetic to take effect before starting the procedure.[1]
-
This technique involves injecting the local anesthetic solution in close proximity to a specific nerve or nerve plexus to block sensation in the area innervated by that nerve.
-
Objective: To provide analgesia for procedures on limbs or specific regions of the head (e.g., dental procedures).
-
Example: Infraorbital Nerve Block (for rostral maxillary procedures)
-
Anatomy: The infraorbital nerve exits the infraorbital foramen.
-
Protocol:
-
Identify the infraorbital foramen by palpation.
-
Insert a needle (25 or 27-gauge) into the tissue just rostral to the foramen.[12]
-
Do not enter the foramen to avoid nerve damage. [1]
-
Aspirate to check for inadvertent vascular placement.
-
Inject a small volume (e.g., 0.1-1.0 mL depending on patient size) of lidocaine solution.[1]
-
Apply gentle digital pressure over the foramen after injection to encourage diffusion of the anesthetic into the foramen.[1]
-
-
This technique involves injecting the local anesthetic into the epidural space, typically at the lumbosacral junction, to provide analgesia to the caudal half of the body.
-
Objective: To provide profound analgesia for major abdominal, pelvic, and hind limb surgeries.
-
Materials:
-
Sterile this compound solution (preservative-free recommended)
-
Spinal needle (e.g., 22-gauge)
-
Aseptic preparation materials
-
-
Protocol (Dog):
-
Place the animal in sternal or lateral recumbency.
-
Aseptically prepare the lumbosacral area.
-
Palpate the lumbosacral space between the spinous process of L7 and the sacrum.
-
Insert the spinal needle into the epidural space. Correct placement can be confirmed by the "hanging drop" technique or loss of resistance to injection.[13]
-
Aspirate to ensure no blood or cerebrospinal fluid is present.
-
Inject the calculated dose of lidocaine (e.g., 4 mg/kg).[13] The volume administered will affect the cranial spread of the block. A common guideline is not to exceed 0.2 mL/kg.[1]
-
The onset of anesthesia is typically within 5-15 minutes.[14]
-
Experimental Workflow and Decision Making
The choice of local anesthetic technique depends on the type and location of the surgical procedure.
Caption: General experimental workflow for local anesthetic administration.
Caption: Decision tree for selecting a local anesthetic technique.
Safety and Toxicity Considerations
-
Toxicity: Overdose or accidental intravenous injection can lead to systemic toxicity, affecting the central nervous and cardiovascular systems.[1] Signs include seizures, respiratory depression, and cardiac arrhythmias.[1][9]
-
Species Sensitivity: Cats are particularly sensitive to the toxic effects of lidocaine.[1][15]
-
Prevention: To prevent toxicity, always calculate the maximum safe dose for each animal, aspirate before and during injection to avoid intravascular administration, and use the lowest effective dose.[3]
-
Treatment of Toxicity: In case of systemic toxicity, treatment is supportive and may include intravenous lipid emulsion therapy to absorb the anesthetic, oxygen administration, and cardiovascular support.[1]
References
- 1. vetmed.illinois.edu [vetmed.illinois.edu]
- 2. VASG Local Anesthetic Basics [vasg.org]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. docsinnovent.com [docsinnovent.com]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Toxicity and Pharmacokinetic Studies of Lidocaine and Its Active Metabolite, Monoethylglycinexylidide, in Goat Kids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. veterinaryirelandjournal.com [veterinaryirelandjournal.com]
- 12. fecava.org [fecava.org]
- 13. Evaluation of the effect of lidocaine epidural injection on immunological indices in dogs under total intravenous anesthesia submitted to ovariohysterectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epidural Anesthesia and Analgesia - WSAVA2006 - VIN [vin.com]
- 15. petsvetcheck.de [petsvetcheck.de]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Lidocaine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Lidocaine (B1675312) Sulfate using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The methods outlined are compiled from established pharmacopeia and validated scientific literature, ensuring reliability and robustness for research and quality control applications.
Introduction
Lidocaine is a widely used local anesthetic and antiarrhythmic drug.[1][2] Accurate and precise quantification of Lidocaine Sulfate in pharmaceutical formulations and biological matrices is crucial for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high specificity, sensitivity, and reproducibility for this purpose. This application note details a validated RP-HPLC method for the determination of this compound.
Principle of the Method
The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. Lidocaine, being a moderately nonpolar molecule, is retained on the column and then eluted by the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is typically performed using an ultraviolet (UV) detector at a wavelength where lidocaine exhibits maximum absorbance.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic
-
Dipotassium hydrogen phosphate
-
Orthophosphoric acid
-
Sodium hydroxide
-
Water (HPLC grade or purified)
-
0.45 µm membrane filters
Instrumentation
A standard HPLC system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis Detector
Chromatographic Conditions
Two exemplary methods are presented below, one based on a United States Pharmacopeia (USP) modernized method for pharmaceutical formulations and another for the analysis in biological matrices (human serum).
Method 1: Analysis of Lidocaine in Pharmaceutical Formulations [2][3][4]
| Parameter | Condition |
| Column | XBridge BEH C18, 2.5 µm, 4.6 x 75 mm or equivalent L1 column |
| Mobile Phase | Acetonitrile and 0.1% aqueous phosphoric acid (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Method 2: Analysis of Lidocaine in Human Serum [1][5][6][7]
| Parameter | Condition |
| Column | C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and monobasic potassium phosphate buffer (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 210 nm |
| Injection Volume | 75 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
3.4.1. Standard Stock Solution (Method 1)
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.
3.4.2. Working Standard Solutions (Method 1)
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 20 µg/mL to 100 µg/mL.[2]
3.4.3. Sample Preparation (Pharmaceutical Ointment - Method 1) [2][4]
-
Accurately weigh about 100 mg of the ointment into a 50 mL volumetric flask.
-
Add approximately 25 mL of the diluent (0.1% aq phosphoric acid/acetonitrile (50:50, v/v)).[3]
-
Sonicate for 10 minutes to dissolve the sample.[4]
-
Make up the volume to 50 mL with the diluent.
-
Filter the solution through a 0.45 µm membrane filter before injection.
3.4.4. Sample Preparation (Human Serum - Method 2) [1]
-
To 0.25 mL of human serum in a centrifuge tube, add the internal standard.
-
Add 200 µL of 1 M NaOH to create alkaline conditions.[1]
-
Add 3 mL of diethyl ether and vortex for 30 seconds for liquid-liquid extraction.[1]
-
Centrifuge at 3000 g for 3 minutes.[1]
-
Transfer the organic layer to a new tube and evaporate to dryness.[1]
-
Reconstitute the residue with 150 µL of HPLC grade water.[1]
Data Presentation
The following tables summarize the quantitative data for the described HPLC methods.
Table 1: Method Validation Parameters for Lidocaine Analysis in Pharmaceutical Formulations [2]
| Parameter | Result |
| Linearity Range | 20 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 1.54 µg/mL |
| Limit of Quantification (LOQ) | 4.68 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95% - 105% |
| Retention Time | ~5.43 min |
Table 2: Method Validation Parameters for Lidocaine Analysis in Human Serum [1][5][6]
| Parameter | Result |
| Linearity Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (%CV) | < 15% at LLOQ, < 12% at other concentrations |
| Inter-day Precision (%CV) | < 15% at LLOQ, < 12% at other concentrations |
| Accuracy (% Error) | < 9% |
| Mean Absolute Recovery | 80.42% - 93.9% |
| Retention Time | ~10 min |
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
The logical relationship for method selection based on the sample matrix is depicted below.
References
- 1. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum | CoLab [colab.ws]
- 7. [PDF] A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Methodological Considerations for Studying Lidocaine Sulfate in Isolated Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lidocaine (B1675312), an amide-class local anesthetic and Class 1B antiarrhythmic agent, is widely used for its ability to reversibly block nerve impulse conduction.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), which are crucial for the generation and propagation of action potentials in excitable tissues like neurons and muscle cells.[1][3] Studying the effects of lidocaine sulfate (B86663) in isolated tissue preparations is fundamental for characterizing its efficacy, potency, selectivity, and potential off-target effects. Isolated tissue bath assays provide a robust, reproducible, and physiologically relevant system, allowing for the examination of tissue function independent of systemic influences.[4][5]
These application notes provide a comprehensive overview of the key methodological considerations, detailed experimental protocols, and data interpretation for investigating lidocaine sulfate in various isolated tissues.
Core Mechanisms of Action
Lidocaine's pharmacological effects stem primarily from its interaction with VGSCs, but it also influences other cellular targets, contributing to its broad clinical profile.
Primary Mechanism: Blockade of Voltage-Gated Sodium Channels
Lidocaine traverses the cell membrane and binds to a specific receptor site within the pore of voltage-gated sodium channels.[1][3] It exhibits a state-dependent binding preference, showing higher affinity for open and inactivated channels compared to resting channels.[1][6] This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions required for depolarization and thereby halting the propagation of action potentials.[3] This use-dependent block is crucial for its therapeutic effects, as it preferentially targets rapidly firing neurons, such as those transmitting pain signals.[1]
Secondary and Off-Target Mechanisms
Beyond sodium channel blockade, lidocaine interacts with a variety of other receptors and signaling pathways, which can be significant at clinical concentrations.
-
Calcium Channels: Lidocaine can inhibit Ca2+ channels, reducing calcium influx. This contributes to its effects on smooth muscle contraction and neurotransmitter release.[7][8] In airway smooth muscle, lidocaine decreases intracellular Ca2+ concentration ([Ca2+]i) by inhibiting both extracellular Ca2+ influx and the release of stored intracellular Ca2+.[8] It also inhibits sarcoplasmic reticulum Ca2+-dependent ATPase activity.[9][10]
-
Muscarinic Receptors: Lidocaine acts as a non-competitive antagonist on muscarinic receptors.[11] It inhibits M1 and M3 muscarinic receptor signaling at nanomolar concentrations, which is significantly lower than that required for sodium channel blockade.[11][12] This can lead to effects like bronchodilation by attenuating muscarinic receptor-mediated pathways in airway smooth muscle.[13][14]
-
Anti-inflammatory Effects: Lidocaine exhibits potent anti-inflammatory properties by affecting processes like phagocytosis, migration, and cytokine release.[2][15] It can attenuate cytokine-induced injury in endothelial and vascular smooth muscle cells.[15]
Quantitative Data Summary
The following tables summarize quantitative data from studies of this compound in various isolated tissue preparations.
Table 1: Effects of Lidocaine on Isolated Nerve Preparations
| Tissue | Species | Lidocaine Concentration | Measured Effect | Value / Result | Citation |
|---|---|---|---|---|---|
| Sciatic Nerve | Rat | 0.28 ± 0.05 mM | EC50 for A-wave block | 0.28 mM | [16] |
| Sciatic Nerve | Rat | 0.31 ± 0.7 mM | EC50 for C-wave block | 0.31 mM | [16] |
| Sciatic Nerve (Intact) | Rat | 1 mM | Non-Frequency Dependent Block (NFDB) | 38.4 ± 0.7 % | [17] |
| Sciatic Nerve (Crushed, Day 15) | Rat | 1 mM | Non-Frequency Dependent Block (NFDB) | 60.1 ± 1.3 % | [17] |
| Sciatic Nerve | Bullfrog | 1.5% (56 mM) | Residual Conduction Block (after 2-3h wash) | 25-50% | [18] |
| Sciatic Nerve | Bullfrog | 5% (186 mM) | Residual Conduction Block (after 2-3h wash) | Total, Irreversible |[18] |
Table 2: Effects of Lidocaine on Isolated Vascular Smooth Muscle
| Tissue | Species | Pre-contraction Agent | Lidocaine Concentration | Measured Effect | Value / Result | Citation |
|---|---|---|---|---|---|---|
| Thoracic Aorta (Intact) | Rat | Norepinephrine (0.3 µM) | 1 µM | % Relaxation | 1.3% | [19] |
| Thoracic Aorta (Intact) | Rat | Norepinephrine (0.3 µM) | 10 µM | % Relaxation | 6.0% | [19] |
| Thoracic Aorta (Intact) | Rat | Norepinephrine (0.3 µM) | 100 µM | % Relaxation | 8.6% | [19] |
| Thoracic Aorta (Intact) | Rat | Norepinephrine (0.3 µM) | 1000 µM | % Relaxation | 41.7% | [19] |
| Thoracic Aorta | Rabbit | - | 10⁻⁵ to 10⁻² M | Contraction (at resting force) | Concentration-dependent | [20] |
| Aortic Strips | Rabbit | Transmural Stimulation | 10⁻⁴ and 5x10⁻⁴ M | Contractile Response | Attenuated |[21] |
Table 3: Effects of Lidocaine on Other Isolated Tissues
| Tissue | Species | Pre-contraction Agent | Lidocaine Concentration | Measured Effect | Value / Result | Citation |
|---|---|---|---|---|---|---|
| Tracheal Smooth Muscle | Rat | Methacholine (5x10⁻⁶ M) | 10⁻³ M | Inhibition of Contraction | ~51% decrease | [13] |
| Bladder Strips | Human | Electrical Field Stimulation | - | Inhibitory Potency Ranking | Ropivacaine > Tetracaine = Bupivacaine > Lidocaine | [22] |
| Bladder Strips | Human | KCl and Carbachol | - | Inhibitory Potency Ranking | Ropivacaine > Tetracaine > Bupivacaine = Lidocaine |[22] |
Experimental Protocols
General Workflow for Isolated Tissue Studies
The study of lidocaine in isolated tissues follows a standardized workflow, from tissue preparation to data analysis. Adherence to a consistent protocol is critical for reproducibility.
Protocol 1: Isolated Rat Aortic Ring Preparation
This protocol details the methodology for assessing the vasorelaxant properties of lidocaine on isolated arterial smooth muscle.
1. Materials and Reagents:
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose).
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂).
-
Norepinephrine (NE) or Phenylephrine (PE) for pre-contraction.
-
This compound stock solution.
-
Isolated tissue bath system with force-displacement transducer and data acquisition software.[5]
2. Tissue Preparation:
-
Euthanize a male Wistar or Sprague-Dawley rat according to approved institutional guidelines.
-
Perform a thoracotomy to expose the thoracic aorta. Carefully dissect the aorta free from surrounding connective tissue and place it in ice-cold PSS.
-
Under a dissecting microscope, cut the aorta into 2-3 mm wide rings.
-
For endothelium-denuded preparations, gently rub the luminal surface of the ring with a fine wire or wooden stick.[19]
3. Experimental Setup:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in a tissue bath chamber containing 10-20 mL of PSS.[23]
-
Maintain the PSS at 37°C and continuously bubble with carbogen gas.[24]
-
Connect the upper hook to a force-displacement transducer to measure isometric tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams, with PSS changes every 15-20 minutes.[19]
4. Data Acquisition:
-
After equilibration, assess tissue viability by inducing a contraction with 60 mM KCl.
-
Wash the rings and allow them to return to baseline.
-
Induce a sub-maximal, stable contraction using an α-adrenergic agonist (e.g., 10⁻⁶ M PE or 0.3 µM NE).[19][20]
-
Once the contraction plateaus, add this compound cumulatively to the bath to construct a concentration-response curve (e.g., 10⁻⁹ M to 10⁻³ M).[20]
-
Record the relaxation response at each concentration. Relaxation is typically expressed as a percentage of the pre-contractile tone.[25]
Protocol 2: Isolated Rat Sciatic Nerve Preparation
This protocol is used to assess the effects of lidocaine on nerve conduction and action potentials.
1. Materials and Reagents:
-
Ringer's solution for mammals.
-
This compound stock solution.
-
Nerve chamber for recording compound action potentials (CAPs), equipped with stimulating and recording electrodes.[16]
-
Data acquisition system with amplifier and digitizer.
2. Tissue Preparation:
-
Euthanize a rat according to approved institutional guidelines.
-
Carefully dissect the sciatic nerve from the sciatic notch to the tibial and peroneal branches.
-
Immediately place the excised nerve in a dish containing oxygenated Ringer's solution.
-
Desheath the nerve, if required by the experimental design, under a dissecting microscope.[18]
3. Experimental Setup:
-
Mount the nerve in the recording chamber, ensuring the stimulating electrodes are at the proximal end and recording electrodes are at the distal end.[17]
-
A central compartment of the chamber is used for drug application, isolated from the ends by seals (e.g., sucrose (B13894) gap or petroleum jelly).[17][18]
-
Continuously perfuse the chamber with oxygenated Ringer's solution at a physiological temperature (e.g., 37°C).
4. Data Acquisition:
-
Deliver supramaximal electrical stimuli to the proximal end of the nerve to elicit a compound action potential (CAP).
-
Record baseline CAPs, noting the amplitude of different fiber types (e.g., A-waves and C-waves).[16]
-
Introduce this compound into the central compartment at the desired concentration.
-
Record the change in CAP amplitude over time to determine the rate of onset and degree of conduction block.[16]
-
To study use-dependent block, apply repetitive stimulation at various frequencies (e.g., 10, 40, 100 Hz) in the presence of lidocaine.[17]
-
For recovery studies, wash out the drug with fresh Ringer's solution and continue recording until the CAP returns to baseline.[16]
Methodological Considerations and Best Practices
Successful and reproducible experiments with lidocaine in isolated tissues require careful attention to several critical parameters.
-
Tissue Viability: Ensure tissues are rapidly dissected and placed in ice-cold, oxygenated physiological solution to minimize ischemia. A viability test (e.g., contraction with KCl for muscle, stable CAP for nerve) is essential before starting the experiment.[26]
-
Physiological Salt Solution (PSS): The composition of the PSS must be appropriate for the tissue type. The solution should be maintained at a physiological pH (typically 7.4) by continuous bubbling with carbogen gas.[4][23]
-
Temperature: Experiments should be conducted at a stable, physiological temperature (usually 37°C for mammalian tissues), as temperature can significantly affect enzyme kinetics, channel gating, and drug potency.[26]
-
Drug Concentration and Purity: Use high-purity this compound and prepare fresh stock solutions. Perform cumulative concentration-response curves to determine potency (EC₅₀/IC₅₀) and efficacy.
-
Controls: Appropriate controls are critical. This includes time controls (tissue response over time without drug) and vehicle controls (response to the drug solvent). In studies of vasorelaxation, both endothelium-intact and denuded tissues should be used to investigate the role of the endothelium.[19]
-
Data Analysis: Analyze concentration-response data using a non-linear regression fit (e.g., a four-parameter logistic equation) to accurately determine EC₅₀ and maximal effect.
References
- 1. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolated organ/tissue test – organ bath [panlab.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Local anaesthetic activity of organic calcium antagonists: relevance to their actions on smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of lidocaine on intracellular Ca2+ and tension in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of lidocaine on the sarcoplasmic reticulum Ca2+-dependent atpase from temporalis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. actaodontologicalat.com [actaodontologicalat.com]
- 11. Inhibition of m3 muscarinic acetylcholine receptors by local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Local anesthetic inhibition of m1 muscarinic acetylcholine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of lidocaine on rat's isolated tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lidocaine attenuates muscarinic receptor-mediated inhibition of adenylyl cyclase in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lidocaine attenuates cytokine-induced cell injury in endothelial and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of adjuvants on the action of local anesthetics in isolated rat sciatic nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conduction blocks of lidocaine on crushed rat sciatic nerve: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Irreversible conduction block in isolated nerve by high concentrations of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lidocaine relaxation in isolated rat aortic rings is enhanced by endothelial removal: possible role of Kv, KATP channels and A2a receptor crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of lidocaine on rabbit isolated thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Modifications by lidocaine and its N-dealkylated metabolites of the response of the isolated rabbit aorta to transmural electrical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of local anesthetics on human bladder contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 24. Isolated tissue preparation | PPTX [slideshare.net]
- 25. researchgate.net [researchgate.net]
- 26. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing lidocaine sulfate-induced cytotoxicity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with lidocaine (B1675312) sulfate-induced cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of lidocaine-induced cytotoxicity?
Lidocaine's cytotoxic effects are primarily mediated through the disruption of mitochondrial function.[1][2][3] This includes the suppression of the mitochondrial electron transport chain, leading to a decrease in mitochondrial membrane potential (ΔΨm) and reduced ATP synthesis.[2][4] Consequently, there is an increase in the production of reactive oxygen species (ROS), which can trigger downstream apoptotic pathways.[4][5]
Q2: Why am I observing both apoptosis and necrosis in my cell cultures treated with lidocaine?
Lidocaine induces a dose-dependent mode of cell death.[6][7] At lower concentrations (e.g., below 12 mM in U937 cells), lidocaine typically induces apoptosis, characterized by DNA fragmentation and caspase activation.[6] Conversely, at higher concentrations (e.g., above 15 mM in U937 cells), it tends to cause necrosis due to severe disruption of the cell membrane.[6][8]
Q3: My cell viability results are inconsistent across different assays (e.g., MTT vs. Trypan Blue). Why might this be?
Discrepancies between metabolic assays (like MTT or WST-1) and membrane integrity assays (like Trypan Blue) can arise from the specific mechanism of lidocaine's action. Since lidocaine directly impairs mitochondrial function, metabolic assays that measure mitochondrial activity (e.g., MTT, MTS) may show a reduction in viability that precedes the loss of membrane integrity detected by Trypan Blue.[9][10] It is advisable to use multiple assays to get a comprehensive understanding of the cytotoxic effects.
Q4: Can the cytotoxic effects of lidocaine be mitigated?
Yes, the cytotoxic effects, particularly those mediated by oxidative stress, can be mitigated by the use of antioxidants. Studies have shown that antioxidants like N-acetyl cysteine (NAC) and Trolox can scavenge mitochondria-derived ROS and suppress lidocaine-induced cell death.[4]
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity at low lidocaine concentrations.
-
Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to lidocaine. For example, neuronal and chondrocyte cell lines have been shown to be particularly sensitive.[3][11]
-
Troubleshooting Step: Review the literature for reported cytotoxic concentrations of lidocaine in your specific cell line. If data is unavailable, perform a dose-response experiment to determine the EC50 for your cells.
-
Possible Cause 2: Extended Exposure Time. Lidocaine's cytotoxicity is both dose- and time-dependent.[10][12]
-
Troubleshooting Step: Optimize the incubation time. Consider shorter exposure periods if the goal is to study the anesthetic effects rather than cytotoxicity.
Issue 2: Precipitate formation in the culture medium after adding lidocaine sulfate (B86663).
-
Possible Cause: Solubility Issues. Lidocaine's solubility can be affected by the pH and temperature of the culture medium.[13]
-
Troubleshooting Step: Ensure the lidocaine sulfate is fully dissolved in a suitable solvent (e.g., sterile water or saline) before adding it to the pre-warmed culture medium.[13] Prepare fresh dilutions for each experiment.
Issue 3: Inconsistent results between experimental repeats.
-
Possible Cause: Inconsistent Drug Preparation. Variability in the preparation of lidocaine solutions can lead to inconsistent results.
-
Troubleshooting Step: Prepare a concentrated stock solution of this compound, aliquot, and store under appropriate conditions. Use a fresh aliquot for each experiment to ensure consistent concentrations.
-
Possible Cause: Cell Culture Conditions. Factors such as cell passage number and confluency can influence cellular responses to cytotoxic agents.
-
Troubleshooting Step: Standardize your cell culture conditions, including using a consistent range of passage numbers and seeding density.
Data Presentation
Table 1: Cytotoxic Concentrations of Lidocaine in Various Cell Lines
| Cell Line | Assay | Exposure Time | Cytotoxic Concentration | Reference |
| Human U937 Lymphoma | DNA Fragmentation | Not Specified | < 12 mM (Apoptosis) | [6] |
| Human U937 Lymphoma | Membrane Integrity | Not Specified | > 15 mM (Necrosis) | [6] |
| Rat ND7 Neuronal | Flow Cytometry | 10 min - 24 h | 2.3 mM - 185 mM | [1] |
| Human Oral Mucosa Fibroblasts | MTT, WST-1 | Not Specified | Starting from 1% | [9] |
| Human Breast Cancer Lines | MTT | 24 h | 1-3 mM | [14] |
| Human Adipose-derived MSCs | MTS | 0.5 - 4 h | 2-8 mg/mL | [10] |
| Human Chondrocytes | Flow Cytometry | 24 h | 2% (Necrosis) | [3] |
| Human Corneal Endothelial Cells | MTT | Not Specified | > 1.25 g/L | [15] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Lidocaine Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the lidocaine-containing medium. Include a vehicle control (medium without lidocaine).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered apoptotic.
Visualizations
Caption: Lidocaine-induced apoptotic signaling pathway.
Caption: General experimental workflow for assessing lidocaine cytotoxicity.
Caption: Troubleshooting workflow for unexpected cytotoxicity results.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Lidocaine enhances apoptosis and suppresses mitochondrial functions of human neutrophil in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis and mitochondrial dysfunction in human chondrocytes following exposure to lidocaine, bupivacaine, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antioxidant N-acetyl cysteine suppresses lidocaine-induced intracellular reactive oxygen species production and cell death in neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lidocaine-induced apoptosis and necrosis in U937 cells depending on its dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lidocaine induces apoptosis via the mitochondrial pathway independently of death receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical dose of lidocaine destroys the cell membrane and induces both necrosis and apoptosis in an identified Lymnaea neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An early and late cytotoxicity evaluation of lidocaine on human oral mucosa fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Lidocaine on Viability and Gene Expression of Human Adipose-derived Mesenchymal Stem Cells: An in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Lidocaine induces neurotoxicity in spinal cord neurons in Goto-Kakizaki rats via AMPK-mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Lidocaine Suppresses Viability and Migration of Human Breast Cancer Cells: TRPM7 as a Target for Some Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of lidocaine to human corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming variability in experimental results with lidocaine sulfate
Welcome to the technical support center for lidocaine (B1675312) sulfate (B86663) research. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experiments involving lidocaine sulfate. Here, you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and summaries of key data to enhance the consistency and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to variability in experimental outcomes with this compound.
Question: Why am I observing high variability in the anesthetic effect of lidocaine in my in vivo experiments?
Answer: Inter-subject variability is a significant challenge in local anesthetic studies. Several factors can contribute to these inconsistencies:
-
Physiological Conditions: The pH of the tissue at the injection site critically impacts lidocaine's effectiveness. Inflamed or infected tissues have a lower (more acidic) pH, which reduces the amount of the active, uncharged form of the anesthetic available to penetrate the nerve membrane, thereby decreasing its efficacy.[1]
-
Anatomical and Genetic Variations: Differences in nerve location and tissue vascularity can affect the onset and duration of the anesthetic block.[2] Increased blood flow can lead to faster clearance of the drug from the target site.[1] Furthermore, genetic mutations in sodium channels, which are the primary target of lidocaine, can make some subjects less responsive to the anesthetic.[2][3]
-
Drug Administration Technique: Inconsistent injection placement or volume is a primary cause of variation.[2] Ensuring a standardized and accurate delivery technique is crucial. For example, using a nerve stimulator to locate the target nerve before injection can improve precision in animal models.[4]
-
Tachyphylaxis: This phenomenon, an increasing tolerance to a repeatedly administered drug, can occur if nerve function is allowed to return before reinjection.[1] Factors like edema, localized hemorrhage, and a decrease in tissue pH contribute to tachyphylaxis.[1]
Question: My in vitro results show inconsistent cytotoxicity. What are the potential causes?
Answer: Variability in in vitro cytotoxicity assays with lidocaine is common and can stem from several sources:
-
Dose, Time, and Cell-Type Dependence: Lidocaine's cytotoxic effects are highly dependent on the concentration, duration of exposure, and the specific cell type being studied.[5][6][7] For example, human articular chondrocytes have shown cell death rates of over 90% after a one-hour exposure to 1% or 2% lidocaine.[8] Human adipose-derived mesenchymal stem cells (MSCs) also show dose- and time-dependent decreases in viability, with lidocaine being more cytotoxic than other local anesthetics like ropivacaine.[5][6]
-
Solution Stability and pH: The stability and pH of your lidocaine solution are critical.[4][9] Lidocaine is an amide-type anesthetic, and its solutions can be unstable under certain conditions.[9][10] It is recommended to use freshly prepared solutions and verify the pH before each experiment, as changes can affect both its stability and its interaction with cells.
-
Experimental Conditions: Minor variations in cell culture conditions, such as passage number, cell density, and media composition, can influence cellular susceptibility to lidocaine-induced toxicity.
Question: How can I ensure the stability and correct concentration of my this compound solution?
Answer: Ensuring the integrity of your lidocaine solution is fundamental for reproducible results.
-
Proper Preparation and Storage: Lidocaine hydrochloride solutions are generally stable.[11] Buffered lidocaine solutions, often prepared to reduce injection pain by increasing the pH, have a shorter shelf-life.[12][13] For example, 1% and 2% buffered lidocaine packaged in polypropylene (B1209903) syringes is stable for up to 28 days when refrigerated and protected from light.[13] When stored in glass vials at room temperature (23°C), 1% buffered lidocaine can be stable for up to 91 days.[12] Always refer to stability studies relevant to your specific formulation and storage conditions.[12][13][14]
-
Verification of Concentration: The concentration of your working solution should be periodically verified. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Flame Ionization Detection (GC-FID) are robust methods for accurately determining lidocaine concentration in solutions.[15][16][17][18] Establishing a validated analytical method in your lab is recommended for critical applications.
Data Presentation: Quantitative Summaries
Table 1: Factors Influencing Lidocaine Efficacy and Variability
| Factor | Influence on Efficacy | Troubleshooting Consideration | References |
| Tissue pH | Decreased pH (e.g., in inflamed tissue) reduces the uncharged base form, lowering nerve penetration and efficacy. | Measure and buffer the pH of the injection site if possible; consider that inflamed models will show reduced efficacy. | [1] |
| Lipid Solubility | Higher lipid solubility enhances nerve membrane penetration, increasing potency. | Lidocaine has moderate lipid solubility. | [1][10] |
| Protein Binding | Higher protein binding to the nerve membrane prolongs the duration of action. | Lidocaine has a shorter duration than more highly protein-bound agents like bupivacaine. | [1] |
| Vascularity | High vascularity at the injection site leads to faster drug absorption and shorter duration of action. | Use of vasoconstrictors (e.g., epinephrine) can be considered to prolong effect, but may also alter cytotoxicity. | [1] |
| Genetics | Mutations in sodium channel genes can cause true resistance to local anesthetics. | If observing consistent non-responders, consider genetic screening or alternative anesthetic classes. | [2][3] |
Table 2: Concentration- and Time-Dependent Cytotoxicity of Lidocaine In Vitro
| Cell Type | Concentration | Exposure Time | Observed Effect | References |
| Human Articular Chondrocytes | 1% (10 mg/mL) | 1 hour | 91% cell death | [8] |
| Human Articular Chondrocytes | 2% (20 mg/mL) | 1 hour | 99% cell death | [8] |
| Human Adipose-Derived MSCs | 8 mg/mL | < 1.5 hours | Decreased cell viability and metabolic activity | [5][6] |
| Human Oral Mucosa Fibroblasts | ≥ 1% (10 mg/mL) | Not specified | Significant hindrance of cell physiology | [19] |
| Human Oral Mucosa Fibroblasts | ≥ 5% (50 mg/mL) | Not specified | Significant reduction in cell viability | [19] |
Table 3: Stability of Lidocaine Solutions
| Solution | Concentration | Storage Container | Temperature | Light Exposure | Stability Period | References |
| Buffered Lidocaine | 1% | Glass Vials | 23°C | Exposed | 91 days | [12] |
| Buffered Lidocaine | 1% | Glass Vials | 5°C | Protected | 91 days | [12] |
| Buffered Lidocaine | 1% and 2% | Polypropylene Syringes | Refrigerated | Protected | 28 days | [13] |
| Buffered Lidocaine with Epinephrine | 1% and 2% | Polypropylene Syringes | Refrigerated | Protected | 7 days | [13] |
| Lidocaine HCl | 2 mg/mL | Glass or Plastic | 25°C | Fluorescent Light | 14 days | [11] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using a Live/Dead Viability/Cytotoxicity Assay
-
Cell Seeding: Plate cells (e.g., human chondrocytes or MSCs) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a standard culture medium.
-
Preparation of Lidocaine Solutions: Prepare fresh serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations (e.g., 0.25%, 0.5%, 1%, 2%). Include a vehicle control (medium only). Ensure the pH of all solutions is measured and adjusted if necessary.
-
Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the prepared lidocaine solutions or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 15, 30, or 60 minutes) at 37°C and 5% CO₂.[8]
-
Staining: After incubation, wash the cells twice with phosphate-buffered saline (PBS). Prepare the Live/Dead staining solution (containing Calcein AM for live cells and Ethidium Homodimer-1 for dead cells) according to the manufacturer's instructions. Add the staining solution to each well and incubate for 30-45 minutes at room temperature, protected from light.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope with appropriate filters. Live cells will fluoresce green, and dead cells will fluoresce red. Capture images from multiple fields per well.
-
Data Analysis: Quantify the number of live and dead cells using image analysis software. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: In Vivo Sciatic Nerve Block Model in Rats
-
Animal Preparation: Anesthetize an adult male Sprague-Dawley rat (250-300g) using isoflurane. Place the animal in a lateral position to expose the injection site near the hip.[4]
-
Nerve Localization: Identify the sciatic notch between the greater trochanter and the ischial tuberosity. Use a nerve stimulator with an insulated needle to precisely locate the sciatic nerve, confirmed by observing motor responses (paw twitching) at a low current (e.g., <0.5 mA).[4]
-
Injection: Once the nerve is located, inject a defined volume (e.g., 0.2 mL) of the lidocaine solution (e.g., 1% or 2%) slowly around the nerve. A control group should receive an equivalent volume of saline.[4]
-
Assessment of Motor Block: At regular intervals (e.g., every 2 minutes), assess the motor function of the injected limb. A common method is to evaluate the withdrawal reflex in response to a pinch of the paw. The onset of motor block is the time until the withdrawal reflex is absent.
-
Assessment of Sensory Block (Hot Plate Test): At set intervals, place the rat on a hot plate apparatus set to a non-harmful temperature (e.g., 52-55°C). Measure the latency for the rat to lick or flick its paw. An increase in latency indicates a sensory block. A cut-off time (e.g., 15-20 seconds) must be used to prevent tissue damage.[4]
-
Duration of Action: Continue to monitor the animal until the return of normal motor and sensory function. The duration of the block is defined as the time from onset to complete recovery.[4]
-
Data Analysis: Calculate the mean onset time and duration of the motor and sensory blocks for the lidocaine and control groups. Use appropriate statistical tests to determine significance.
Visualizations: Diagrams and Workflows
Caption: Primary mechanism of action of lidocaine on voltage-gated sodium channels.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. apsf.org [apsf.org]
- 3. imj.ie [imj.ie]
- 4. benchchem.com [benchchem.com]
- 5. Differences in Cytotoxicity of Lidocaine, Ropivacaine, and Bupivacaine on the Viability and Metabolic Activity of Human Adipose-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in Cytotoxicity of Lidocaine, Ropivacaine, and Bupivacaine on the Viability and Metabolic Activity of Human Adipose-Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of Lidocaine on the viability of cultivated mature human cartilage cells: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JPH11222427A - Stabilization of aqueous solution of lidocaine or its salt and aqueous solution of lidocaine or its salt - Google Patents [patents.google.com]
- 10. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability and compatibility of lidocaine hydrochloride with selected large-volume parenterals and drug additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of Buffered Lidocaine in Glass Vials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. zora.uzh.ch [zora.uzh.ch]
- 15. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum | CoLab [colab.ws]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. An early and late cytotoxicity evaluation of lidocaine on human oral mucosa fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the stability of lidocaine sulfate in experimental solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies to improve the stability of lidocaine (B1675312) sulfate (B86663) in experimental solutions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to ensure the integrity of your research.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My lidocaine sulfate solution has become cloudy or has formed a precipitate. What is the cause and how can I prevent it?
A: Precipitation in a this compound solution is often due to a shift in pH. Lidocaine exists in two forms: the ionized salt (this compound), which is highly water-soluble, and the un-ionized free base, which is less soluble. If the pH of the solution rises, the equilibrium will shift towards the free base, which can then precipitate out of the solution.
Troubleshooting and Prevention:
-
pH Control: The pH for maximum stability of lidocaine is between 3 and 6.[1][2][3] Maintaining your solution within this pH range is crucial.
-
Buffering: Use a suitable buffer system to maintain a stable pH. A common choice is a phosphate (B84403) buffer.
-
Avoid Alkaline Conditions: Degradation of lidocaine has been observed in alkaline mediums (pH > 7).[4] For applications requiring a pH closer to physiological levels (around 7.0-7.7), the addition of salicylic (B10762653) acid or its salt may help to stabilize the solution and prevent precipitation.[5]
Q2: I suspect my this compound solution has degraded over time. What are the common degradation pathways and how can I minimize them?
A: The primary degradation pathways for lidocaine are hydrolysis of the amide bond and oxidation.
-
Hydrolysis: This process is catalyzed by both hydronium ions (acidic conditions) and hydroxide (B78521) ions (alkaline conditions). However, the rate of degradation is significantly higher in alkaline solutions.[4]
-
Oxidation: The nitrogen groups in the lidocaine structure can be susceptible to oxidation, especially in the presence of oxidizing agents like hydrogen peroxide (H2O2) or metal ions.[6]
Minimization Strategies:
-
pH Optimization: Maintain the solution pH between 3 and 6 for optimal stability.[1][2][3]
-
Temperature Control: Store solutions at controlled room temperature or refrigerated, and avoid freezing.[7] While lidocaine is relatively stable against heat, elevated temperatures can accelerate degradation, especially in alkaline conditions.[4][6]
-
Protection from Light: Although generally stable under photolytic stress, it is good practice to protect solutions from light to prevent photodegradation.[4][6][8]
-
Use of Antioxidants: In formulations where oxidative degradation is a concern, the addition of antioxidants may be beneficial.
-
Avoid Metal Ion Contamination: Lidocaine is more reactive in the presence of metal ions such as Fe2+ and Cu2+.[1][2] Use high-purity water and glassware to minimize metal ion contamination.
Q3: What are the primary degradation products of lidocaine, and how can I detect them?
A: The major degradation and metabolic products of lidocaine result from N-dealkylation and hydrolysis.
-
Monoethylglycinexylidide (MEGX): This is a primary, pharmacologically active metabolite formed by N-dealkylation.[9][10][11]
-
Glycinexylidide (GX): A further dealkylation product.[9][11]
-
2,6-xylidine: A metabolite that can be formed through hydrolysis.[10]
Detection Methods:
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to separate and quantify lidocaine from its degradation products.[12][13] This method can resolve lidocaine from compounds formed during forced degradation studies under oxidative and alkaline stress.[13]
Data on Lidocaine Stability
The following tables summarize key data on the stability of lidocaine under various conditions.
Table 1: Effect of Temperature and Storage on Lidocaine Stability
| Concentration | Storage Temperature | Duration | Percent Remaining |
| 20 mg/mL | -20°C, 4°C, 20°C | 6 months | 98-99%[7] |
| 1% | 23°C (with light exposure) | 91 days | Stable[14] |
| 1% | 5°C (protected from light) | 91 days | Stable[14] |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Observations |
| Alkaline (e.g., 0.1 M NaOH) | Significant degradation observed.[4][13] |
| Acidic | Stable.[4] |
| Oxidative (e.g., 3% H2O2) | Degradation observed; N-oxide formation proposed.[6][13][15] |
| Thermal (e.g., 60°C, 120°C) | Stable in acidic and neutral solutions; degradation in alkaline medium.[4][6] |
| Photolytic (UV light) | Generally stable.[4][6] |
Experimental Protocol
Protocol: Stability-Indicating HPLC Method for Lidocaine
This protocol provides a general framework for developing a stability-indicating HPLC method to quantify lidocaine in the presence of its degradation products.[13][16]
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm, 250 x 4.6 mm).[16]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer such as potassium dihydrogen phosphate (e.g., 0.02 M, pH 5.5). A common ratio is 26:74 (acetonitrile:buffer).[13]
-
Injection Volume: 20 µL.[16]
-
Temperature: Ambient room temperature.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent. Create a series of dilutions to generate a calibration curve (e.g., 0.40 - 50.0 µg/mL).[13]
-
Sample Solution: Dilute the experimental this compound solution with the mobile phase to a concentration that falls within the range of the calibration curve.
3. Forced Degradation Study:
To ensure the method is "stability-indicating," perform forced degradation on a sample of the lidocaine solution:
-
Acid Degradation: Add 0.1 M HCl and heat.
-
Base Degradation: Add 0.1 M NaOH and heat.[4]
-
Oxidative Degradation: Add 3% H2O2 and keep at room temperature.[15]
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 120°C).[6]
-
Photolytic Degradation: Expose the solution to UV light (e.g., 365 nm).[6]
4. Analysis:
-
Inject the standards and samples (including the forced degradation samples) into the HPLC system.
-
Confirm that the degradation product peaks are well-resolved from the parent lidocaine peak.
-
Calculate the concentration of lidocaine in the experimental samples using the calibration curve.
Visual Guides
References
- 1. Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis | Semantic Scholar [semanticscholar.org]
- 2. Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ashp.org [publications.ashp.org]
- 4. academic.oup.com [academic.oup.com]
- 5. JPH11222427A - Stabilization of aqueous solution of lidocaine or its salt and aqueous solution of lidocaine or its salt - Google Patents [patents.google.com]
- 6. brieflands.com [brieflands.com]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. Degradation of lidocaine, tramadol, venlafaxine and the metabolites O-desmethyltramadol and O-desmethylvenlafaxine in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of the Lidocaine in the Perioperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection | MDPI [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Development, Validation and Application of a Stability Indicating HPLC Method to Quantify Lidocaine from Polyethylene-co-Vinyl Acetate (EVA) Matrices and Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of Buffered Lidocaine in Glass Vials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Preparation and Characterization of Lidocaine-Loaded, Microemulsion-Based Topical Gels - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of lidocaine sulfate in research
Technical Support Center: Lidocaine (B1675312) Sulfate (B86663)
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating the off-target effects of lidocaine sulfate. The following information offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its known off-targets?
A1: Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[1][2][3] By binding to the intracellular portion of these channels, it inhibits the influx of sodium ions, which in turn prevents the generation and propagation of action potentials, leading to a local anesthetic effect.[2][3]
However, lidocaine is known to interact with numerous other molecular targets, particularly at concentrations used in research settings. These off-target effects can lead to a range of biological responses independent of its primary anesthetic function.[4] A summary of its known off-target molecular classes and specific examples is provided in Table 1.
Table 1: Known Off-Target Effects of this compound
| Target Class | Specific Examples | Observed Effect |
|---|---|---|
| G-Protein-Coupled Receptors (GPCRs) | Muscarinic Acetylcholine Receptors (M1), Bradykinin (B2) Receptors, Substance P (NK-1R) | Inhibition of Gαq-coupled receptor signaling.[1][4] |
| Adenosine A1 Receptors | Potentiation of Gαi-coupled signaling.[5] | |
| Other Ion Channels | Voltage-Gated Potassium (K+) Channels | Blockade.[1][6] |
| Glycine (B1666218) Receptors (GlyRs) | Potentiation at low concentrations, inhibition at high concentrations.[1][7] | |
| GABA(A) Receptors | Inhibition at high concentrations.[7] | |
| TRPM7 Channels | Inhibition.[8] | |
| Inflammatory Signaling Pathways | Toll-like Receptor 4 (TLR4) | Inhibition of activation.[4] |
| NF-κB Signaling Pathway | Down-regulation, leading to reduced cytokine expression.[4][9] | |
| Mitochondria | Electron Transport Chain | Suppression, leading to decreased ATP synthesis and mitochondrial membrane potential.[10][11] |
| Enzymes | DNA Methyltransferases (DNMTs) | Inhibition, leading to DNA hypomethylation.[12] |
Q2: How do the concentrations of lidocaine required for off-target effects compare to those for sodium channel blockade?
A2: The anti-inflammatory and other off-target effects of lidocaine can occur at concentrations lower than those required to block sodium channels for nerve conduction blockade.[4] It is crucial to consider the dose-dependent nature of these effects in experimental design. Systemic administration for analgesia typically results in serum levels of approximately 2–21 μM.[4] However, concentrations used in in vitro studies are often significantly higher.
Table 2: Comparison of Effective Concentrations for On-Target vs. Off-Target Effects
| Effect | System/Target | Effective Concentration Range |
|---|---|---|
| On-Target: Analgesia/Anesthesia | Systemic (Human Serum) | 0.5 - 5 µg/mL (~2 - 21 µM)[4] |
| Off-Target: Anti-inflammatory | Macrophages (LPS-stimulated) | 50 µM[4] |
| Off-Target: Glycine Receptor Potentiation | Recombinant Receptors (Xenopus Oocytes) | Starts at ~10 µM[7] |
| Off-Target: Inhibition of Migration | Breast Cancer Cell Lines | 1 - 3 mM[8] |
| Off-Target: Mitochondrial Dysfunction | Neuronal Cell Line | Loss of membrane potential at ≥19 mM[13] |
| Off-Target: Apoptosis/Necrosis | Neuronal Cell Line | 2.3 mM (24h exposure) to 185 mM (10 min exposure)[13] |
Q3: What are some key signaling pathways affected by lidocaine's off-target actions?
A3: Beyond sodium channel blockade, lidocaine modulates several critical intracellular signaling pathways. These are often linked to its anti-inflammatory, pro-apoptotic, and potential anti-cancer effects. The diagram below illustrates some of the key pathways that researchers should be aware of when interpreting data from experiments involving lidocaine.
Troubleshooting Guides
Issue: I'm observing unexpected cell death or toxicity in my cultures treated with lidocaine.
| Potential Cause | Troubleshooting Steps & Solutions |
| 1. Off-Target Mitochondrial Toxicity | Lidocaine can induce mitochondrial dysfunction, leading to increased ROS production and apoptosis.[10][13][14] • Measure Mitochondrial Health: Use fluorescent probes like TMRE or JC-1 to assess mitochondrial membrane potential. • Detect Apoptosis: Perform Annexin V/PI staining followed by flow cytometry to distinguish between apoptotic and necrotic cells.[15] • Measure ROS: Use probes like DCFDA to quantify intracellular ROS levels. • Rescue Experiment: Co-treat with an antioxidant like N-acetyl cysteine (NAC) to see if it mitigates the observed cell death.[10] |
| 2. Concentration is too high | The concentrations required to achieve certain effects in vitro can be much higher than physiological levels and may induce non-specific cytotoxicity.[13] • Perform a Dose-Response Curve: Determine the EC50/IC50 for your desired on-target effect and the threshold for cytotoxicity (e.g., using an MTT assay).[8][9] • Review Literature: Compare your working concentration to published values for similar cell types and assays. |
| 3. Non-specific Membrane Disruption | As a lipophilic molecule, high concentrations of lidocaine can disrupt cell membranes, leading to necrosis.[15] • Assess Membrane Integrity: Use a lactate (B86563) dehydrogenase (LDH) release assay to measure necrosis. • Control for Osmotic Effects: Use an equimolar Tris buffer as a control to ensure the observed effects are not due to changes in osmolarity.[13] |
Issue: I need to design an experiment to isolate the on-target vs. off-target effects of lidocaine.
A: Differentiating between effects caused by sodium channel blockade and those from other interactions is critical. A multi-step experimental workflow can help dissect these mechanisms. This involves using specific pharmacological tools and controls to confirm that an observed effect is truly independent of VGSC inhibition.
Experimental Protocols
Protocol 1: Assessing Lidocaine-Induced Cytotoxicity using MTT Assay
This protocol provides a method to evaluate the effect of lidocaine on cell viability, which is crucial for determining an appropriate non-toxic concentration range for your experiments.
Principle: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay measures the metabolic activity of cells.[9] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (sterile-filtered)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate photometer (absorbance at 490-570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.[16]
-
Lidocaine Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the lidocaine-containing medium (or control medium without lidocaine) to the respective wells. Include a "no-cell" blank control.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24 hours).[8]
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently pipette to ensure complete dissolution.
-
Measurement: Measure the absorbance of each well using a microplate photometer at a wavelength of 490 nm or 570 nm.[8]
-
Analysis: Subtract the average absorbance of the "no-cell" blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Protocol 2: Measuring Lidocaine's Effect on Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent probe Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial health, a known off-target of lidocaine.
Principle: TMRE is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization, an early hallmark of apoptosis and mitochondrial dysfunction.[10]
Materials:
-
Cell line of interest cultured on glass-bottom dishes or 96-well black-walled plates
-
This compound
-
TMRE stock solution (in DMSO)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization
-
Fluorescence microscope or plate reader
Methodology:
-
Cell Culture: Seed cells on an appropriate imaging plate and allow them to adhere.
-
Lidocaine Treatment: Treat cells with the desired concentrations of lidocaine for the specified time. Include an untreated control and a positive control group.
-
TMRE Staining: In the final 30 minutes of lidocaine treatment, add TMRE to the culture medium at a final concentration of 20-100 nM. For the positive control, add FCCP (e.g., 10 µM) along with the TMRE.
-
Imaging/Measurement:
-
Microscopy: After the 30-minute staining, wash the cells gently with pre-warmed PBS and add fresh pre-warmed medium. Immediately image the cells using a fluorescence microscope with appropriate filters (e.g., ~549 nm excitation / ~575 nm emission).
-
Plate Reader: Measure the fluorescence intensity using a plate reader with appropriate settings.
-
-
Analysis: Quantify the mean fluorescence intensity per cell or per well. A significant decrease in TMRE fluorescence in lidocaine-treated cells compared to the untreated control indicates a loss of mitochondrial membrane potential. The FCCP-treated cells should show minimal fluorescence, confirming the assay is working correctly.
References
- 1. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lidocaine enhances Galphai protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of lidocaine's action on subtypes of spinal dorsal horn neurons subject to the diverse roles of Na(+) and K(+) channels in action potential generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of the local anesthetics lidocaine and procaine on glycine and gamma-aminobutyric acid receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lidocaine Suppresses Viability and Migration of Human Breast Cancer Cells: TRPM7 as a Target for Some Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antioxidant N-acetyl cysteine suppresses lidocaine-induced intracellular reactive oxygen species production and cell death in neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lidocaine enhances apoptosis and suppresses mitochondrial functions of human neutrophil in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of local anesthetics on epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytometric analysis of lidocaine-induced cytotoxicity: a model experiment using rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thermosensitive Sprayable Lidocaine–Allantoin Hydrogel: Optimization and In Vitro Evaluation for Wound Healing | MDPI [mdpi.com]
Technical Support Center: Optimizing Lidocaine Sulfate Incubation Time in In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lidocaine (B1675312) sulfate (B86663) in in vitro assays. Proper optimization of incubation time is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for lidocaine sulfate in a cell-based viability assay (e.g., MTT, WST-1)?
A1: The optimal incubation time for this compound in cell viability assays is highly dependent on the cell type and the concentration of lidocaine being tested. Effects can be observed in as little as 30 minutes, with more pronounced effects often seen after longer exposures (e.g., 24 to 48 hours).[1][2][3] It is crucial to perform a time-course experiment to determine the ideal duration for your specific experimental conditions. Shorter incubation times may be sufficient to observe acute effects on cell metabolism, while longer incubations can reveal impacts on cell proliferation and induce apoptosis or necrosis.[4][5]
Q2: I am observing precipitation of lidocaine in my cell culture medium. What could be the cause and how can I prevent it?
A2: Precipitation of lidocaine in physiological buffers (like cell culture medium, pH ~7.4) is a common issue.[6] Lidocaine hydrochloride is a weak base with a pKa of approximately 7.7-7.8.[6][7] In acidic solutions, it exists in its soluble ionized form. However, as the pH of the medium approaches the pKa, the equilibrium shifts towards the less soluble, non-ionized "free base" form, which can precipitate out of solution.[6]
To prevent precipitation:
-
Prepare a concentrated stock solution in sterile water or saline, where lidocaine HCl is highly soluble and the solution is acidic.[6]
-
Pre-warm the physiological buffer to your experimental temperature (e.g., 37°C) before adding the lidocaine stock solution.[6]
-
Add the stock solution to the buffer with gentle mixing to ensure rapid and even dispersion.
-
Avoid preparing supersaturated solutions. If you observe delayed precipitation (cloudiness appearing over time), it indicates the solution is unstable, and a lower final concentration should be used.[6]
Q3: How stable is this compound in cell culture medium at 37°C?
A3: Lidocaine hydrochloride solutions are generally stable.[8] When buffered with sodium bicarbonate and stored in polypropylene (B1209903) syringes at 5°C, 1% and 2% lidocaine solutions are stable for 28 days.[8] In glass vials at room temperature, buffered 1% lidocaine solution is stable for at least 91 days.[9] While these studies indicate good stability, it is best practice to prepare fresh dilutions of lidocaine in your specific cell culture medium for each experiment to minimize the risk of degradation or contamination, especially during longer incubation periods.
Q4: Can the incubation time of lidocaine affect its mechanism of action in in vitro assays?
A4: Yes, the duration of exposure to lidocaine can influence its observed effects and the underlying mechanisms. Short-term incubations are typically sufficient to study the primary mechanism of lidocaine: the blockade of voltage-gated sodium channels.[10] Longer incubation times may be necessary to observe downstream effects, such as the induction of apoptosis, alterations in gene expression, or modulation of inflammatory pathways.[11][12][13] For example, some studies have shown that lidocaine can induce apoptosis in a time- and dose-dependent manner, which involves the activation of caspases and may be related to the mitochondrial pathway.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in assay results between replicates. | - Inconsistent incubation times.- Uneven drug distribution in multi-well plates.- Cell plating inconsistencies. | - Use a calibrated timer and ensure precise timing for all wells.- Mix plates gently after adding lidocaine.- Ensure a homogenous cell suspension when plating. |
| No observable effect of lidocaine at expected concentrations. | - Insufficient incubation time.- Lidocaine degradation.- Incorrect concentration calculation. | - Perform a time-course experiment to determine the optimal incubation period.- Prepare fresh lidocaine solutions for each experiment.- Double-check all calculations for stock and working solutions. |
| Higher than expected cytotoxicity. | - Lidocaine concentration is too high.- Extended incubation time.- Cell line is particularly sensitive to lidocaine. | - Perform a dose-response experiment to determine the appropriate concentration range.- Reduce the incubation time.- Review literature for typical lidocaine concentrations used with your specific cell line. |
| Unexpected changes in cell morphology. | - Lidocaine may be inducing cellular stress or apoptosis.[11] | - Observe cells at multiple time points during incubation.- Consider performing assays to detect apoptosis (e.g., Annexin V staining) or other cellular changes. |
Data Presentation
Table 1: Effect of Lidocaine Incubation Time on Cell Viability (MTT/WST-1 Assays)
| Cell Line | Lidocaine Concentration | Incubation Time | Effect on Cell Viability | Reference |
| Human Oral Mucosa Fibroblasts | 1% | 24 h | Significant decrease in cell physiology | [1][2][3] |
| Human Oral Mucosa Fibroblasts | 5% | 30 min | Significant reduction in cell viability | [1][2][3] |
| Human Corneal Endothelial Cells | >1.25 g/L | Time-dependent | Reduced cellular viability | [11] |
| Human Adipose Derived MSCs | 4mg/ml and 8mg/ml | 4 h | No recovery of viable cells after 48h | [13] |
| F11 Cells | 60-1800 µM | Up to 18 h | No significant effect on cell viability | [14] |
Table 2: IC50 Values of Lidocaine in Electrophysiology Assays
| Channel Type | Assay Conditions | IC50 | Reference |
| Human Heart Na+ Channels | Twin pulse protocol | 36 ± 1.8 µmol/L | [15] |
| Inactivation removed Na+ channels | Tonic block | 0.4 ± 0.07 mmol/L | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a stable, concentrated stock solution of lidocaine hydrochloride for dilution into physiological buffers.[6]
-
Materials:
-
Lidocaine hydrochloride powder
-
Sterile, deionized water or 0.9% NaCl solution
-
Sterile conical tube or volumetric flask
-
Calibrated balance
-
Magnetic stirrer and stir bar (optional)
-
Sterile 0.22 µm syringe filter
-
-
Methodology:
-
Calculate the required mass of lidocaine HCl powder for your desired stock concentration (e.g., 100 mM).
-
Accurately weigh the powder and transfer it to the sterile tube or flask.
-
Add approximately 80% of the final volume of sterile water or saline.
-
Mix by vortexing or using a magnetic stirrer until the powder is completely dissolved. The solution should be clear.
-
Adjust the volume to the final desired volume with the solvent.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
-
Protocol 2: General Cell Viability Assay (MTT)
-
Objective: To assess the cytotoxic effect of a range of lidocaine concentrations over different incubation times.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
Lidocaine stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
-
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of lidocaine from your stock solution in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of lidocaine. Include a vehicle control (medium with the same concentration of the stock solution solvent).
-
Incubate the plates for various time points (e.g., 6, 12, 24, 48 hours) at 37°C in a CO2 incubator.
-
At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizations
Caption: Lidocaine solubility equilibrium.
Caption: Cell viability assay workflow.
Caption: Lidocaine's effects on signaling pathways.
References
- 1. ovid.com [ovid.com]
- 2. An early and late cytotoxicity evaluation of lidocaine on human oral mucosa fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cytometric analysis of lidocaine-induced cytotoxicity: a model experiment using rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. THE PCCA BLOG | Lidocaine vs. Lidocaine HCl [pccarx.com]
- 8. cjhp-online.ca [cjhp-online.ca]
- 9. Stability of Buffered Lidocaine in Glass Vials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity of lidocaine to human corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of lidocaine on viability and gene expression of human adipose derived mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
Technical Support Center: Troubleshooting Inconsistent Nerve Blocks with Lidocaine Sulfate in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistencies with lidocaine (B1675312) sulfate (B86663) nerve blocks in animal models. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help ensure reliable and reproducible results.
Troubleshooting Guides
This section addresses specific issues that can lead to inconsistent outcomes in your experiments.
Question: Why am I observing high variability in the anesthetic effect of lidocaine between my animal subjects?
Answer: Inter-subject variability is a common challenge in local anesthetic studies and can be attributed to several factors:
-
Anatomical Variations: Significant differences in nerve location and surrounding vasculature can exist between individual animals, even within the same strain.[1] The sciatic nerve origins, for example, can differ between strains of mice and rats.[2] In rats, the sciatic nerve is primarily formed from the L4 and L5 spinal nerves, while in mice, it originates predominantly from L3 and L4.[2] There can also be variations in the number of lumbar vertebrae among different mouse strains.[2]
-
Physiological Conditions: The pH of the tissue at the injection site significantly impacts the effectiveness of local anesthetics.[1] Inflamed or infected tissues tend to have a lower pH, which reduces the amount of the active, uncharged form of the anesthetic available to penetrate the nerve membrane.[1]
-
Drug Administration Technique: Inconsistent injection placement or volume is a major source of variability.[1] Even minor deviations in needle placement can result in the anesthetic being delivered too far from the target nerve, leading to a partial or failed block.
-
Genetic Factors: Polymorphisms in genes encoding for sodium channels or metabolic enzymes can alter an animal's sensitivity to lidocaine.[1] Different rat strains have been shown to have fundamentally different noradrenergic projections from the locus coeruleus to the spinal cord, suggesting that genetic differences can lead to varied physiological responses.[3]
Question: The nerve block is successful, but the duration is shorter than expected based on the literature. What should I investigate?
Answer: A shorter-than-expected duration of action can be due to several factors related to the drug, the animal, and the technique:
-
Lidocaine Concentration and Volume: The duration of the block is dose-dependent. Studies in rats have shown that nerve blocks of greater depth and longer duration can result from the injection of smaller volumes of higher concentration lidocaine for the same total dose.[4]
-
Injection Site Vascularity: Injection into a highly vascular area can lead to rapid systemic absorption of the lidocaine, reducing the amount of drug available at the nerve and shortening the duration of the block.[1] Always aspirate before injecting to ensure the needle is not in a blood vessel.[5]
-
Drug Formulation and Stability: Ensure your lidocaine sulfate solution is properly prepared and stored. The stability of lidocaine solutions can be affected by factors like pH and storage temperature.[6][7] Using a freshly prepared solution for each experiment is recommended.
-
Animal's Metabolic Rate: A higher metabolic rate can lead to faster clearance of the drug. Factors such as the animal's age, strain, and overall health can influence its metabolic rate.
Question: I am experiencing complete or partial failure of the nerve block. What are the likely causes and how can I troubleshoot this?
Answer: Block failure is a common issue and can often be resolved by refining your technique.
-
Incorrect Needle Placement: This is the most common cause of block failure. It is crucial to have a thorough understanding of the anatomical landmarks for the specific nerve block you are performing in your chosen animal model.[4][8] Using a nerve stimulator can help confirm the proximity of the needle to the nerve before injection.[9]
-
Insufficient Lidocaine Dose: The concentration and volume of lidocaine must be sufficient to block the target nerve. For a sciatic nerve block in rats, 20 µl of 2% lidocaine has been shown to be more consistently effective than 10 µl.[10]
-
Intravascular Injection: Accidental injection into a blood vessel will lead to rapid systemic distribution of the drug and no local anesthetic effect.[5] Always aspirate before injecting to check for blood.[5]
-
Anatomical Obstructions: Fascia or other tissues can impede the diffusion of the local anesthetic to the nerve.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my this compound solution for animal experiments?
Lidocaine hydrochloride solutions are commonly used, and their preparation and storage have been studied. Buffered lidocaine solutions (pH ~8.0) can be prepared by adding 8.4% sodium bicarbonate to a 1% lidocaine solution at a 1:10 ratio.[6] This increases the amount of uncharged base, which can speed the onset of anesthesia.[6] When stored in glass vials at 5°C and protected from light, 1% buffered lidocaine is stable for up to 91 days.[6] In polypropylene (B1209903) syringes, 1% and 2% buffered lidocaine without epinephrine (B1671497) is stable for up to 28 days when refrigerated.[7][11] Solutions with epinephrine are stable for a shorter period, around 7 days.[7][11] It is crucial to use sterile techniques for preparation to avoid contamination.[12] Always use laboratory-grade reagents and document all preparation steps.[12]
Q2: What are the signs of systemic toxicity from lidocaine in animal models, and what is the maximum safe dose?
Signs of lidocaine toxicity primarily affect the central nervous system (CNS) and cardiovascular system. Early CNS signs can include sedation, which can progress to muscle twitching, seizures, coma, and respiratory arrest.[6] Cardiovascular effects may manifest as arrhythmias, bradycardia, vasodilation, and cardiac arrest.[6] The maximum safe dose of lidocaine varies by species and route of administration. For dogs, the maximum dose is generally considered to be 4-6 mg/kg, while for cats, it is lower at 2-4 mg/kg.[13][14] The convulsive dose in dogs is reported to be 11-20 mg/kg.[14]
Q3: How can I accurately assess the effectiveness of a nerve block in a rodent model?
Several behavioral tests can be used to assess sensory and motor blockade:
-
Motor Function:
-
Gait and Posture: Observe for abnormalities in walking and posture, which can appear as early as 40 seconds after a successful sciatic nerve block in rats.[15]
-
Extensor Postural Thrust: This test quantifies motor function by measuring the force exerted by the animal's limb on a digital balance.[15]
-
Grip Strength: A dynamometer can be used to measure the grip strength of the affected paw.[9]
-
-
Sensory Function (Nociception):
-
Withdrawal Latency: The hot plate test or radiant heat test measures the time it takes for an animal to withdraw its paw from a thermal stimulus.[9][15] An increased latency indicates a sensory block.[15]
-
Mechanical Threshold: Von Frey filaments can be used to apply graded mechanical stimuli to the paw to determine the withdrawal threshold.
-
Q4: Are there significant anatomical differences between common laboratory rat and mouse strains that I should be aware of?
Yes, anatomical variations between species and even between strains of the same species can be significant. For instance, the sciatic nerve in rats is primarily formed by the L4 and L5 spinal nerves, whereas in mice, it is predominantly L3 and L4.[2] Furthermore, the number of lumbar vertebrae can vary in mice, with DBA/2J strains often having five, C57BL/6J having six, and B6129PF2/J showing a mix.[2] There are also known differences in the projections of coeruleospinal neurons between Sasco and Harlan Sprague-Dawley rat substrains.[3] These anatomical differences can impact the ideal location for needle insertion and the resulting nerve block.[2]
Data Presentation
The following tables summarize quantitative data for lidocaine nerve blocks in various animal models.
Table 1: Lidocaine Dosages and Efficacy in Rodent Nerve Blocks
| Nerve Block | Species | Lidocaine Concentration | Dosage/Volume | Onset of Action | Duration of Action | Key Findings & Citations |
| Incisional Line Block | Rat & Mouse | 0.5% (diluted from 2%) | Do not exceed 7 mg/kg total dose | 2-3 minutes | < 1 hour | Provides localized analgesia for surgical incisions.[4] |
| Sciatic Nerve Block | Rat | 1% | 0.1 ml | ~40 seconds (postural/gait abnormalities) | Proprioception & motor function recovery by 120 min; Nociception recovery at 90 min | Proprioceptive impairment is detected first, followed by motor and then nociceptive impairment.[4][15] |
| Sciatic Nerve Block | Rat | 2% | 0.05 ml, 0.1 ml, 0.2 ml | Not specified | Duration is longer with smaller injected volumes at equipotent doses. | Smaller volumes of higher concentration can provide a longer-lasting block for the same total dose.[4] |
| Sciatic Nerve Block | Mouse | Not specified | Injected into the popliteal space | Not specified | Not specified | Loss of motor activity in the injected limb is a sign of a successful block.[4] |
Table 2: Recommended Lidocaine Dosages for Dental Nerve Blocks in Small Animals
| Animal | Common Clinical Dose | Maximum Dose | Reference |
| Dog | 4–6 mg/kg | 10 mg/kg | [13][14] |
| Cat | 2–4 mg/kg | 5 mg/kg | [13][14] |
Experimental Protocols
Below are detailed methodologies for common nerve block procedures in animal models.
Protocol 1: Sciatic Nerve Block in Rats
This protocol is adapted for inducing a nerve block in the hindlimb for pain research or studies of nerve function.
Materials:
-
This compound solution (e.g., 1% or 2%)
-
Sterile syringes (e.g., 1 ml) and needles (e.g., 27-30 gauge)
-
Anesthetic (e.g., isoflurane) for animal restraint (optional, as acclimated animals may not require it[15])
-
Nerve stimulator (optional, for precise nerve location)
-
Equipment for assessing block effectiveness (e.g., hot plate, von Frey filaments, dynamometer)
Procedure:
-
Animal Preparation: If using anesthesia, anesthetize the rat according to your approved institutional protocol. Place the animal in a lateral position to expose the injection site.
-
Injection Site Identification:
-
Sciatic Notch Approach: Palpate the greater trochanter of the femur and the ischial tuberosity. The sciatic notch is located between these two landmarks.[4]
-
Popliteal Space Approach: The sciatic nerve can also be targeted in the popliteal space behind the knee.
-
-
Nerve Location (Optional but Recommended): If using a nerve stimulator, insert the stimulating needle at the identified site. A motor response in the paw (e.g., twitching) confirms proximity to the sciatic nerve.[9]
-
Administration:
-
Insert the needle perpendicular to the skin at the injection site.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of lidocaine solution (e.g., 0.1 ml of 1% lidocaine).[15]
-
-
Assessment of Block:
-
The onset of the nerve block can be observed within seconds to minutes.[4]
-
Assess motor function by observing changes in gait and posture, or by using an extensor postural thrust test.[15]
-
Assess sensory function using a hot plate or von Frey filaments to measure withdrawal latency or threshold.[15]
-
Monitor the animal until the return of normal motor and sensory function to determine the duration of the block.
-
Protocol 2: Femoral Nerve Block in Rodents
This protocol describes a femoral nerve block for anesthesia of the anterior thigh and medial leg.
Materials:
-
This compound solution (e.g., 1-2%)
-
Sterile syringes and needles
-
Anesthetic for animal restraint
-
Ultrasound with a high-frequency linear probe (optional, for guided injection)
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in a supine position. The thigh of the target limb should be slightly abducted and externally rotated.
-
Landmark Identification:
-
Administration (Landmark-Based):
-
Insert the needle just lateral to the femoral artery, angled slightly cephalad.
-
After negative aspiration, inject the lidocaine solution.
-
-
Administration (Ultrasound-Guided):
-
Place the ultrasound probe parallel to the inguinal crease to visualize the femoral artery and the hyperechoic femoral nerve.
-
Insert the needle in-plane from a lateral to medial direction.
-
Advance the needle until the tip is adjacent to the femoral nerve and inject the anesthetic, observing its spread around the nerve.[16]
-
-
Assessment of Block: Assess motor function of the quadriceps muscle and sensory perception in the anterior thigh and medial leg.
Protocol 3: Dental Nerve Blocks in Small Animals (Dogs and Cats)
These techniques are used for analgesia during dental procedures. Always calculate the maximum safe dose for the animal before proceeding.[13]
Materials:
-
This compound solution (e.g., 2%)
-
Sterile syringes and needles (e.g., 25-27 gauge)
General Technique:
-
Aspirate before injecting to avoid intravascular administration.[5]
-
Apply firm digital pressure over the foramen after injection to encourage the anesthetic to spread deeper.[17]
A. Infraorbital Nerve Block:
-
Structures Desensitized: Ipsilateral maxillary teeth, gingiva, upper lip, and nose.[17]
-
Procedure:
-
Retract the lip dorsally and palpate the infraorbital neurovascular bundle as it exits the infraorbital canal, typically dorsal to the distal root of the maxillary third premolar.[18]
-
Insert the needle into the mucosa just rostral to the foramen.
-
Inject the anesthetic after negative aspiration. The volume will depend on the size of the animal, typically ranging from 0.1 to 1.0 ml.[14]
-
B. Inferior Alveolar (Mandibular) Nerve Block:
-
Structures Desensitized: All tissues on the ipsilateral side of the mandible to the midline.[13]
-
Procedure (Intraoral Approach):
Visualizations
The following diagrams illustrate key concepts and workflows related to lidocaine nerve blocks.
Caption: Mechanism of action of lidocaine on voltage-gated sodium channels.
References
- 1. benchchem.com [benchchem.com]
- 2. Species and strain differences in rodent sciatic nerve anatomy: Implications for studies of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anatomical evidence for genetic differences in the innervation of the rat spinal cord by noradrenergic locus coeruleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fecava.org [fecava.org]
- 6. Stability of Buffered Lidocaine in Glass Vials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jvsmedicscorner.com [jvsmedicscorner.com]
- 9. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. scispace.com [scispace.com]
- 12. cristalchem.com [cristalchem.com]
- 13. aaha.org [aaha.org]
- 14. Membership Article [ivapm.org]
- 15. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Femoral nerve block - WikiAnesthesia [wikianesthesia.org]
- 17. vetmed.illinois.edu [vetmed.illinois.edu]
- 18. vetonlinecourses.com [vetonlinecourses.com]
Technical Support Center: Preventing Precipitation of Lidocaine Sulfate in Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of lidocaine (B1675312) sulfate (B86663) in stock solutions.
Troubleshooting Guide: Lidocaine Sulfate Precipitation
Encountering precipitation in your this compound stock solution can compromise experimental accuracy. This guide provides a systematic approach to diagnosing and resolving this common issue.
Immediate Troubleshooting Steps
-
Visual Inspection: Observe the nature of the precipitate. Is it crystalline, amorphous, or cloudy? Note the extent of precipitation.
-
Check pH: Measure the pH of your stock solution. Precipitation is highly likely if the pH is near or above the pKa of lidocaine.
-
Review Preparation Protocol: Double-check the concentration, solvent, and preparation temperature against your intended protocol.
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow to identify the root cause of precipitation and implement corrective actions.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating?
A1: The most common reason for this compound precipitation is an increase in the solution's pH. Lidocaine is a weak base with a pKa of approximately 7.7-7.8.[1][2] While this compound is soluble in water, it forms a slightly acidic solution. If the pH of the solution rises and approaches the pKa, the ionized (soluble) form of lidocaine converts to its non-ionized "free base" form, which is significantly less soluble in water and precipitates out.[1][3]
Q2: What is the ideal pH for a stable this compound stock solution?
A2: To maintain stability and prevent precipitation, the pH of the stock solution should be kept in the acidic range, ideally between 3 and 6.[4] In this pH range, lidocaine remains in its protonated, water-soluble form.
Q3: How does temperature affect the stability of my this compound solution?
A3: While pH is the primary factor, temperature can also influence solubility. For long-term storage, it is generally recommended to store lidocaine solutions in a cool, dry place, protected from light.[5][6] Some studies have shown stability for extended periods at both refrigerated (4-5°C) and room temperature (20-25°C).[7][8] However, avoid freezing, as this can promote precipitation.
Q4: Is there a difference in solubility between this compound and lidocaine hydrochloride?
A4: Yes. Lidocaine hydrochloride is the most common salt form and is described as having high solubility in water.[9] this compound is considered to have moderate solubility in water.[9] While both are more soluble than the lidocaine free base, you may be able to achieve a higher concentration with the hydrochloride salt under the same conditions.
Q5: Can I use a buffer to prepare my stock solution?
A5: Yes, using an acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer with a pH between 4 and 5) is an excellent way to ensure the pH remains low and stable, thereby preventing precipitation.
Q6: Are there any additives that can help stabilize my this compound solution at a higher pH?
A6: Some research suggests that certain additives can help stabilize lidocaine solutions at a pH closer to neutral. For instance, one patent describes the use of salicylic (B10762653) acid or its salts to stabilize aqueous solutions of lidocaine or its salts (including sulfate) in the pH range of 7.0-7.7.[10] Another approach is the use of cyclodextrins, which can form inclusion complexes with lidocaine, enhancing its solubility.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Aqueous this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for subsequent dilution.
Materials:
-
This compound powder
-
Sterile, deionized water or an appropriate acidic buffer (e.g., 0.1 M citrate buffer, pH 4.5)
-
Sterile glassware or polypropylene (B1209903) tubes
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Solvent Preparation: Dispense approximately 80% of the final desired volume of sterile water or acidic buffer into a sterile beaker with a magnetic stir bar.
-
pH Measurement (if using water): Measure the initial pH of the water.
-
Dissolution: Slowly add the pre-weighed this compound powder to the solvent while stirring continuously.
-
Complete Dissolution: Continue stirring until all the powder is completely dissolved. The resulting solution should be clear and colorless.
-
pH Adjustment (if necessary): Measure the pH of the final solution. If the pH is above 6.5, carefully add a dilute solution of sulfuric acid (e.g., 0.1 M) dropwise to lower the pH into the optimal range (4-6).
-
Volume Adjustment: Once fully dissolved and the pH is stable, transfer the solution to a volumetric flask and add the solvent to reach the final desired volume.
-
Sterilization: For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the solution in a tightly sealed container at a controlled room temperature (20-25°C) or refrigerated (2-8°C), protected from light.[5][6]
Protocol 2: Determining the Practical Solubility Limit in a Specific Buffer
Objective: To experimentally determine the maximum concentration of this compound that remains soluble in your specific experimental buffer at a given temperature.
Materials:
-
This compound powder
-
Your specific experimental buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes or a 96-well plate
-
Incubator or water bath set to your experimental temperature
-
Vortex mixer
Procedure:
-
Buffer Preparation: Pre-warm your experimental buffer to the intended experimental temperature (e.g., 37°C).
-
Serial Dilutions: Prepare a series of this compound concentrations in the pre-warmed buffer. It is recommended to start from a concentration you know is soluble and increase it incrementally.
-
Equilibration: Vortex each dilution thoroughly and incubate at the experimental temperature for a set period (e.g., 2-4 hours) to allow any potential precipitation to occur.
-
Visual Inspection: After incubation, carefully inspect each tube or well against a dark background for any signs of cloudiness, haziness, or visible precipitate.
-
Determination: The highest concentration that remains completely clear is your practical solubility limit under those specific experimental conditions. It is advisable to work at a concentration slightly below this limit to ensure stability.
Data Presentation
| Property | This compound | Lidocaine Hydrochloride | Lidocaine (Free Base) | Reference |
| Water Solubility | Moderate | High | Poorly Soluble | [2][9] |
| pKa | ~7.7 - 7.8 | ~7.7 - 7.8 | ~7.7 - 7.8 | [1][2] |
| pH of Aqueous Solution | Acidic | Acidic | Alkaline | [1][2] |
| Recommended pH for Stability | 3 - 6 | 3 - 6 | N/A (Insoluble) | [4] |
Signaling Pathway and Logical Relationships
The chemical equilibrium of lidocaine in an aqueous solution is central to understanding its solubility and precipitation behavior. The following diagram illustrates this relationship.
Caption: Chemical equilibrium of this compound in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. THE PCCA BLOG | Lidocaine vs. Lidocaine HCl [pccarx.com]
- 3. supplybenzocaine.co.uk [supplybenzocaine.co.uk]
- 4. Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis | Semantic Scholar [semanticscholar.org]
- 5. hexiapharm.com [hexiapharm.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. Stability of Buffered Lidocaine in Glass Vials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. This compound (24847-67-4) for sale [vulcanchem.com]
- 10. JPH11222427A - Stabilization of aqueous solution of lidocaine or its salt and aqueous solution of lidocaine or its salt - Google Patents [patents.google.com]
Technical Support Center: Managing pH Effects on Lidocaine Sulfate Efficacy
This guide provides researchers, scientists, and drug development professionals with essential information for managing the effects of pH on lidocaine (B1675312) sulfate (B86663) efficacy during experiments. Below are frequently asked questions, troubleshooting advice, detailed protocols, and data tables to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my experimental results with lidocaine showing lower-than-expected efficacy?
A1: This is often related to the pH-dependent nature of lidocaine, a weak base with a pKa between 7.7 and 7.9.[1][2] For lidocaine to be effective, it must first cross the neural membrane in its un-ionized (lipid-soluble) form.[3][4] Inside the neuron, where the pH is lower, it re-equilibrates to its ionized (cationic) form, which is the active molecule that blocks voltage-gated sodium channels.[3][4] If the pH of your extracellular solution is too low (acidic), a higher percentage of lidocaine will be in the ionized state, which cannot efficiently cross the cell membrane, thus reducing its apparent potency.[5][6]
Q2: My lidocaine solution, prepared in a physiological buffer (pH 7.4), appears cloudy or has a precipitate. What happened?
A2: This common issue is due to lidocaine's solubility characteristics. Lidocaine sulfate (or hydrochloride) is the salt form, which is highly water-soluble in acidic solutions.[1] However, as you buffer the solution to a physiological pH of ~7.4, which is close to lidocaine's pKa, the equilibrium shifts towards the un-ionized "free base" form.[1] This free base is poorly soluble in water and will precipitate if its concentration exceeds its solubility limit.[1] A cloudy solution is non-homogenous and should not be used for quantitative experiments.[7] Consider preparing a fresh solution or lowering the final concentration.
Q3: How does tissue inflammation in my in vivo model affect lidocaine's efficacy?
A3: Inflamed tissues are acidic, with a local pH that can drop to 6.5 or lower.[5] This acidic environment significantly reduces lidocaine's effectiveness. The excess protons (H+) in the inflamed tissue shift the chemical equilibrium heavily towards the ionized, water-soluble form of lidocaine.[5][6] This prevents the drug from crossing the nerve membrane to reach its intracellular site of action, leading to anesthetic failure.[5] Additionally, inflammation can increase blood flow, which more rapidly removes the anesthetic from the target site.[5]
Q4: I am conducting patch-clamp electrophysiology. How does external pH affect the kinetics of sodium channel blockade by lidocaine?
A4: In electrophysiology experiments, a lower external pH (e.g., 6.8 vs. 7.8) has been shown to slow both the rate of development of phasic block and the recovery from the block.[8] While tonic blockade is not significantly influenced by external pH, the combination of low pH and membrane depolarization can enhance the blocking action, which is particularly relevant when modeling ischemic conditions.[8] The prevailing model suggests that the neutral form of lidocaine crosses the membrane, and the charged form binds to the channel from the inside.[3][4] Therefore, controlling the pH of your perfusion solution is critical for consistent results.
Q5: What is the optimal pH for my lidocaine stock and working solutions?
A5: This depends on the solution's purpose.
-
High-Concentration Stock Solution: Prepare stocks using sterile water or saline. Lidocaine salts are highly soluble and stable in these acidic solutions (pH 4-5).[1]
-
Working Solution (e.g., for in vitro assays): The pH should be adjusted to match the physiological conditions of your experiment, typically pH 7.2-7.4.[7] It is crucial to add the lidocaine stock to your final buffer slowly while mixing to avoid precipitation.[1] For solutions containing epinephrine, the initial pH can be very acidic (pH 3.9-4.2) and will require buffering.[9][10]
Data Presentation
Table 1: pH-Dependent Ionization of Lidocaine (pKa ≈ 7.8)
The ratio of ionized to un-ionized lidocaine is governed by the Henderson-Hasselbalch equation.[11][12] This relationship is critical for predicting its ability to cross cell membranes.
| pH | % Un-ionized (Membrane Permeable) | % Ionized (Active Form) | Experimental Implication |
| 6.4 | ~3.8% | ~96.2% | Reduced efficacy in inflamed/acidic tissue; slow onset.[5][13] |
| 7.0 | ~13.7% | ~86.3% | Onset of action is still slower than at physiological pH. |
| 7.4 | ~28.5% | ~71.5% | Standard physiological condition; balance allows for membrane crossing and activity.[3] |
| 7.8 | 50.0% | 50.0% | pH equals pKa; equal distribution of both forms.[1][11] |
| 8.0 | ~61.3% | ~38.7% | Faster onset of action due to a higher fraction of the membrane-permeable form.[14] |
Calculations are approximate and based on the Henderson-Hasselbalch equation.
Table 2: pH of Commercial Lidocaine Preparations
The pH of commercial solutions can vary significantly, especially with the addition of vasoconstrictors like epinephrine, which require a low pH for stability.[9][15]
| Lidocaine Solution | Mean pH (± SD) | Acidity Relative to Tissue (pH ~7.4) | Reference |
| 1% Lidocaine (Plain) | 6.09 ± 0.16 | ~20x more acidic | [9][10] |
| 2% Lidocaine (Plain) | 6.00 ± 0.27 | ~25x more acidic | [9][10] |
| 1% Lidocaine with 1:100,000 Epinephrine | 4.24 ± 0.42 | ~1445x more acidic | [9][10] |
| 2% Lidocaine with 1:100,000 Epinephrine | 3.93 ± 0.43 | ~2950x more acidic | [9][10] |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Lidocaine Working Solution for In Vitro Assays
Objective: To prepare a sterile, pH-stable working solution of lidocaine at a final concentration for use in cell culture or electrophysiology experiments at physiological pH.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Physiological buffer (e.g., HEPES-buffered saline or Phosphate-Buffered Saline (PBS), pH 7.4)
-
Sterile 1M NaOH and 1M HCl for pH adjustment
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filters and syringes
-
Sterile conical tubes
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve it in a small volume of sterile, deionized water to create a concentrated stock (e.g., 100 mM). Lidocaine salts are freely soluble in water, forming a stable, acidic stock solution.[1]
-
Ensure the powder is fully dissolved. This stock can be stored as per manufacturer recommendations.
-
-
Prepare the Final Buffer:
-
Prepare your desired physiological buffer (e.g., HEPES-buffered saline).
-
Ensure the buffer is at the intended experimental temperature, as pH can be temperature-dependent.[1]
-
-
Dilute to Working Concentration:
-
In a sterile conical tube, add the required volume of the physiological buffer.
-
While gently stirring the buffer, slowly add the required volume of the lidocaine stock solution to reach your final desired concentration (e.g., 100 µM). Crucially, add the acidic stock to the buffer, not the other way around, to prevent a sudden pH change that could cause precipitation.[1]
-
-
Measure and Adjust pH:
-
Using a calibrated pH meter, measure the pH of the final working solution.
-
If necessary, adjust the pH to the target value (e.g., 7.4) by adding small volumes of sterile 1M NaOH or 1M HCl dropwise.
-
-
Final Check and Sterilization:
-
Once the target pH is stable, check the solution for any cloudiness or precipitate. If the solution is not perfectly clear, it should be discarded.[7]
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile container.
-
Label the container clearly with the contents, concentration, pH, and date of preparation.
-
Visualizations
Diagram 1: pH-Dependent Mechanism of Lidocaine Action
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pKa and pH [e-safe-anaesthesia.org]
- 4. Local anaesthetic agents | Anesthesia Key [aneskey.com]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. benchchem.com [benchchem.com]
- 8. pH dependence of kinetics and steady-state block of cardiac sodium channels by lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How acidic is the lidocaine we are injecting, and how much bicarbonate should we add? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How acidic is the lidocaine we are injecting, and how much bicarbonate should we add? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. homework.study.com [homework.study.com]
- 13. Local anesthetic failure associated with inflammation: verification of the acidosis mechanism and the hypothetic participation of inflammatory peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The pH-dependent rate of action of local anesthetics on the node of Ranvier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The relationship between pH and concentrations of antioxidants and vasoconstrictors in local anesthetic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Analgesic Efficacy of Lidocaine Sulfate in Neuropathic Pain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic effects of lidocaine (B1675312) sulfate (B86663) in established preclinical models of neuropathic pain. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to assist researchers and drug development professionals in evaluating the therapeutic potential of lidocaine for this debilitating condition.
Comparative Analgesic Efficacy of Lidocaine Sulfate
Lidocaine, a voltage-gated sodium channel blocker, has demonstrated significant analgesic properties in various animal models of neuropathic pain. Its primary mechanism involves the inhibition of ectopic discharges from injured nerves, a key driver of neuropathic pain symptoms. The following tables summarize quantitative data from preclinical studies, comparing the efficacy of this compound with placebo and other commonly used analgesics.
Data Presentation
Table 1: this compound vs. Placebo in the Chronic Constriction Injury (CCI) Model in Rats
| Treatment Group | Mechanical Withdrawal Threshold (g) | Thermal Withdrawal Latency (s) | Study Reference |
| Sham | ~15 g | ~12 s | [1] |
| Neuropathic Pain (NP) + Saline | Decreased to ~3 g | Decreased to ~5 s | [1] |
| Neuropathic Pain (NP) + Lidocaine (1.0%) | Increased to ~10 g | Increased to ~9 s | [1] |
| Data presented as approximate values derived from graphical representations in the cited study. |
Table 2: Qualitative Comparison of Lidocaine, Gabapentin, and Amitriptyline in the Spinal Nerve Ligation (SNL) Model in Rats
| Treatment Group | Efficacy in Increasing Mechanical Allodynia Threshold | Study Reference |
| Lidocaine | Effective | [2] |
| Gabapentin | Effective | [2] |
| Amitriptyline | Effective | [2] |
| This table summarizes the qualitative findings of the study regarding the drugs' effects. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Chronic Constriction Injury (CCI) Model
The CCI model is a widely utilized surgical procedure in rodents to induce a neuropathic pain state that mimics symptoms of complex regional pain syndrome.
Objective: To create a reproducible model of peripheral neuropathic pain characterized by thermal hyperalgesia and mechanical allodynia.
Procedure:
-
Anesthesia: The animal (typically a rat) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Surgical Exposure: The common sciatic nerve is exposed at the mid-thigh level through a small incision.
-
Ligation: Four loose ligatures (e.g., 4-0 chromic gut suture) are tied around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures are tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Wound Closure: The muscle and skin layers are sutured.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited duration to avoid interference with neuropathic pain assessment.
Spared Nerve Injury (SNI) Model
The SNI model is another common surgical technique that produces a well-defined and robust neuropathic pain state.
Objective: To create a model of neuropathic pain by selectively injuring two of the three terminal branches of the sciatic nerve.
Procedure:
-
Anesthesia and Surgical Exposure: Similar to the CCI model, the animal (typically a mouse or rat) is anesthetized, and the sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed.
-
Nerve Ligation and Transection: The tibial and common peroneal nerves are tightly ligated with a suture and then transected distal to the ligation, removing a small section of the distal nerve stump. Care is taken to leave the sural nerve untouched.
-
Wound Closure and Post-operative Care: The wound is closed in layers, and the animal receives post-operative care as in the CCI model.
Behavioral Testing
Mechanical Allodynia (von Frey Test):
Mechanical allodynia, a painful response to a normally non-painful stimulus, is assessed using von Frey filaments.
-
Acclimation: The animal is placed in a testing chamber with a mesh floor and allowed to acclimate for a specified period.
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
Paw Withdrawal Threshold (PWT): The threshold is determined as the filament stiffness (in grams) at which the animal exhibits a paw withdrawal response.
Thermal Hyperalgesia (Plantar Test):
Thermal hyperalgesia, an increased sensitivity to a noxious heat stimulus, is measured using a plantar test apparatus.
-
Acclimation: The animal is placed on a glass surface within a testing chamber and allowed to acclimate.
-
Heat Stimulation: A radiant heat source is focused on the plantar surface of the hind paw.
-
Paw Withdrawal Latency (PWL): The latency (in seconds) for the animal to withdraw its paw from the heat source is recorded.
Mandatory Visualizations
Signaling Pathways in Neuropathic Pain and Lidocaine's Mechanism of Action
Caption: Neuropathic pain signaling and lidocaine's mechanism.
Experimental Workflow for Preclinical Neuropathic Pain Studies
Caption: Workflow for validating analgesics in neuropathic pain models.
References
Ropivacaine vs. Lidocaine Sulfate: A Comparative Analysis of Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the mechanisms of action of two widely used local anesthetics, ropivacaine (B1680718) and lidocaine (B1675312) sulfate (B86663). By presenting key experimental data, detailed protocols, and visual representations of their molecular interactions, this document aims to be an essential resource for researchers in pharmacology and drug development.
Core Mechanism of Action: State-Dependent Sodium Channel Blockade
Both ropivacaine and lidocaine exert their primary anesthetic effect by blocking voltage-gated sodium channels (VGSCs) in neuronal membranes. This action inhibits the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and propagation of action potentials. The blockade is "state-dependent," meaning the affinity of the local anesthetic for the sodium channel is highest when the channel is in the open or inactivated state, which occurs during neuronal firing. This property contributes to the "use-dependent" nature of the block, where nerves that are more frequently firing are more susceptible to blockade.[1][2]
Ropivacaine, a long-acting amide local anesthetic, is a pure S-enantiomer, a characteristic that contributes to its reduced cardiotoxicity compared to its racemic counterpart, bupivacaine (B1668057).[3] Lidocaine, an intermediate-acting amide local anesthetic, is also widely used for various regional anesthesia techniques.[2] While their primary target is the same, subtle differences in their chemical structure and physicochemical properties lead to distinct pharmacological profiles.
Quantitative Comparison of Pharmacological Parameters
The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the differences in potency, binding affinity, and clinical characteristics between ropivacaine and lidocaine.
Table 1: Physicochemical Properties and Protein Binding
| Property | Ropivacaine | Lidocaine Sulfate |
| pKa | 8.1 | 7.9 |
| Lipid Solubility (Octanol/Buffer Partition Coefficient) | 141 | 43 |
| Protein Binding | ~94% (primarily to α1-acid glycoprotein) | 60-80% (primarily to α1-acid glycoprotein) |
Table 2: Comparative Efficacy in Sodium Channel Blockade (Preclinical Data)
| Parameter | Ropivacaine | This compound |
| IC50 for Tonic Block of Na+ Channels (μM) | ~20.6 - 116 | ~47.8 - 204 |
| IC50 for Inactivated State Block of Cardiac Na+ Channels (SCN5A) (μM) | ~2.73 | Not directly compared in the same study |
| IC50 for Open-Channel Block of Cardiac Na+ Channels (SCN5A) (μM) | ~322.2 | Not directly compared in the same study |
| Potency on TTX-resistant (TTX-R) Na+ channels (nociceptive neurons) (IC50 in μM) | ~54 | ~210 |
| Potency on TTX-sensitive (TTX-S) Na+ channels (IC50 in μM) | ~116 | ~42 |
Note: IC50 values can vary depending on the specific sodium channel subtype, experimental conditions, and cell type used.[4][5][6][7][8]
Table 3: Clinical Pharmacokinetic and Pharmacodynamic Comparison
| Parameter | Ropivacaine | This compound |
| Onset of Action | Slower | Faster |
| Mean Onset Time (Digital Nerve Block) | 4.5 minutes | 1.3 minutes |
| Duration of Action | Longer | Shorter |
| Mean Duration of Anesthesia (Digital Nerve Block) | 21.5 hours | 2.4 hours |
| Differential Nerve Block | More pronounced sensory vs. motor block | Less pronounced differential block |
Data from a prospective, randomized, double-blind study comparing digital nerve blocks.[9]
Deeper Mechanistic Insights: Beyond Sodium Channel Blockade
Recent research has unveiled that the mechanisms of ropivacaine and lidocaine extend beyond simple sodium channel inhibition, involving interactions with other signaling pathways.
Interaction with G Protein-Coupled Receptors (GPCRs)
Both ropivacaine and lidocaine have been shown to modulate signaling through G protein-coupled receptors. Studies suggest that these local anesthetics can interfere with the function of Gαq and Gαi protein subunits.[10][11] This interaction can lead to the inhibition of downstream signaling cascades initiated by various receptors, contributing to the anti-inflammatory and other pleiotropic effects of these drugs.[12][13][14]
Anti-inflammatory Signaling Pathways
Lidocaine, and to some extent ropivacaine, exhibit significant anti-inflammatory properties. This is mediated, in part, by the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[15][16] By preventing the activation of NF-κB, these anesthetics can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and high mobility group box 1 (HMGB1).[16][17]
Experimental Protocols
The following are generalized protocols for key experiments used to compare the mechanisms of local anesthetics.
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade
This protocol is used to measure the effect of local anesthetics on voltage-gated sodium currents in isolated neurons or cells expressing specific sodium channel subtypes.
Methodology:
-
Cell Preparation: Culture dorsal root ganglion (DRG) neurons or a cell line (e.g., HEK293) stably expressing the sodium channel of interest.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4).
-
Internal Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2).
-
-
Recording:
-
Establish a whole-cell configuration.
-
Hold the cell at a negative potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.
-
Apply depolarizing voltage steps (e.g., to 0 mV) to elicit sodium currents.
-
-
Drug Application: Perfuse the external solution containing varying concentrations of ropivacaine or this compound onto the cell.
-
Data Analysis: Measure the peak sodium current amplitude before and after drug application to determine the percentage of block. Calculate the IC50 value by fitting the concentration-response data to a Hill equation.
-
State-Dependence Protocols:
-
Resting State: Apply drug to cells held at a hyperpolarized potential.
-
Inactivated State: Apply drug to cells held at a more depolarized potential (e.g., -60 mV) or by using a prepulse to inactivate the channels before the test pulse.
-
Use-Dependent Block: Apply a train of depolarizing pulses at a set frequency (e.g., 5 Hz) in the presence of the drug to measure the cumulative block.
-
In Vivo Model for Assessing Anesthetic Efficacy
This protocol describes a common in vivo model to evaluate the duration and intensity of the anesthetic effect of local anesthetics in rodents.[18][19][20][21]
Methodology:
-
Animal Model: Use adult mice or rats (e.g., Sprague-Dawley rats).
-
Anesthetic Administration: Subcutaneously inject a defined volume and concentration of ropivacaine or this compound into the dorsal skin of the animal.
-
Nociceptive Testing:
-
Tail-Flick Test: Apply a noxious heat stimulus to the tail and measure the latency to tail withdrawal. An increase in latency indicates an analgesic effect.
-
Von Frey Filaments: Apply calibrated monofilaments to the injection site to determine the mechanical withdrawal threshold. An increase in the threshold indicates anesthesia.
-
Electrical Stimulation: Apply a mild electrical stimulus to the anesthetized area and observe for a motor response (e.g., twitch). The absence of a response indicates a successful block.[18]
-
-
Data Collection: Measure the onset of action (time to loss of response) and the duration of action (time to return of response) for each anesthetic.
-
Data Analysis: Compare the mean onset and duration of action between the ropivacaine and lidocaine groups using appropriate statistical tests (e.g., t-test or ANOVA).
Summary and Conclusion
Ropivacaine and this compound, while both effective amide local anesthetics, exhibit distinct mechanistic and clinical profiles. Lidocaine's lower pKa and moderate lipid solubility contribute to its rapid onset of action, making it suitable for procedures requiring fast anesthesia.[9] In contrast, ropivacaine's higher lipid solubility and protein binding result in a longer duration of action, providing extended postoperative analgesia.[3][9]
At the molecular level, ropivacaine demonstrates a greater potency for blocking TTX-resistant sodium channels, which are predominantly found in nociceptive neurons, potentially explaining its more pronounced sensory-selective blockade.[5] Furthermore, emerging evidence on their interactions with GPCRs and inflammatory signaling pathways opens new avenues for research and potential therapeutic applications beyond local anesthesia.[10][17]
This comparative guide provides a foundational understanding of the mechanistic differences between ropivacaine and lidocaine, supported by quantitative data and experimental methodologies. This information is intended to aid researchers and drug development professionals in their ongoing efforts to understand and develop improved local anesthetic agents.
References
- 1. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Differential effects of bupivacaine enantiomers, ropivacaine and lidocaine on up-regulation of cell surface voltage-dependent sodium channels in adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ropivacaine versus lidocaine in digital nerve blocks: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Local anesthetic inhibition of G protein-coupled receptor signaling by interference with Galpha(q) protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lidocaine enhances Galphai protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Local anesthetics modulate neuronal calcium signaling through multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. Effect of Ropivacain and Bupivacain on Calcium‐Related and G‐Protein Coupled Processes in PMNs: A Human In‐Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Endothelial Barrier Protection by Local Anesthetics: Ropivacaine and Lidocaine Block Tumor Necrosis Factor-α–induced Endothelial Cell Src Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. dovepress.com [dovepress.com]
Cross-Validation of Lidocaine Sulfate Effects in Different Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of lidocaine (B1675312) sulfate (B86663) on various neuronal cell lines, supported by experimental data and detailed protocols. The objective is to offer a comprehensive resource for researchers investigating the neurotoxic and neuroprotective mechanisms of lidocaine, a widely used local anesthetic.
Introduction
Lidocaine, a local anesthetic and Class Ib antiarrhythmic agent, primarily functions by blocking voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[1][2][3] This action inhibits the initiation and conduction of nerve impulses, resulting in its anesthetic effect.[3][4] However, beyond its therapeutic applications, lidocaine can also induce neurotoxicity, a concern in clinical settings.[5][6][7] Understanding the differential effects of lidocaine across various neuronal models is crucial for both elucidating its mechanisms of action and developing strategies to mitigate its potential adverse effects. This guide cross-validates the effects of lidocaine sulfate in two commonly used neuronal models: the human neuroblastoma cell line SH-SY5Y and primary Dorsal Root Ganglion (DRG) neurons.
Quantitative Data Presentation
The following tables summarize the dose-dependent effects of lidocaine on cell viability and other key parameters in SH-SY5Y and DRG neuronal cell lines.
Table 1: Effects of Lidocaine on SH-SY5Y Cell Viability
| Lidocaine Concentration | Exposure Time | Cell Viability Assay | Observed Effect | Reference |
| 0.1, 0.5, 1, 2, 4, 8 mM | 24h & 48h | MTT Assay | Time and dose-dependent inhibition of cell viability. | [8] |
| 1, 4, 8, 16 mM | Not Specified | MTT Assay | No significant difference in cell viability at 1 mM. | [9] |
| 3.6 ± 0.4 mM | 24h | Resazurin Assay | IC50 value for cell viability. | [10] |
| Pure Powder | 5 min | Live/Dead Assay | Significant reduction in cell survival. | [11] |
Table 2: Effects of Lidocaine on Primary Dorsal Root Ganglion (DRG) Neurons
| Lidocaine Concentration | Exposure Time | Parameter Measured | Observed Effect | Reference |
| 50 mM and higher (P7) | Not Specified | Cell Viability | Statistically significant decrease in viability. | [12] |
| 60 mM and higher (adult) | Not Specified | Cell Viability | Statistically significant decrease in viability. | [12] |
| 10, 20, 50 mM | 24h | Cell Death | 39.83%, 75.20%, and 89.90% cell death, respectively. | [7][13] |
| 20, 40, 60 mM | 20-60 min | Caspase-3/7 Activation | Time and dose-dependent increase in caspase activation. | [12][14] |
| 0.006, 0.6, 30 mM | 2-42h | Neurite Growth | Time and dose-dependent reduction in the number of cells with neurites. | [15] |
| 10 µM | Not Specified | Persistent Na+ Current (INaP) | Selective inhibition of INaP. | [16][17] |
Signaling Pathways
Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels. However, its neurotoxic effects are mediated by more complex signaling cascades.
Primary mechanism of action of lidocaine on neuronal ion channels.
In SH-SY5Y cells, lidocaine has been shown to induce autophagy by inhibiting the PI3K/AKT/mTOR pathway through the upregulation of miR-145.[8][18] Furthermore, lidocaine-induced neurotoxicity in these cells can involve oxidative stress and apoptosis, where the DJ-1/Nrf2 signaling pathway plays a neuroprotective role.[9] In DRG neurons, lidocaine's neurotoxicity is associated with the activation of the p38 MAPK pathway, which appears to precede the activation of arachidonic acid pathways.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of action of lidocaine? — Brain Stuff [brainstuff.org]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. journalajds.com [journalajds.com]
- 8. Lidocaine promotes autophagy of SH-SY5Y cells through inhibiting PI3K/AKT/mTOR pathway by upregulating miR-145 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DJ‐1 plays a neuroprotective role in SH‐SY5Y cells by modulating Nrf2 signaling in response to lidocaine‐mediated oxidative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Metabolomics Study of the Impact of Articaine and Lidocaine on the Metabolism of SH-SY5Y Neuronal Cells [mdpi.com]
- 11. Effects of Lidocaine and Articaine on Neuronal Survival and Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Despite Differences in Cytosolic Calcium Regulation, Lidocaine Toxicity Is Similar in Adult and Neonatal Rat Dorsal Root Ganglia in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpub.org [jpub.org]
- 14. Despite differences in cytosolic calcium regulation, lidocaine toxicity is similar in adult and neonatal rat dorsal root ganglia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lidocaine suppresses subthreshold oscillations by inhibiting persistent Na(+) current in injured dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biomed.cas.cz [biomed.cas.cz]
- 18. Lidocaine promotes autophagy of SH-SY5Y cells through inhibiting PI3K/AKT/mTOR pathway by upregulating miR-145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neurotoxicity of lidocaine involves specific activation of the p38 mitogen-activated protein kinase, but not extracellular signal-regulated or c-jun N-terminal kinases, and is mediated by arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Lidocaine Sulfate and Other Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of lidocaine (B1675312) sulfate (B86663) against other commonly used local anesthetics. The information presented is supported by a synthesis of experimental data from multiple clinical and preclinical studies, intended to aid in research, drug development, and clinical decision-making.
Introduction to Local Anesthetics
Local anesthetics are a class of drugs that reversibly block nerve impulse conduction in a specific area of the body, leading to a temporary loss of sensation, including pain.[1][2] Their primary mechanism of action involves the blockade of voltage-gated sodium (Na+) channels within the nerve cell membrane.[1][2][3] By preventing the influx of sodium ions, these agents inhibit the depolarization of the nerve fiber, thereby blocking the initiation and propagation of action potentials.[2][3]
The clinical efficacy of a local anesthetic is determined by several key physicochemical properties, including its pKa, lipid solubility, and protein binding.[1][4] These factors influence the onset of action, potency, and duration of the anesthetic effect.[1][4] This guide will compare these critical parameters for lidocaine sulfate and other widely used local anesthetics such as bupivacaine (B1668057), ropivacaine, mepivacaine, and articaine.
Comparative Efficacy Data
The following tables summarize the quantitative data on the key performance indicators of various local anesthetics. These values are derived from a range of clinical studies and may vary depending on the specific procedure, concentration, and presence of vasoconstrictors like epinephrine (B1671497).
| Local Anesthetic | Onset of Action (minutes) | Duration of Action (minutes) | Potency (Relative to Lidocaine) |
| Lidocaine | < 2[5] | 60 - 120[5] | 1 |
| Bupivacaine | 5[5] | 120 - 240[5] | 4 |
| Ropivacaine | 1 - 15 | 120 - 360 | 4 |
| Mepivacaine | 3 - 5 | 45 - 90 | 1 |
| Articaine | 1 - 3 | 45 - 75 | 1.5 |
Table 1: General Comparison of Physicochemical and Pharmacokinetic Properties of Common Local Anesthetics.
| Local Anesthetic | Typical Concentration (%) | Maximum Recommended Dose (mg/kg) | Systemic Toxicity Potential |
| Lidocaine | 1 - 2[6] | 4.5 (7 with epinephrine)[7] | Moderate |
| Bupivacaine | 0.25 - 0.5 | 2.5 (3 with epinephrine)[7] | High (Cardiotoxicity)[8] |
| Ropivacaine | 0.2 - 1 | 3[7] | Moderate-High |
| Mepivacaine | 2 - 3 | 4.5 (7 with epinephrine)[7] | Low-Moderate |
| Articaine | 4[9] | 7[9] | Low |
Table 2: Clinical Characteristics and Safety Profiles of Common Local Anesthetics.
Signaling Pathway of Local Anesthetics
Local anesthetics exert their effects by blocking voltage-gated sodium channels. The following diagram illustrates the generally accepted mechanism of action.
References
- 1. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 3. Local anesthetic agents: Mechanism of action | Clinical Gate [clinicalgate.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Onset and duration of intradermal mixtures of bupivacaine and lidocaine with epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparative Analysis of Local Anesthetics: Injection Associated Pain and Duration of Anesthesia - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. Local Anesthetic Systemic Toxicity (LAST) - EMCrit Project [emcrit.org]
- 8. Local Anesthetic Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Articaine vs. Lidocaine: A Comparison of Local Anesthetics - Today's RDH [todaysrdh.com]
Validating Lidocaine Sulfate as a Selective Sodium Channel Blocker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lidocaine (B1675312) sulfate's performance as a selective sodium channel blocker against other common alternatives. The information presented is supported by experimental data to assist researchers in making informed decisions for their specific applications.
Lidocaine, a widely used local anesthetic and antiarrhythmic drug, exerts its therapeutic effects by blocking voltage-gated sodium channels (Nav). While generally considered a non-selective sodium channel blocker, it exhibits varying affinities for different channel subtypes. Understanding these nuances is critical for designing experiments and developing more targeted therapeutics with improved side-effect profiles.
Quantitative Comparison of Sodium Channel Blocker Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of lidocaine and other sodium channel blockers for various Nav subtypes. A lower IC50 value indicates higher potency. It is important to note that experimental conditions, such as holding potential and stimulation frequency, can influence these values.
Table 1: IC50 Values of Lidocaine for Various Sodium Channel Subtypes
| Sodium Channel Subtype | IC50 (µM) | Cell Type | Comments | Reference |
| Nav1.2 | Not explicitly stated, but effects were examined | Xenopus oocytes | --- | [1] |
| Nav1.4 (skeletal muscle) | Less sensitive than Nav1.5 | Recombinant (hSkM1) | Five to eight times less sensitive to block by lidocaine than the cardiac isoform (hH1/Nav1.5). | [1] |
| Nav1.5 (cardiac) | 17 - 20 | HEK-293 cells | Potent inhibition observed at a holding potential of -80 mV. | [1] |
| Nav1.7 (peripheral nerve) | 450 | Xenopus oocytes | --- | [2] |
| Nav1.8 (peripheral nerve) | 104 | Xenopus oocytes | --- | [2] |
Table 2: Comparative IC50 Values of Alternative Sodium Channel Blockers
| Drug | Sodium Channel Subtype | IC50 | Comments | Reference |
| A-803467 | hNav1.8 | 8 nM | Highly selective for Nav1.8. | [3][4][5] |
| hNav1.2 | 7380 nM | >100-fold selective vs. hNav1.2, hNav1.3, hNav1.5, and hNav1.7. | [5] | |
| hNav1.3 | 2450 nM | |||
| hNav1.5 | 7340 nM | |||
| hNav1.7 | 6740 nM | |||
| Mexiletine (B70256) | Tonic Block | 75.3 µM | Use-dependent sodium channel blocker. | [6] |
| Use-Dependent Block | 23.6 µM | [6] | ||
| Skeletal Muscle (R-(-) enantiomer) | 43.9 µM | Tonic block. | [7] | |
| Nav1.5 | 47.0 µM | [8] | ||
| Ranolazine (B828) | rNav1.5c (0.2 Hz) | 110 µM | [9] | |
| rNav1.5c (1 Hz) | 80 µM | Use-dependent block. | [9] | |
| Nav1.4 | 2.42 µM | [10] | ||
| Nav1.5 | 6.22 µM | [10] | ||
| Nav1.7 | 1.72 (10.33) µM | [10] | ||
| Nav1.8 | 21.53 µM | [10] | ||
| Flecainide (B1672765) | Nav1.5 (low frequency) | 345 µM | [11][12] | |
| Nav1.5 (high frequency) | 7.4 µM | Use-dependent block. | [11][12] | |
| Nav1.5 | 5.5 µM | [8] | ||
| Tetrodotoxin (TTX) | hNav1.1 | 4.1 nM | Highly potent blocker of TTX-sensitive channels. | [13] |
| hNav1.2 | 14 nM | [13] | ||
| hNav1.3 | 5.3 nM | [13] | ||
| hNav1.4 | 7.6 nM | [13] | ||
| hNav1.5 | 1000 nM | TTX-resistant subtype. | [13] | |
| hNav1.6 | 2.3 nM | [13] | ||
| hNav1.7 | 36 nM | [13] |
Signaling Pathway and Mechanism of Action
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[14][15] An action potential is a rapid rise and fall in membrane potential. Upon receiving a stimulus, the cell membrane depolarizes, causing a conformational change in the voltage-gated sodium channels, leading to their opening. This allows a rapid influx of sodium ions, further depolarizing the membrane in a positive feedback loop, which constitutes the rising phase of the action potential.[16] Following this, the channels enter an inactivated state, which contributes to the refractory period and ensures the unidirectional propagation of the action potential.[16]
Lidocaine exerts its blocking effect by binding to the intracellular portion of the sodium channel, primarily in the open and inactivated states.[17][18] This binding stabilizes the inactivated state of the channel, preventing it from returning to the resting state and thereby inhibiting subsequent channel opening and sodium ion influx. This action effectively dampens the generation and propagation of action potentials.[19]
Experimental Protocols
The primary technique for characterizing the effects of sodium channel blockers is whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of ionic currents across the cell membrane of a single cell, providing precise data on drug-ion channel interactions.
Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Blockade
I. Cell Preparation:
-
Culture Human Embryonic Kidney (HEK-293) cells stably expressing the desired sodium channel isoform (e.g., Nav1.5) on glass coverslips.
-
Prior to recording, transfer a coverslip to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external (bath) solution.
II. Solution Composition:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, and 10 EGTA. Adjust pH to 7.2 with CsOH.
III. Recording Procedure:
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -100 mV.
IV. Voltage-Clamp Protocol for IC50 Determination:
-
To elicit sodium currents, apply depolarizing voltage steps (e.g., to -10 mV for 20 ms) from the holding potential.
-
Record baseline sodium currents in the absence of the drug.
-
Perfuse the chamber with increasing concentrations of lidocaine sulfate (B86663) (or other blockers).
-
At each concentration, record the sodium current after it reaches a steady-state block.
-
To assess use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 1 Hz or 10 Hz).
V. Data Analysis:
-
Measure the peak sodium current amplitude at each drug concentration.
-
Calculate the percentage of current inhibition relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the drug concentration to generate a dose-response curve.
-
Fit the data to the Hill equation to determine the IC50 value.
Conclusion
The provided data validates that while lidocaine is a potent sodium channel blocker, its selectivity across different Nav subtypes is limited. For applications requiring high selectivity, particularly for Nav1.8, compounds like A-803467 offer a significantly more targeted approach. The choice of a sodium channel blocker should be guided by the specific Nav subtype of interest and the desired experimental outcome. The detailed patch-clamp protocol provided serves as a foundational method for researchers to independently verify and compare the performance of these and other sodium channel modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-techne.com [bio-techne.com]
- 7. Stereoselective effects of mexiletine enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis for inhibition of the cardiac sodium channel by the atypical antiarrhythmic drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ranolazine - 2BScientific [2bscientific.com]
- 11. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Signaling Complexes of Voltage-gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distribution and function of voltage-gated sodium channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sodium channel - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 18. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]
- 19. homework.study.com [homework.study.com]
Head-to-head comparison of lidocaine and tetrodotoxin in electrophysiology
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of electrophysiology, the precise modulation of voltage-gated sodium channels (Nav) is paramount for investigating neuronal and cardiac excitability, as well as for the development of novel therapeutics for pain, epilepsy, and arrhythmias. Among the vast arsenal (B13267) of pharmacological tools, lidocaine (B1675312) and tetrodotoxin (B1210768) (TTX) stand out as archetypal sodium channel blockers, each with a unique mechanism of action and experimental utility. This guide provides a detailed head-to-head comparison of their electrophysiological properties, supported by quantitative data, experimental protocols, and visual diagrams to aid in experimental design and interpretation.
Mechanism of Action: An Insider vs. an Outsider
At the heart of their distinct electrophysiological profiles lies the difference in their binding sites on the voltage-gated sodium channel.
Lidocaine , a local anesthetic and class Ib antiarrhythmic drug, acts as an intracellular pore blocker .[1][2] It accesses its binding site from the cytoplasmic side of the channel, physically obstructing the flow of sodium ions.[1] A key feature of lidocaine's action is its state- and use-dependency .[1][3] It exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[3][4] This means its blocking effect is more pronounced in rapidly firing neurons or depolarized tissues, a property crucial for its clinical efficacy in treating tachyarrhythmias and neuropathic pain.[1][4]
Tetrodotoxin , a potent neurotoxin, functions as an extracellular pore blocker .[5][6] It binds with high affinity to neurotoxin receptor site 1, located at the outer vestibule of the channel pore, effectively plugging the channel from the outside.[5][6] Unlike lidocaine, TTX's binding is not state-dependent, and it blocks the channel in its resting state.[7]
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of channel blockers. The following table summarizes the IC50 values for lidocaine and tetrodotoxin across various voltage-gated sodium channel subtypes.
| Channel Subtype | Lidocaine IC50 (µM) | Tetrodotoxin (TTX) IC50 (nM) | References |
| TTX-Sensitive (TTX-s) | |||
| Nav1.1 | - | 22 | [8] |
| Nav1.2 | - | 33 | [8] |
| Nav1.3 | - | 12 | [8] |
| Nav1.4 | - | 44 | [8] |
| Nav1.6 | - | 2.6 - 7.8 | [5][9] |
| Nav1.7 | 110 - 450 | 18.6 | [6][10][11][12] |
| TTX-Resistant (TTX-r) | |||
| Nav1.5 | 36 - 200 | 1900 - 7800 | [8][13][14] |
| Nav1.8 | 104 | ≥ 1000 | [11][15] |
| Nav1.9 | 356 | ≥ 1000 | [15][16] |
Note: IC50 values can vary depending on the experimental conditions, including the expression system, temperature, and the state of the channel (resting vs. inactivated).
Kinetics of Block: On- and Off-Rates
The kinetics of drug binding and unbinding (on- and off-rates) are crucial for understanding the dynamic interaction with the channel.
Lidocaine exhibits complex kinetics due to its state-dependent binding. Its apparent on-rate is faster for open and inactivated channels, contributing to its use-dependent block. The off-rate from the inactivated state is slow, leading to a cumulative block with repetitive stimulation.
Tetrodotoxin , in contrast, displays simpler kinetics. Its binding is rapid and reversible, and it does not exhibit significant use-dependency. The on- and off-rates are primarily governed by diffusion to and from its external binding site.
While precise, directly comparable on- and off-rate constants (kon and koff) are not consistently reported across the literature in a standardized format, the qualitative differences in their kinetics are a key distinguishing feature.
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
The following is a generalized protocol for determining the IC50 of a sodium channel blocker using the whole-cell patch-clamp technique.
I. Cell Preparation
-
Cell Culture: Culture cells (e.g., HEK293, CHO) stably or transiently expressing the desired human sodium channel subtype.
-
Plating: Plate the cells onto glass coverslips suitable for microscopy and allow them to adhere for 24-48 hours before the experiment.
II. Solutions
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Drug Solutions: Prepare stock solutions of lidocaine and tetrodotoxin in the appropriate solvent. On the day of the experiment, prepare fresh serial dilutions of the drugs in the external solution to achieve the desired final concentrations.
III. Electrophysiological Recording
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
-
Data Acquisition: Record the peak inward sodium current at each voltage step.
IV. Drug Application and IC50 Determination
-
Baseline Recording: Record stable baseline sodium currents in the absence of the drug.
-
Drug Perfusion: Perfuse the cells with increasing concentrations of the test compound (lidocaine or tetrodotoxin). Allow sufficient time for the drug effect to reach a steady state at each concentration.
-
Data Analysis:
-
Measure the peak sodium current at a specific test potential (e.g., -10 mV) for each drug concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of drug concentration and fit the data to the Hill equation to determine the IC50 value.
-
Conclusion
Lidocaine and tetrodotoxin, while both potent sodium channel blockers, offer distinct advantages for electrophysiological research. Lidocaine, with its intracellular binding and use-dependent properties, is an invaluable tool for studying the dynamics of channel gating and for investigating pathological states characterized by high-frequency firing. Tetrodotoxin, with its high affinity and specific extracellular binding, serves as a gold standard for isolating and quantifying TTX-sensitive sodium currents. A thorough understanding of their contrasting mechanisms and electrophysiological signatures is essential for the design of rigorous experiments and the development of the next generation of ion channel modulators.
References
- 1. Lidocaine increases intracellular sodium concentration through voltage-dependent sodium channels in an identified lymnaea neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Automated Patch Clamp for the Detection of Tetrodotoxin in Pufferfish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional consequences of lidocaine binding to slow-inactivated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Lidocaine and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential binding of tetrodotoxin and its derivatives to voltage‐sensitive sodium channel subtypes (Nav1.1 to Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sophion.co.jp [sophion.co.jp]
- 9. The voltage-gated sodium channel inhibitor, 4,9-anhydrotetrodotoxin, blocks human Nav1.1 in addition to Nav1.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evidence for two components of sodium channel block by lidocaine in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential binding of tetrodotoxin and its derivatives to voltage-sensitive sodium channel subtypes (Nav 1.1 to Nav 1.7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Voltage-gated sodium channels in the mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Replicating and Validating Published Findings on Lidocaine Sulfate's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lidocaine (B1675312) sulfate's primary mechanism of action—voltage-gated sodium channel blockade—with alternative local anesthetics, namely bupivacaine (B1668057) and ropivacaine (B1680718). Additionally, it explores the emerging evidence for lidocaine's anti-inflammatory properties and compares them with established anti-inflammatory agents. All presented data is sourced from published, peer-reviewed literature to facilitate the replication and validation of these findings.
Primary Mechanism: Voltage-Gated Sodium Channel Blockade
Lidocaine's principal mechanism of action is the blockade of voltage-gated sodium channels (Nav) in neuronal cell membranes.[1] This inhibition prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials, thereby blocking nerve conduction and producing a local anesthetic effect. The potency of this blockade can be quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the sodium current.
Comparative Efficacy of Local Anesthetics on Sodium Channel Subtypes
The following table summarizes the IC50 values of lidocaine, bupivacaine, and ropivacaine on various voltage-gated sodium channel subtypes. This data, gathered from multiple electrophysiological studies, allows for a direct comparison of their potency and selectivity. It is important to note that experimental conditions, such as the holding potential and stimulation frequency, can influence these values.
| Drug | Nav Subtype | IC50 (µM) | Cell Type | Comments | Reference |
| Lidocaine | Nav1.5 (cardiac) | 17 - 20 | HEK-293 cells | Potent inhibition observed at a holding potential of -80 mV. | [1] |
| Nav1.7 (peripheral nerve) | - | - | Understanding interaction is key for pain management. | [2] | |
| TTXr Na+ currents | 210 | Rat DRG neurons | Lower potency on tetrodotoxin-resistant channels. | [3] | |
| TTXs Na+ currents | 42 | Rat DRG neurons | Higher potency on tetrodotoxin-sensitive channels. | [3] | |
| Bupivacaine | Nav1.5 (cardiac) | 4.51 | Xenopus oocytes | High potency, but associated with cardiotoxicity. | [4][5] |
| SCN5A (cardiac) | 69.5 ± 8.2 (open-channel) | HEK-293 cells | Approximately 4.5-fold more potent than ropivacaine on open channels. | [6][7] | |
| SCN5A (inactivated state) | 2.18 ± 0.16 | HEK-293 cells | Slightly more sensitive than ropivacaine on inactivated channels. | [6][7] | |
| TTXr Na+ currents | 32 | Rat DRG neurons | More potent than lidocaine on TTXr channels. | [3] | |
| TTXs Na+ currents | 13 | Rat DRG neurons | More potent than lidocaine on TTXs channels. | [3] | |
| Ropivacaine | TTX-S Na+ currents | 116 ± 35 | Rat DRG neurons | Preferentially blocks TTX-R channels over TTX-S channels. | [8] |
| TTX-R Na+ currents | 54 ± 14 | Rat DRG neurons | This selectivity may contribute to its differential sensory block. | [8] | |
| SCN5A (cardiac) | 322.2 ± 29.9 (open-channel) | HEK-293 cells | Less potent than bupivacaine on open cardiac channels. | [6][7] | |
| SCN5A (inactivated state) | 2.73 ± 0.27 | HEK-293 cells | Similar sensitivity to bupivacaine on inactivated cardiac channels. | [6][7] |
DRG: Dorsal Root Ganglion; HEK: Human Embryonic Kidney; TTX-R: Tetrodotoxin-Resistant; TTX-S: Tetrodotoxin-Sensitive.
Secondary Mechanism: Anti-inflammatory Effects
Beyond its anesthetic properties, lidocaine has been shown to possess anti-inflammatory effects.[9] This is attributed to its ability to modulate the function of immune cells and suppress the release of pro-inflammatory cytokines. While the exact mechanisms are still under investigation, this secondary action presents a promising area for therapeutic development.
Comparative Anti-inflammatory Potency
Quantifying the anti-inflammatory effects of lidocaine with a single IC50 value is challenging due to the complexity of the inflammatory cascade. The following table provides a summary of the observed effects of lidocaine on key pro-inflammatory cytokines, with comparative data for the well-established anti-inflammatory drugs, dexamethasone (B1670325) (a corticosteroid) and ibuprofen (B1674241) (a nonsteroidal anti-inflammatory drug - NSAID).
| Drug | Cytokine(s) Affected | Observed Effect | Cell/System | Reference |
| Lidocaine | IL-1, IL-6, TNF-α | Significantly reduced expression levels post-surgery. | Human patients undergoing VATS | [10] |
| IL-2, TNF-α, IFN-γ | Dose-dependent inhibition of secretion and mRNA expression. | Jurkat T cells, human PB CD3+ T cells | [11] | |
| Dexamethasone | IL-1β, IL-6, TNF-α | Dose-dependent inhibition of production. | Human mononuclear cells | [12][13] |
| IL-6, TNF-α, COX-2 | Marked decrease in mRNA expression levels in response to LPS. | Mice with acute lung injury | [14] | |
| Ibuprofen | PGE2 | Concentration-dependent inhibition of synthesis. | Human PBMC | [15] |
| IL-8 | Reduced production in response to phosgene (B1210022) exposure. | Human lung cell cultures | [16] |
VATS: Video-Assisted Thoracoscopic Surgery; PBMC: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide.
Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed methodologies for the key experiments are provided below.
Patch-Clamp Electrophysiology for Sodium Channel Blockade
This is the gold-standard technique for studying the effects of compounds on ion channels.
1. Cell Preparation:
-
Use a stable cell line (e.g., HEK-293) expressing the specific voltage-gated sodium channel subtype of interest.
-
Culture cells under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium.
-
For recording, cells are plated on glass coverslips.
2. Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is often used to block potassium channels.
3. Recording Procedure:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Mount the coverslip with adherent cells onto the recording chamber of an inverted microscope.
-
Under visual guidance, approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).
-
Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Clamp the membrane potential at a holding potential where most channels are in the resting state (e.g., -100 mV).
-
Apply voltage steps to elicit sodium currents (e.g., depolarizing pulses to a range of potentials).
-
Record baseline currents before and after the application of known concentrations of the local anesthetic to the external solution.
4. Data Analysis:
-
Measure the peak inward sodium current at each voltage step.
-
Calculate the percentage of current inhibition for each drug concentration.
-
Plot the percentage of inhibition against the drug concentration and fit the data with the Hill equation to determine the IC50 value.
In Vitro Assay for Anti-inflammatory Effects (Cytokine Release)
This protocol provides a general framework for assessing the impact of a compound on cytokine production by immune cells.
1. Cell Culture:
-
Isolate primary immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) or use an immortalized immune cell line (e.g., Jurkat T cells, RAW 264.7 macrophages).
-
Culture the cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.
2. Cell Stimulation and Treatment:
-
Plate the cells at a desired density in multi-well plates.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., lidocaine, dexamethasone, ibuprofen) for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS, phytohemagglutinin - PHA) to induce cytokine production. Include an unstimulated control.
3. Cytokine Measurement:
-
After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatant.
-
Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Alternatively, for measuring changes in gene expression, extract RNA from the cells and perform quantitative real-time polymerase chain reaction (qRT-PCR) for the target cytokine genes.
4. Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each drug concentration compared to the stimulated control.
-
If a dose-response relationship is observed, an IC50 value can be calculated.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The position of the fast-inactivation gate during lidocaine block of voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of perioperative lidocaine application on inflammatory factors, immune function, and quality of early postoperative recovery in patients undergoing video-assisted thoracoscopic surgery: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ibuprofen and other widely used non-steroidal anti-inflammatory drugs inhibit antibody production in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ibuprofen - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
A Comparative Guide to the Neurotoxic Profiles of Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
The selection of a local anesthetic in clinical practice involves a delicate balance between efficacy and potential toxicity. While revered for their ability to provide targeted pain relief, these agents are not without risk. Neurological damage is a recognized, albeit rare, complication associated with the use of local anesthetics, particularly at high concentrations or when administered near vulnerable neural structures.[1] This guide provides a comparative analysis of the neurotoxic potential of commonly used local anesthetics, supported by experimental data, to inform preclinical research and drug development efforts.
Comparative Neurotoxicity: Quantitative Insights
The neurotoxic potential of local anesthetics is both time- and dose-dependent.[1][2][3] In vitro studies are crucial for elucidating the cytotoxic concentrations of these drugs on neuronal cells. The following tables summarize key quantitative data from comparative studies on lidocaine (B1675312), bupivacaine (B1668057), ropivacaine (B1680718), and mepivacaine.
Table 1: Comparative IC50 Values for Growth Cone Collapse in Chick Dorsal Root Ganglion Neurons (15-minute exposure)
| Local Anesthetic | IC50 (M) | Relative Potency for Neurotoxicity |
| Mepivacaine | ~10-1.6 M | Lowest |
| Ropivacaine | ~10-2.5 M | Intermediate |
| Bupivacaine | ~10-2.6 M | Intermediate |
| Lidocaine | ~10-2.8 M | Highest |
Data sourced from a study on isolated dorsal root ganglion neurons from chick embryos. The IC50 value represents the concentration at which 50% of the growth cones collapsed.[4]
Table 2: Neurotoxicity in Rat Developing Motor Neurons (1-hour and 24-hour exposure)
| Local Anesthetic | Exposure | Concentration Range | Key Findings |
| Lidocaine | 1 hour | 1-1000 µM | Concentration-dependent decrease in cell viability and increase in cytotoxicity, ROS production, and apoptosis. Highest toxicity in this group .[5] |
| Bupivacaine | 1 hour | 1-1000 µM | Concentration-dependent decrease in cell viability and increase in cytotoxicity, ROS production, and apoptosis.[5] |
| Ropivacaine | 1 hour | 1-1000 µM | No significant effect on cell viability at this exposure time.[5] |
| Lidocaine | 24 hours | 1-1000 µM | Significant concentration-dependent neurotoxic effects.[5] |
| Bupivacaine | 24 hours | 1-1000 µM | Significant concentration-dependent neurotoxic effects.[5] |
| Ropivacaine | 24 hours | 1-1000 µM | Significant concentration-dependent neurotoxic effects, but appeared to have the least effect on motor neurons overall.[5] |
This study highlights that the neurotoxic ranking can depend on the duration of exposure. While lidocaine showed high toxicity at short exposure, all three agents were significantly toxic at 24 hours, with ropivacaine being the least potent.[5]
It is important to note that the relative neurotoxicity of local anesthetics can be debated in the literature, with some studies suggesting lidocaine is more toxic than equipotent concentrations of bupivacaine, while others find no significant difference.[2][6]
Key Signaling Pathways in Local Anesthetic Neurotoxicity
The neurotoxic effects of local anesthetics are multifaceted, involving several key cellular pathways.[1] Evidence suggests that these mechanisms include the activation of the intrinsic caspase pathway, as well as the PI3K and MAPK pathways.[2][7][8] A central event in local anesthetic-induced neurotoxicity is the disruption of mitochondrial function. This can lead to the uncoupling of oxidative phosphorylation, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[8]
Caption: Intrinsic apoptosis pathway activated by local anesthetics.
Experimental Protocols
Below are methodologies for key assays used to assess the neurotoxic potential of local anesthetics.
1. Cell Viability Assay (e.g., MTT Assay)
-
Objective: To quantify the dose-dependent cytotoxic effects of local anesthetics on neuronal cell viability.[1]
-
Methodology:
-
Cell Culture: Plate neuronal cells (e.g., developing motor neurons or SH-SY5Y neuroblastoma cells) in 96-well plates at a specified density and culture overnight.[1]
-
Treatment: Expose the cells to varying concentrations (e.g., 1, 10, 100, 1000 µM) of local anesthetics (lidocaine, bupivacaine, ropivacaine) for a defined period (e.g., 1 or 24 hours). A control group with no anesthetic is included.[1][5]
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the control group.
-
2. Reactive Oxygen Species (ROS) Production Assay
-
Objective: To measure the generation of intracellular ROS, a key indicator of oxidative stress-induced neurotoxicity.
-
Methodology:
-
Cell Culture and Treatment: Follow the same initial steps as the cell viability assay.
-
Staining: After treatment, wash the cells and incubate them with 2',7'- dichlorofluorescein diacetate (DCFDA) solution in the dark. DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.[1]
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader.[1] An increase in fluorescence indicates higher levels of ROS production.
-
Caption: General workflow for in vitro neurotoxicity assessment.
3. Apoptosis Assay (Caspase-3/7 Activity)
-
Objective: To quantify the activation of executioner caspases, a hallmark of apoptosis.
-
Methodology:
-
Cell Culture and Treatment: Follow the same initial steps as the cell viability assay.
-
Lysis: After treatment, lyse the cells to release their contents.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate specific for caspase-3 and caspase-7 to the cell lysate.
-
Measurement: Measure the resulting luminescence or fluorescence signal with a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample. Lidocaine and bupivacaine have been shown to increase caspase activity in a time- and concentration-dependent manner.[5]
-
Conclusion
Experimental data consistently demonstrate that local anesthetics can induce neurotoxicity in a concentration- and time-dependent manner.[1][3] Among the commonly used amide-linked local anesthetics, there are clear differences in their neurotoxic profiles. Studies on developing neurons suggest a toxicity ranking that can vary with exposure duration, but ropivacaine frequently appears less neurotoxic than lidocaine and bupivacaine.[5] The underlying mechanisms are complex but converge on mitochondrial dysfunction and the activation of apoptotic pathways.[8] For drug development professionals, these comparative data and standardized protocols are essential for preclinical safety assessments and the development of safer anesthetic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neurotoxicity of local anesthetics in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Local Anesthetic-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Local Anesthetic-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Search for Inactive Isomers: Utilizing Negative Controls in Lidocaine Research
For researchers, scientists, and drug development professionals, establishing robust experimental controls is paramount to validating findings. When investigating the mechanisms of action of a compound like lidocaine (B1675312), the ideal negative control would be a structurally similar molecule that is pharmacologically inert. This guide explores the use of negative controls in lidocaine research, addressing the absence of a true "inactive isomer" and detailing the practical alternatives employed in the scientific community.
While some local anesthetics, such as bupivacaine (B1668057) and prilocaine, have stereoisomers with differing pharmacological activities, lidocaine does not possess a commercially available, stable, and truly inactive isomer that can be used as a negative control. Research has not indicated significant differences in the anesthetic activity of potential lidocaine enantiomers. Therefore, investigators must turn to other forms of negative controls to isolate the specific effects of lidocaine from other experimental variables.
Understanding Negative Controls in the Context of Lidocaine
In the absence of an inactive isomer, two primary types of negative controls are crucial in experiments involving lidocaine:
-
Vehicle Controls: The most common and essential negative control is the vehicle in which lidocaine is dissolved. This is typically a saline or phosphate-buffered saline (PBS) solution.[1][2][3] The vehicle control group receives the same volume and administration route of the solution as the experimental group, but without the active lidocaine compound. This allows researchers to account for any physiological responses caused by the injection or application of the solution itself.
-
Specialized Controls for Mechanistic Studies: To dissect the specific molecular actions of lidocaine, researchers may employ structurally related but functionally distinct molecules. One such example is QX-314 , a quaternary derivative of lidocaine.[4][5][6][7][8] Due to its permanent positive charge, QX-314 is membrane-impermeant, meaning it cannot passively cross the cell membrane to reach the intracellular binding site on voltage-gated sodium channels, which is lidocaine's primary mechanism of action for nerve blockade.[4][5][6][7] This property makes QX-314 an invaluable tool for differentiating the extracellular versus intracellular effects of lidocaine. While not truly "inactive," as it can block sodium channels if it gains access to the cell's interior through other means (e.g., open large-pore channels), its inability to cross the membrane under normal conditions allows it to serve as a negative control for membrane-permeant local anesthetic effects.
Comparative Data: Lidocaine vs. Controls
The following tables summarize the key differences in the properties and effects of lidocaine compared to a standard vehicle control and the specialized control, QX-314.
| Property | Lidocaine | Vehicle Control (e.g., Saline) | QX-314 (N-ethyl-lidocaine) |
| Chemical Nature | Amide-type local anesthetic | Isotonic salt solution | Quaternary ammonium (B1175870) derivative of lidocaine |
| Primary Mechanism | Blocks voltage-gated sodium channels from inside the cell | No direct pharmacological effect | Blocks voltage-gated sodium channels from inside the cell |
| Cell Membrane Permeability | Readily permeable | N/A | Impermeable |
| Anesthetic Effect (alone) | Yes | No | No (when applied extracellularly) |
| Use as a Control | N/A (Active Compound) | Negative Control | Specialized Control for intracellular vs. extracellular effects |
Table 1: Physicochemical and Functional Comparison of Lidocaine and Controls.
| Parameter | Lidocaine (Systemic Administration) | Vehicle Control (Systemic Administration) |
| Pro-inflammatory Cytokine Levels (e.g., IL-6, TNF-α) | Significantly Reduced | No significant change |
| NF-κB Activation | Inhibited | No significant change |
| Neutrophil Activation | Inhibited | No significant change |
Table 2: Comparative Anti-inflammatory Effects of Systemic Lidocaine vs. Vehicle Control. [9][10][11][12][13][14]
Key Signaling Pathways Affected by Lidocaine
Lidocaine's effects extend beyond its well-documented blockade of voltage-gated sodium channels. It also exerts significant anti-inflammatory properties by modulating key signaling pathways. One of the critical pathways inhibited by lidocaine is the Toll-like receptor 4 (TLR4) signaling cascade, which leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[9] By inhibiting this pathway, lidocaine reduces the production of pro-inflammatory cytokines.[9][14]
Caption: Lidocaine's dual mechanism of action.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the effects of lidocaine, incorporating appropriate negative controls.
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade
This protocol is designed to measure the effect of lidocaine on voltage-gated sodium channels in cultured cells (e.g., HEK-293 cells expressing a specific sodium channel subtype).[15][16][17][18][19]
Experimental Workflow:
Caption: Workflow for patch-clamp electrophysiology.
Methodology:
-
Cell Preparation: Culture HEK-293 cells stably expressing the desired sodium channel isoform on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
-
Lidocaine Solution: Prepare a stock solution of lidocaine in the external solution. Serial dilutions are made to obtain the desired final concentrations.
-
Vehicle Control: Use the external solution without lidocaine.
-
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Using a micropipette puller, create glass pipettes with a resistance of 2-4 MΩ.
-
Form a giga-ohm seal between the pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a negative potential (e.g., -100 mV).
-
Apply depolarizing voltage steps (e.g., to -10 mV) to elicit sodium currents and record baseline activity.
-
Perfuse the chamber with the vehicle control and record for a set duration.
-
Perfuse with various concentrations of lidocaine and record the inhibition of the sodium current. To assess use-dependent block, apply a train of depolarizing pulses (e.g., at 10 Hz).
-
Wash out the lidocaine with the external solution to observe the reversal of the block.
-
-
Data Analysis: Calculate the percentage of current inhibition for each lidocaine concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Assay for Anti-inflammatory Effects (Cytokine Measurement)
This protocol describes how to measure the effect of lidocaine on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cultured immune cells (e.g., macrophages) stimulated with lipopolysaccharide (LPS).[20]
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Experimental Groups:
-
Negative Control: Cells with media alone.
-
Vehicle Control: Cells treated with the vehicle (e.g., saline) and stimulated with LPS.
-
Lidocaine Group: Cells pre-treated with various concentrations of lidocaine for a specified time (e.g., 1 hour) and then stimulated with LPS.
-
LPS Control: Cells stimulated with LPS only.
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Remove the media and add fresh media containing the appropriate concentrations of lidocaine or vehicle. Incubate for 1 hour.
-
Add LPS (e.g., 100 ng/mL) to the designated wells to stimulate an inflammatory response.
-
Incubate for a specified period (e.g., 24 hours).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis: Compare the cytokine concentrations between the different experimental groups. A significant reduction in cytokine levels in the lidocaine group compared to the vehicle control and LPS control groups indicates an anti-inflammatory effect.
By employing these rigorous experimental designs with appropriate negative controls, researchers can confidently elucidate the specific molecular and cellular mechanisms of lidocaine's action, paving the way for further drug development and clinical applications.
References
- 1. Vehicle control: Significance and symbolism [wisdomlib.org]
- 2. The effects of vehicle and region of application on in vitro penetration of testosterone through canine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of local anesthetic QX-314 on the membrane properties of hippocampal pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemic Anti-Inflammatory Effects of Intravenous Lidocaine in Surgical Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 19. Evidence for two components of sodium channel block by lidocaine in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Lidocaine Sulfate
This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle Lidocaine sulfate (B86663). Adherence to these protocols is vital for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against accidental exposure to Lidocaine sulfate. Always inspect PPE for any damage before use and replace it if compromised.[1]
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[2][3] If there is a potential for splashes, dust, mists, or aerosols, a full-face shield is required.[2][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or latex, are mandatory to prevent skin contact.[1][3] For enhanced protection, consider double-gloving.[2][4]
-
Body Protection: A laboratory coat or a work uniform should be worn to protect skin and clothing from contamination.[1][2][4] For tasks with a higher risk of exposure, additional protective garments such as aprons or disposable suits are recommended to prevent any skin contact.[2][4]
-
Respiratory Protection: Under conditions of adequate ventilation, respiratory protection is not typically required.[4] However, if dust or aerosols may be generated and airborne concentrations could exceed exposure limits, a NIOSH-approved respirator is necessary.[3][5]
Quantitative Exposure and Toxicity Data
Understanding the established exposure limits and toxicity of this compound is critical for risk assessment in the laboratory.
| Parameter | Value | Basis / Species |
| Workplace Exposure Limits | ||
| Time-Weighted Average (TWA) | 15 µg/m³ | Internal[2][4] |
| Short-Term Exposure Limit (STEL) | 100 µg/m³ (OEB 3) | Internal[2][4] |
| Wipe Limit | 150 µ g/100 cm² | Internal[2][4] |
| Toxicology Data | ||
| Oral LD50 | 317 mg/kg | Rat[5][6] |
| Oral LD50 | 292 mg/kg | Mouse[7][8] |
| Maximum Recommended Dose | 4.4 mg/kg | Adult (without vasoconstrictor)[1] |
| Maximum Total Dose | 500 mg | Adult[1] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is essential for safety and regulatory compliance.
Engineering Controls and Safe Handling
-
Ventilation: Always handle this compound in a well-ventilated area. The use of local exhaust ventilation, such as a fume hood, is strongly recommended to control airborne concentrations at the source.[1][2]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2][3][4]
-
Hygiene Practices: After handling the substance, wash hands thoroughly with soap and water.[2][9] Avoid eating, drinking, or smoking in areas where this compound is handled.[3][4]
-
Container Handling: Keep containers tightly closed when not in use and handle them with care to minimize dust generation.[2][4]
Spill Management Protocol
In the event of a spill, prompt and correct action is critical to limit exposure.[1]
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.
-
Protect: Before cleaning, don the appropriate PPE, including gloves, eye protection, and a lab coat.[1]
-
Contain: Use absorbent materials like spill pads or paper towels to contain the spill. Avoid actions that could create dust or splashes.[1]
-
Collect: Scoop the absorbed material into a sealable, properly labeled container for hazardous waste.[1]
-
Clean: Decontaminate the spill area with soap and water.[1]
-
Monitor: Anyone who may have been exposed should be monitored for symptoms such as skin irritation, numbness, or dizziness.[1]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and adhere to regulations.
-
Waste Characterization: this compound waste and contaminated materials (e.g., gloves, absorbent pads) must be treated as hazardous waste.[10]
-
Containment: All waste materials should be placed in sealed, clearly labeled containers.[1]
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[1][4][5] Never flush this compound down the drain or dispose of it in regular trash.[1]
-
Container Disposal: Empty containers should be managed at an approved waste handling site for recycling or disposal.[4]
Visual Workflow for Safe Handling
The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound safely.
References
- 1. hexiapharm.com [hexiapharm.com]
- 2. benchchem.com [benchchem.com]
- 3. medline.com [medline.com]
- 4. merck.com [merck.com]
- 5. b2b.concordancehealthcare.com [b2b.concordancehealthcare.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 8. stevens.ca [stevens.ca]
- 9. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
